HO-Peg24-OH
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H98O25/c49-1-3-51-5-7-53-9-11-55-13-15-57-17-19-59-21-23-61-25-27-63-29-31-65-33-35-67-37-39-69-41-43-71-45-47-73-48-46-72-44-42-70-40-38-68-36-34-66-32-30-64-28-26-62-24-22-60-20-18-58-16-14-56-12-10-54-8-6-52-4-2-50/h49-50H,1-48H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEXKUCOGQITOPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H98O25 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501025080 | |
| Record name | 3,6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51,54,57,60,63,66,69-Tricosaoxahenheptacontane-1,71-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501025080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1075.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2243942-52-9 | |
| Record name | 3,6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51,54,57,60,63,66,69-Tricosaoxahenheptacontane-1,71-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501025080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Architectural Blueprint of HO-PEG24-OH: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the structure, properties, and applications of HO-PEG24-OH, a discrete polyethylene (B3416737) glycol (PEG) molecule of significant interest in the fields of drug delivery and bioconjugation. Tailored for researchers, scientists, and drug development professionals, this document delves into the molecule's physicochemical characteristics, outlines key experimental protocols, and visualizes its role in advanced therapeutic modalities.
Core Structure and Chemical Identity
This compound is a homobifunctional polyethylene glycol derivative characterized by a precise chain of 24 ethylene (B1197577) glycol repeating units, capped at both ends by hydroxyl (-OH) functional groups. Its monodisperse nature, with a Polydispersity Index (PDI) of approximately 1.0, ensures a uniform molecular weight and length, which is critical for applications requiring high precision and reproducibility.[][2][3][4][5] The chemical structure of this compound can be represented as H-(O-CH₂-CH₂)₂₄-OH.
The presence of terminal hydroxyl groups allows for versatile chemical modifications, making it a valuable building block for more complex molecular architectures. Its hydrophilic polyether backbone imparts excellent water solubility and biocompatibility, key features for its use in biological systems.
Below is a diagram illustrating the chemical structure of this compound.
Physicochemical Properties
The well-defined structure of this compound gives rise to a consistent set of physicochemical properties. These properties are crucial for its application in sensitive systems such as drug delivery and bioconjugation, where batch-to-batch consistency is paramount.
| Property | Value | Reference(s) |
| Molecular Formula | C₄₈H₉₈O₂₅ | |
| Molecular Weight | 1075.28 g/mol | |
| Appearance | White to off-white solid or viscous liquid | |
| Purity | Typically >95% (e.g., 97.6%, 99.89%) | |
| Polydispersity Index (PDI) | ≈ 1.0 (Monodisperse) | |
| Solubility | ||
| Water | Soluble | |
| Methanol | Soluble | |
| Ethanol | Soluble | |
| Dichloromethane (DCM) | Soluble | |
| Dimethyl Sulfoxide (DMSO) | Soluble (e.g., 50 mg/mL) |
Applications in Drug Development: The PROTAC Linker
A prominent application of this compound is its use as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
The PEG linker in a PROTAC, such as that derived from this compound, plays a critical role in the efficacy of the molecule. It influences the solubility and cell permeability of the PROTAC and, most importantly, dictates the distance and spatial orientation between the target protein and the E3 ligase, which is crucial for the formation of a stable and productive ternary complex.
The following diagram illustrates the PROTAC-mediated protein degradation pathway.
Experimental Protocols
This section provides an overview of key experimental methodologies relevant to the synthesis, characterization, and application of this compound.
Synthesis of Oligoethylene Glycols (Williamson Ether Synthesis Approach)
A common and historical method for the synthesis of ethers, including oligoethylene glycols, is the Williamson ether synthesis. This Sₙ2 reaction involves the reaction of an alcohol with a strong base to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide. For the synthesis of this compound, this would involve a stepwise addition of ethylene glycol units.
Materials:
-
Triethylene glycol
-
Sodium hydride (NaH)
-
2-(2-(2-Chloroethoxy)ethoxy)ethanol
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Standard glassware for organic synthesis under inert atmosphere
Procedure:
-
Alkoxide Formation: Dissolve triethylene glycol in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen). Cool the solution in an ice bath.
-
Slowly add sodium hydride to the solution. The reaction will generate hydrogen gas. Allow the mixture to stir until the gas evolution ceases, indicating the formation of the alkoxide.
-
Nucleophilic Substitution: Slowly add a solution of 2-(2-(2-Chloroethoxy)ethoxy)ethanol in anhydrous THF to the reaction mixture.
-
Allow the reaction to warm to room temperature and then heat to reflux for several hours to ensure complete reaction.
-
Work-up and Purification: After cooling, quench the reaction by the slow addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting oligoethylene glycol by column chromatography on silica (B1680970) gel to isolate the desired longer PEG chain.
-
Repeat this process in a stepwise manner to achieve the desired chain length of 24 ethylene glycol units.
Characterization of this compound
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H and ¹³C NMR are powerful tools for confirming the structure of this compound.
-
¹H NMR: The spectrum will show a characteristic large signal for the repeating methylene (B1212753) protons (-O-CH₂-CH₂-O-) typically around 3.6 ppm. The protons of the terminal hydroxyl groups can also be observed, and their integration relative to the backbone protons can be used to confirm the molecular weight.
-
¹³C NMR: The spectrum will show a major peak for the carbon atoms in the ethylene glycol backbone.
Mass Spectrometry (MS):
Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry can be used to determine the molecular weight of this compound. For a monodisperse species like this compound, a single major peak corresponding to its molecular weight (plus the mass of any adduct ions) is expected.
Gel Permeation Chromatography (GPC):
GPC is the standard method for determining the Polydispersity Index (PDI) of polymers. For a monodisperse compound like this compound, GPC analysis will show a very narrow peak, and the calculated PDI (Mw/Mn) will be close to 1.0.
Synthesis of a PROTAC using a PEG Linker
The following is a general workflow for the synthesis of a PROTAC utilizing a bifunctional PEG linker derived from this compound. This typically involves amide bond formation or click chemistry.
Procedure (Amide Coupling Example):
-
First Coupling: React the E3 ligase ligand (containing a primary amine) with one end of a bifunctional PEG linker (e.g., HOOC-PEG24-OH, after activation of the carboxylic acid) in the presence of a peptide coupling agent (e.g., HATU, HOBt) and a non-nucleophilic base (e.g., DIPEA) in an anhydrous aprotic solvent (e.g., DMF).
-
Purification: Purify the resulting E3 ligase-linker conjugate using high-performance liquid chromatography (HPLC).
-
Second Coupling: Activate the remaining terminal hydroxyl group of the PEG linker (or use a pre-functionalized linker) and react it with the target protein ligand under similar coupling conditions.
-
Final Purification and Characterization: Purify the final PROTAC molecule by HPLC and confirm its identity and purity by NMR and mass spectrometry.
Conclusion
This compound is a precisely defined and versatile chemical tool with significant utility in modern drug development and biomedical research. Its monodisperse nature, coupled with the favorable properties of the polyethylene glycol backbone, makes it an ideal component for the construction of sophisticated therapeutic agents like PROTACs. A thorough understanding of its structure, properties, and reaction methodologies is essential for its effective application in the design of next-generation therapeutics.
References
- 2. Monodisperse (Discrete) PEGylation vs. Polydisperse PEGylation: Future Trends | Biopharma PEG [biochempeg.com]
- 3. The Difference Between Monodisperse and Polydisperse Polymers | Biopharma PEG [biochempeg.com]
- 4. Shinsei Chem.PEG compound list [schem.jp]
- 5. Difference Between Polymer PEG (Polydisperse PEG) and Monodisperse PEG | AxisPharm [axispharm.com]
An In-depth Technical Guide to the Chemical Properties and Solubility of HO-Peg24-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
HO-Peg24-OH is a homobifunctional crosslinker containing a 24-unit polyethylene (B3416737) glycol (PEG) chain. As a hydrophilic spacer, it is increasingly utilized in the development of advanced biomedical constructs, most notably as a linker in Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The length and hydrophilicity of the PEG linker are critical determinants of the physicochemical properties and biological activity of the resulting PROTAC molecule. This guide provides a comprehensive overview of the chemical properties and solubility of this compound, along with relevant experimental protocols and a description of its role in targeted protein degradation.
Chemical Properties
The fundamental chemical properties of this compound are summarized in the table below, providing a quick reference for researchers.
| Property | Value | Reference |
| Full Name | α,ω-Dihydroxypoly(ethylene glycol) | |
| Synonyms | Diol PEG24, PEG24 | |
| CAS Number | 2243942-52-9 | [][2] |
| Molecular Formula | C48H98O25 | [][2] |
| Molecular Weight | 1075.28 g/mol | [] |
| Appearance | White to off-white solid | |
| Purity | Typically >95% |
Solubility
The solubility of a linker molecule is a critical parameter in drug development, influencing its formulation, bioavailability, and cellular permeability. Polyethylene glycol and its derivatives are well-known for their hydrophilic nature and excellent solubility in aqueous and many organic solvents.
Quantitative Solubility Data
While specific quantitative solubility data for this compound in all common laboratory solvents is not extensively published, the following table summarizes the available data and provides expected solubility based on the properties of similar polyethylene glycols.
| Solvent | Solubility | Reference |
| Water | Very soluble (qualitative) | |
| Ethanol | Freely soluble (qualitative) | |
| Dimethyl Sulfoxide (DMSO) | 50 mg/mL | |
| Dimethylformamide (DMF) | Soluble (qualitative) |
Note: The solubility of polyethylene glycols can be influenced by factors such as temperature and the presence of salts.
Experimental Protocol: Determination of Aqueous Solubility using the Shake-Flask Method
The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound.
Materials:
-
This compound
-
Distilled or deionized water (or other solvent of interest)
-
Glass vials with screw caps
-
Orbital shaker or vortex mixer
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Centrifuge
-
Analytical balance
-
HPLC or UV-Vis spectrophotometer for quantification
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of this compound to a glass vial containing a known volume of the solvent (e.g., 1 mL of water). The amount of solid should be sufficient to ensure that undissolved solid remains after equilibration.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours).
-
Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.
-
Sample Analysis: Carefully remove an aliquot of the clear supernatant.
-
Quantification: Dilute the supernatant with a suitable solvent and determine the concentration of this compound using a validated analytical method such as HPLC or UV-Vis spectrophotometry against a standard curve.
-
Data Reporting: The solubility is reported as the mean concentration from at least three replicate experiments.
Role in Targeted Protein Degradation
This compound serves as a linker in the construction of PROTACs. The PROTAC molecule brings a target protein into close proximity with an E3 ubiquitin ligase, facilitating the transfer of ubiquitin from an E2 conjugating enzyme to the target protein. This polyubiquitination marks the target protein for degradation by the 26S proteasome.
Ubiquitin-Proteasome Signaling Pathway
The following diagram illustrates the key steps in the ubiquitin-proteasome pathway, which is hijacked by PROTACs to induce targeted protein degradation.
Caption: The Ubiquitin-Proteasome Pathway.
PROTAC Experimental Workflow
The development and evaluation of a PROTAC molecule involves a series of in vitro experiments to confirm its mechanism of action. The following diagram outlines a typical experimental workflow.
Caption: A typical in vitro experimental workflow for PROTAC evaluation.
Conclusion
This compound is a valuable chemical tool for researchers in drug discovery and development. Its well-defined structure, high hydrophilicity, and commercial availability make it an attractive linker for the synthesis of PROTACs and other advanced biomolecules. This guide provides essential information on its chemical properties and solubility, along with standardized protocols and a clear overview of its application in targeted protein degradation. Understanding these core characteristics is fundamental to the rational design and successful implementation of this compound in innovative therapeutic strategies.
References
The Role of HO-Peg24-OH as a PROTAC Linker: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to eliminate disease-causing proteins rather than merely inhibiting them. These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the productive ternary complex. This technical guide provides an in-depth examination of long-chain polyethylene (B3416737) glycol (PEG) linkers, specifically focusing on the characteristics and role of HO-Peg24-OH. While specific public data on PROTACs incorporating the exact this compound linker is limited, this guide will draw upon data from PROTACs utilizing similar long-chain PEG linkers to provide representative insights into its application, performance, and the experimental methodologies crucial for its evaluation.
Introduction to PROTACs and the Critical Role of the Linker
PROTACs function by hijacking the cell's own ubiquitin-proteasome system (UPS).[1] A PROTAC simultaneously binds to a POI and an E3 ligase, forming a ternary complex (POI-PROTAC-E3 ligase).[1] This proximity induces the E3 ligase to transfer ubiquitin to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, and the PROTAC is released to act catalytically.[1]
The linker is not a passive spacer; its length, composition, and attachment points critically influence:
-
Ternary Complex Formation: The linker must be of an optimal length and flexibility to allow for a stable and productive ternary complex geometry, which is essential for efficient ubiquitination.[2]
-
Physicochemical Properties: The linker significantly impacts the PROTAC's molecular weight, polarity, and solubility. PEG linkers, being hydrophilic, are often used to improve the poor solubility of complex, "beyond Rule of 5" PROTAC molecules.[2]
-
Cell Permeability: While hydrophilicity can sometimes hinder passive diffusion, the flexibility of PEG linkers may allow the PROTAC to adopt conformations that shield polar surface area, aiding membrane traversal.
The following diagram illustrates the general mechanism of PROTAC action.
This compound: Profile of a Long-Chain Diol Linker
This compound is a bifunctional linker composed of a 24-unit polyethylene glycol chain with terminal hydroxyl (-OH) groups. Its key characteristics include:
-
Length and Flexibility: With 24 PEG units, this is a significantly long and flexible linker. This length can be advantageous for spanning large distances between the POI's binding pocket and the E3 ligase's surface, which can be critical for forming a productive ternary complex.
-
Hydrophilicity: The repeating ether units of the PEG chain impart high water solubility. This property is crucial for improving the overall solubility of the final PROTAC molecule, which often contains two large, hydrophobic ligands.
-
Synthetic Utility: The terminal hydroxyl groups are versatile functional handles for chemical synthesis. They can be readily activated (e.g., via tosylation) or converted to other functional groups (e.g., amines, azides, or alkynes) to facilitate coupling with the POI and E3 ligase ligands using standard reactions like amide bond formation or click chemistry.
While an excessively long linker can sometimes lead to an unstable ternary complex due to a high entropic penalty, systematic studies have shown that for certain targets, longer linkers are required for any degradation to occur. For example, in the development of PROTACs targeting TANK-binding kinase 1 (TBK1), no degradation was observed with linkers shorter than 12 atoms, whereas linkers between 12 and 29 atoms exhibited potent degradation.
Quantitative Data for PROTACs with Long PEG Linkers
As direct data for PROTACs using a PEG24 linker is not prevalent in the public literature, this section presents data from studies on PROTACs with similar long-chain PEG linkers to serve as a reference. The following tables summarize key degradation parameters (DC50 and Dmax) for PROTACs targeting Bruton's Tyrosine Kinase (BTK) and Bromodomain-containing protein 4 (BRD4).
Table 1: Degradation Efficacy of a BTK-Targeting PROTAC (RC-1) with a PEG6 Linker
| Compound Name | Target | E3 Ligase Ligand | Cell Line | DC50 (nM) | Dmax (%) | Source |
| RC-1 | BTK | Thalidomide (CRBN) | Mino | < 100* | ~90% | |
| NC-1 (non-covalent analog) | BTK | Thalidomide (CRBN) | Mino | 2.2 | 97% |
Note: The study selected RC-1 (PEG6 linker) as the starting point for optimization based on its consistent and prominent degradation. Its non-covalent, more flexible analog NC-1 showed a DC50 of 2.2 nM.
Table 2: Impact of PEG Linker Length on BRD4 Degradation (CRBN-based PROTACs)
| PROTAC | Linker Composition | BRD4 Degradation DC50 (µM) | Source |
| PROTAC (60) | 0 PEG units | < 0.5 | |
| PROTAC (60) | 1-2 PEG units | > 5 | |
| PROTAC (60) | 4-5 PEG units | < 0.5 |
Note: This study highlights the non-linear relationship between linker length and efficacy, where intermediate length linkers were less potent than both shorter and longer versions for this specific BRD4/CRBN system. This underscores the necessity of empirical optimization for each PROTAC system.
Experimental Protocols
The development of a PROTAC requires rigorous experimental validation. The following sections provide detailed protocols for key assays.
PROTAC Synthesis using a PEG Diol Linker (Representative Protocol)
This protocol outlines a modular approach for synthesizing a PROTAC, where a diol linker like HO-Peg(n)-OH is first functionalized and then coupled to the POI and E3 ligase ligands.
Step 1: Mono-functionalization of the PEG Diol Linker
-
Activation (Tosylation): Dissolve this compound (1.0 eq) in anhydrous dichloromethane (B109758) (DCM).
-
Add triethylamine (B128534) (1.5 eq) to the solution.
-
Cool the reaction to 0°C and slowly add p-toluenesulfonyl chloride (TsCl, 1.1 eq).
-
Stir the reaction, allowing it to warm to room temperature, and monitor by LC-MS until mono-tosylation is complete.
-
Work up the reaction and purify by column chromatography to yield HO-Peg24-OTs.
Step 2: Coupling to the First Ligand (e.g., E3 Ligase Ligand)
-
Dissolve an amine-containing E3 ligase ligand (e.g., pomalidomide (B1683931) derivative, 1.0 eq) and HO-Peg24-OTs (1.1 eq) in anhydrous DMF.
-
Add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA, 3.0 eq).
-
Heat the reaction (e.g., 60°C) and stir overnight under a nitrogen atmosphere.
-
Monitor progress by LC-MS. Upon completion, perform an aqueous workup and extract with an organic solvent.
-
Purify the product (E3 Ligand-Peg24-OH) by column chromatography.
Step 3: Coupling to the Second Ligand (e.g., POI Ligand)
-
Amide Coupling: Dissolve the POI ligand containing a carboxylic acid (1.0 eq) and the E3 Ligand-Peg24-OH (1.0 eq) in anhydrous DMF.
-
Add a peptide coupling reagent (e.g., HATU, 1.2 eq) and DIPEA (3.0 eq).
-
Stir the reaction at room temperature overnight under a nitrogen atmosphere.
-
Monitor by LC-MS.
-
Upon completion, perform a standard aqueous workup.
-
Purify the final PROTAC molecule by preparative HPLC.
The following diagram shows a generalized workflow for PROTAC synthesis and evaluation.
Western Blot for PROTAC-Mediated Protein Degradation
This is the most common method to quantify the reduction in target protein levels.
-
Cell Culture and Treatment: Plate cells (e.g., Mino cells for BTK) at an appropriate density and allow them to adhere overnight. Treat cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a set time (e.g., 18-24 hours). Include a vehicle-only control (e.g., DMSO).
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Normalize protein amounts, add Laemmli buffer, and boil samples to denature proteins. Separate proteins by size using SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against the target protein (e.g., anti-BTK) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Also, probe for a loading control (e.g., β-actin or GAPDH) to normalize the data.
-
-
Detection and Analysis: Apply a chemiluminescent substrate and capture the signal with an imaging system. Quantify band intensities using densitometry software. Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.
Ternary Complex Formation Assays
Confirming that the PROTAC induces a stable ternary complex is crucial. Several biophysical techniques can be used.
-
Surface Plasmon Resonance (SPR) / Bio-Layer Interferometry (BLI): These techniques measure the binding kinetics and affinity in real-time.
-
Protocol Outline (SPR): Immobilize the E3 ligase (e.g., VHL) on a sensor chip.
-
Inject the target protein (e.g., BRD4) with and without the PROTAC over the chip.
-
An increase in the binding signal in the presence of the PROTAC indicates ternary complex formation.
-
Alternatively, pre-saturate the target protein with the PROTAC in solution and flow it over the E3 ligase chip.
-
Kinetic analysis of the sensorgrams can be used to determine the on/off rates and affinity of the complex, as well as calculate the cooperativity factor (alpha).
-
-
Isothermal Titration Calorimetry (ITC): ITC measures the heat change upon binding to determine thermodynamic parameters (KD, ΔH, stoichiometry).
-
Protocol Outline: Titrate the PROTAC into a solution containing the target protein to measure the binary interaction.
-
Separately, titrate the PROTAC into the E3 ligase solution.
-
To measure the ternary complex, titrate the PROTAC into a solution containing a pre-formed binary complex of the target protein and E3 ligase. The resulting data can reveal positive or negative cooperativity.
-
-
NanoBRET™ Assay: This is a live-cell assay to measure protein proximity.
-
Protocol Outline: Co-transfect cells with expression vectors for the target protein fused to NanoLuc® luciferase and the E3 ligase fused to a HaloTag®.
-
Add the HaloTag® ligand (the energy acceptor) and the NanoLuc® substrate to the cells.
-
Treat the cells with the PROTAC.
-
If the PROTAC brings the two proteins into proximity (<10 nm), Bioluminescence Resonance Energy Transfer (BRET) will occur, generating a quantifiable signal that is proportional to ternary complex formation.
-
Signaling Pathways and Downstream Effects
Degrading a target protein with a PROTAC is expected to impact its associated signaling pathways more profoundly than simple inhibition.
Bruton's Tyrosine Kinase (BTK) Signaling
BTK is a critical enzyme in the B-cell receptor (BCR) signaling pathway, which regulates B-cell proliferation, survival, and differentiation. Dysregulation of this pathway is linked to B-cell malignancies. A BTK-targeting PROTAC would degrade the BTK protein, thereby shutting down the entire downstream cascade.
Conclusion
The linker is a pivotal component in PROTAC design, and long-chain PEG linkers like this compound offer distinct advantages in enhancing solubility and providing the necessary length and flexibility to bridge the target protein and E3 ligase. While empirical optimization of linker length is essential for each new PROTAC system, the principles and protocols outlined in this guide provide a robust framework for the rational design and evaluation of next-generation protein degraders. By leveraging versatile building blocks like this compound and applying rigorous biochemical and cellular assays, researchers can accelerate the development of potent and selective PROTACs for therapeutic intervention.
References
The Role of HO-PEG24-OH in PROTACs: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering a novel approach to drug discovery by inducing the degradation of specific target proteins.[1] Unlike traditional inhibitors that merely block a protein's function, PROTACs eliminate the entire protein from the cell, providing a more profound and sustained biological effect.[2] These heterobifunctional molecules consist of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[1][3] The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and ability to facilitate the formation of a productive ternary complex between the POI and the E3 ligase.[4]
Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers are widely employed due to their favorable characteristics. This guide focuses on the role and mechanism of a specific long-chain PEG linker, HO-PEG24-OH, in the context of PROTAC design and function.
Core Mechanism of PROTAC Action with a PEG24 Linker
The fundamental mechanism of a PROTAC is to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS). A PROTAC containing a this compound linker mediates this process through a series of orchestrated steps:
-
Ternary Complex Formation : The PROTAC simultaneously binds to the POI and an E3 ubiquitin ligase, forming a ternary complex. The long and flexible nature of the PEG24 linker can be advantageous in this step, providing the necessary conformational freedom for the two proteins to come into optimal proximity for the subsequent ubiquitination reaction.
-
Ubiquitination : Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the POI. This process is repeated to form a polyubiquitin (B1169507) chain.
-
Proteasomal Degradation : The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, a large protein complex responsible for degrading unwanted or misfolded proteins.
-
PROTAC Recycling : After the POI is degraded, the PROTAC is released and can engage another POI and E3 ligase, acting in a catalytic manner.
The this compound linker, with its 24 ethylene (B1197577) glycol units, imparts several key properties that influence this process:
-
Hydrophilicity : The PEG chain enhances the aqueous solubility of the PROTAC, which is often a challenge for these large and complex molecules. Improved solubility can lead to better bioavailability and more reliable in vitro assay results.
-
Flexibility : The inherent flexibility of the long PEG chain allows the PROTAC to adopt multiple conformations, which can be crucial for accommodating the binding surfaces of the POI and the E3 ligase to form a stable and productive ternary complex.
-
Length : The length of the linker is a critical parameter that must be optimized for each specific POI and E3 ligase pair. A long linker like PEG24 can span significant distances between the binding pockets of the two proteins. However, an excessively long linker could also lead to a less stable ternary complex and reduced degradation efficiency. Therefore, the optimal linker length is determined empirically.
Data Presentation: A Case Study of a BRD4-Targeting PROTAC with a PEG24 Linker
To illustrate the quantitative aspects of a PROTAC utilizing a this compound linker, we present a hypothetical case study of a PROTAC targeting the bromodomain-containing protein 4 (BRD4), a well-validated cancer target. This hypothetical PROTAC, which we will call "dBET-PEG24," is composed of the BRD4 inhibitor JQ1, the von Hippel-Lindau (VHL) E3 ligase ligand, and a this compound linker.
Table 1: Quantitative Biological Activity of dBET-PEG24
| Parameter | Value | Description |
| Binding Affinity (BRD4) | 85 nM (Kd) | Dissociation constant for the binding of dBET-PEG24 to BRD4, indicating high-affinity binding. |
| Binding Affinity (VHL) | 150 nM (Kd) | Dissociation constant for the binding of dBET-PEG24 to the VHL E3 ligase. |
| BRD4 Degradation (DC50) | 25 nM | The concentration of dBET-PEG24 required to induce 50% degradation of BRD4 in cells after 24 hours of treatment. |
| Maximum Degradation (Dmax) | >95% | The maximum percentage of BRD4 degradation achieved with dBET-PEG24 treatment. |
| Cellular Potency (IC50) | 40 nM | The concentration of dBET-PEG24 that inhibits 50% of cancer cell proliferation in a BRD4-dependent cell line. |
Table 2: Physicochemical Properties of dBET-PEG24
| Property | Value | Significance |
| Molecular Weight | ~1800 g/mol | The high molecular weight is typical for PROTACs, especially those with long linkers. |
| Aqueous Solubility | >100 µM | The PEG24 linker significantly enhances the water solubility of the molecule. |
| LogP | 2.5 | A measure of lipophilicity, indicating a balance that can favor cell permeability. |
Experimental Protocols
Synthesis of a BRD4-Targeting PROTAC with a this compound Linker (dBET-PEG24)
This protocol describes a potential synthetic route for dBET-PEG24, involving the coupling of JQ1, the this compound linker, and the VHL ligand.
Materials:
-
JQ1-acid
-
This compound
-
VHL-amine ligand
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (Dimethylformamide)
-
Anhydrous DCM (Dichloromethane)
-
TFA (Trifluoroacetic acid)
-
Boc-NH-PEG24-OH (for a step-wise approach)
Procedure:
-
Step 1: Coupling of JQ1-acid to the PEG24 Linker
-
Dissolve JQ1-acid (1.0 eq) and Boc-NH-PEG24-OH (1.1 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution.
-
Stir the reaction mixture at room temperature under a nitrogen atmosphere for 12-16 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the product (JQ1-PEG24-NH-Boc) by flash column chromatography.
-
-
Step 2: Boc Deprotection
-
Dissolve the purified JQ1-PEG24-NH-Boc in a solution of 20% TFA in DCM.
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA to yield JQ1-PEG24-NH2.
-
-
Step 3: Coupling of VHL-acid to the JQ1-PEG24-amine
-
Dissolve VHL-acid (1.0 eq) and JQ1-PEG24-NH2 (1.1 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution.
-
Stir the reaction mixture at room temperature under a nitrogen atmosphere for 12-16 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the final PROTAC (dBET-PEG24) by preparative HPLC.
-
Confirm the identity and purity of the final product by HRMS and NMR.
-
Western Blotting for PROTAC-Mediated Protein Degradation
This protocol is used to determine the extent of target protein degradation following PROTAC treatment.
Materials:
-
Cell line expressing the target protein (e.g., MCF-7 for BRD4)
-
PROTAC of interest (e.g., dBET-PEG24)
-
Cell culture medium and supplements
-
DMSO (vehicle control)
-
Ice-cold PBS (Phosphate-Buffered Saline)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein (e.g., anti-BRD4)
-
Primary antibody against a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL (Enhanced Chemiluminescence) substrate and imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the PROTAC (e.g., 1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer.
-
Determine the protein concentration of each lysate using the BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples and prepare them with Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.
-
Detect the protein bands using ECL substrate and an imaging system.
-
Strip the membrane and re-probe with the loading control antibody.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
-
Ternary Complex Formation Assay (NanoBRET™)
This protocol describes a live-cell assay to monitor the formation of the ternary complex.
Materials:
-
HEK293 cells
-
Plasmids for expressing NanoLuc®-TargetProtein and HaloTag®-E3Ligase
-
Transfection reagent
-
Opti-MEM® I Reduced Serum Medium
-
HaloTag® NanoBRET™ 618 Ligand
-
NanoBRET™ Nano-Glo® Substrate
-
PROTAC of interest
-
White, 96-well assay plates
Procedure:
-
Cell Transfection:
-
Co-transfect HEK293 cells with the NanoLuc®-TargetProtein and HaloTag®-E3Ligase plasmids.
-
Plate the transfected cells in 96-well plates and incubate for 24 hours.
-
-
Ligand Labeling:
-
Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate for the recommended time to allow for labeling of the HaloTag®-fusion protein.
-
-
PROTAC Treatment:
-
Add a dilution series of the PROTAC to the cells.
-
-
Signal Detection:
-
Add the NanoBRET™ Nano-Glo® Substrate.
-
Immediately measure the donor (460 nm) and acceptor (618 nm) emission signals using a luminometer.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio (acceptor signal / donor signal).
-
A PROTAC-dependent increase in the NanoBRET™ ratio indicates the formation of the ternary complex.
-
Mandatory Visualizations
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Caption: Experimental workflow for Western Blot analysis of PROTAC efficacy.
Caption: Signaling pathway impacted by a BRD4-targeting PROTAC.
Conclusion
The this compound linker represents a valuable tool in the design of PROTACs, offering a means to modulate the physicochemical and pharmacological properties of these novel therapeutic agents. Its length, flexibility, and hydrophilicity can be leveraged to enhance solubility, improve cell permeability, and facilitate the formation of a productive ternary complex, ultimately leading to efficient and potent degradation of the target protein. However, it is crucial to recognize that the optimal linker is target-dependent, and empirical testing of various linker lengths and compositions is necessary to identify the most effective PROTAC for a given biological system. The experimental protocols and conceptual frameworks presented in this guide provide a foundation for researchers to rationally design and evaluate PROTACs incorporating long-chain PEG linkers like this compound, thereby advancing the development of this promising therapeutic modality.
References
- 1. precisepeg.com [precisepeg.com]
- 2. Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to HO-Peg24-OH: A Bifunctional Linker for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key properties and applications of HO-Peg24-OH, a high-purity polyethylene (B3416737) glycol (PEG) derivative crucial in the development of Proteolysis Targeting Chimeras (PROTACs). This document details its physicochemical characteristics, provides hypothetical yet detailed experimental protocols for its use in PROTAC synthesis, and illustrates the fundamental mechanism of action of the resulting therapeutic agents.
Core Properties of this compound
This compound is a homobifunctional PEG linker characterized by a chain of 24 ethylene (B1197577) glycol units terminated by a hydroxyl group at each end. Its well-defined length and hydrophilic nature make it an important tool in medicinal chemistry, particularly in the design of PROTACs.
Quantitative Data Summary
The key quantitative attributes of this compound are summarized in the table below, compiled from various suppliers.[1][2][3][4][5]
| Property | Value | Source(s) |
| Molecular Formula | C48H98O25 | [1][2][3][4][5] |
| Molecular Weight | 1075.28 g/mol | [1][2][3][4][5] |
| CAS Number | 2243942-52-9 | [1][2][3][4][5] |
| Appearance | White to off-white solid | [3] |
| Purity | ≥95% - 99.89% | [2][3][5] |
| Solubility | 50 mg/mL in DMSO (requires sonication) | [4] |
| Storage Conditions | -20°C for long-term storage | [2][3] |
Role in PROTAC Drug Development
This compound serves as a linker in the synthesis of PROTACs. A PROTAC is a heterobifunctional molecule designed to bring a target protein into close proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[6][7] The PEG linker plays a critical role in a PROTAC's efficacy by influencing its solubility, cell permeability, and the spatial orientation of the target protein and E3 ligase for optimal ternary complex formation.[8][9]
Experimental Protocols
While specific protocols for PROTAC synthesis using this compound are proprietary and depend on the specific warhead and E3 ligase ligand, the following sections outline a plausible and detailed workflow. The initial step involves the functionalization of the terminal hydroxyl groups of this compound to enable coupling with the other components of the PROTAC.
General Experimental Workflow
The synthesis of a PROTAC using a PEG linker is a modular process. The general workflow is depicted in the diagram below.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creativepegworks.com [creativepegworks.com]
- 3. benchchem.com [benchchem.com]
- 4. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Poly(ethylene glycol)-Prodrug Conjugates: Concept, Design, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. precisepeg.com [precisepeg.com]
- 8. researchgate.net [researchgate.net]
- 9. scribd.com [scribd.com]
A Comprehensive Technical Guide to HO-Peg24-OH for Scientific Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide serves as a core resource for understanding and utilizing HO-Peg24-OH in scientific applications. The document provides a thorough overview of its synonyms, chemical properties, and its principal role as a flexible linker in the synthesis of Proteolysis-targeting chimeras (PROTACs). Detailed experimental protocols for the synthesis and evaluation of molecules incorporating this linker are provided, alongside relevant quantitative data and visual diagrams to facilitate comprehension and application in a research setting.
Chemical Identity and Synonyms
This compound is a monodisperse polyethylene (B3416737) glycol (PEG) derivative characterized by a chain of 24 ethylene (B1197577) glycol units with hydroxyl (-OH) groups at both termini. This homobifunctional structure makes it an ideal hydrophilic spacer for various bioconjugation applications. A comprehensive list of its synonyms and identifiers is provided in Table 1 for clear identification in scientific literature and chemical databases.
Table 1: Synonyms and Identifiers for this compound
| Identifier Type | Value |
| Systematic Name | 3,6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51,54,57,60,63,66,69-Tricosaoxahenheptacontane-1,71-diol |
| Common Synonyms | Diol PEG24, PEG24, OH-PEG24-OH, PEG25 |
| CAS Number | 2243942-52-9 |
| Molecular Formula | C48H98O25 |
| Molecular Weight | 1075.28 g/mol |
| InChI Key | IEXKUCOGQITOPO-UHFFFAOYSA-N |
Physicochemical Properties
The defining characteristic of this compound is its hydrophilicity, which is leveraged to improve the solubility and pharmacokinetic properties of conjugated molecules. Key physicochemical data are summarized in Table 2.
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Appearance | White Solid or Colorless Liquid | [1][2] |
| Purity | Typically >95% | [3] |
| Storage Conditions | -20°C for long-term storage | [3][4] |
| Solubility | Soluble in water and most organic solvents |
Role in PROTAC Synthesis and Mechanism of Action
This compound is predominantly utilized as a linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase. The linker's role is critical, as its length and flexibility influence the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase, which is essential for subsequent ubiquitination and proteasomal degradation of the target protein. The hydrophilic nature of the PEG linker can also enhance the solubility and cell permeability of the PROTAC molecule.
Experimental Protocols
While specific reaction conditions are substrate-dependent, the following sections provide detailed, generalized methodologies for the synthesis of a PEGylated PROTAC using a linker like this compound and for the subsequent evaluation of its biological activity.
General Synthesis of a PEGylated PROTAC via Amide Coupling
This protocol describes a common synthetic route for coupling a protein of interest (POI) ligand and an E3 ligase ligand using a bifunctional PEG linker with terminal hydroxyl groups that are functionalized to an amine and a carboxylic acid.
Materials:
-
POI ligand with a carboxylic acid functional group (POI-COOH)
-
E3 ligase ligand with an amine functional group (E3-NH2)
-
HOOC-PEG24-NH2 (derived from this compound)
-
Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvents: Anhydrous DMF (Dimethylformamide), DMSO (Dimethyl sulfoxide)
-
Purification supplies: Preparative HPLC (High-Performance Liquid Chromatography)
Procedure:
-
First Coupling Reaction:
-
Dissolve the E3 ligase ligand (E3-NH2, 1.0 eq) and the bifunctional PEG linker (HOOC-PEG24-NH2, 1.1 eq) in anhydrous DMF.
-
Add coupling reagents such as HATU (1.2 eq) and DIPEA (3.0 eq).
-
Stir the reaction at room temperature until completion, monitoring by LC-MS (Liquid Chromatography-Mass Spectrometry).
-
Purify the resulting E3 ligase-linker intermediate by preparative HPLC.
-
-
Second Coupling Reaction:
-
Dissolve the purified E3 ligase-linker intermediate (1.0 eq) and the POI ligand (POI-COOH, 1.1 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq).
-
Stir the reaction at room temperature overnight, monitoring by LC-MS.
-
Upon completion, purify the final PROTAC molecule by preparative HPLC.
-
Western Blot for PROTAC-Induced Protein Degradation
This protocol outlines the steps to quantify the degradation of a target protein in cells treated with a PROTAC.
Materials:
-
Cell line expressing the target protein
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Cell culture reagents
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with varying concentrations of the PROTAC or a vehicle control for a predetermined time (e.g., 4, 8, 16, or 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer.
-
Determine the total protein concentration of each lysate using a BCA assay to ensure equal loading.
-
-
SDS-PAGE and Western Blotting:
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Repeat the process for the loading control antibody.
-
-
Detection and Analysis:
-
Apply a chemiluminescent substrate to the membrane and capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to the loading control and calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Quantitative Data Presentation
The length of the PEG linker in a PROTAC is a critical parameter that influences its degradation efficiency. The efficacy is often quantified by the DC50 (the concentration of PROTAC that results in 50% degradation of the target protein) and the Dmax (the maximum percentage of protein degradation achieved). While specific data for a PROTAC using a 24-unit PEG linker is highly target-dependent, Table 3 provides illustrative data demonstrating the impact of varying PEG linker lengths on PROTAC performance for a hypothetical target.
Table 3: Illustrative Impact of PEG Linker Length on PROTAC Efficacy
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) | Cell Permeability (10⁻⁷ cm s⁻¹) |
| PROTAC A | Alkyl Chain | >1000 | <20 | 2.5 |
| PROTAC B | PEG-8 | 150 | 85 | 1.5 |
| PROTAC C | PEG-24 | 50 | 95 | 1.0 |
| PROTAC D | PEG-36 | 200 | 80 | 0.8 |
Note: This data is illustrative and compiled from general principles reported in the literature. Actual values are dependent on the specific target protein, E3 ligase, and cell line used.
Conclusion
This compound is a valuable and versatile chemical tool, primarily serving as a hydrophilic linker in the design and synthesis of PROTACs. Its well-defined length and homobifunctional nature allow for controlled and reproducible bioconjugation, leading to the development of potent and selective protein degraders. The experimental protocols and data presented in this guide provide a foundational framework for researchers to effectively utilize this compound in their drug discovery and chemical biology endeavors. The provided diagrams offer a clear visual representation of its mechanistic role and experimental application, further aiding in its practical implementation.
References
The Crucial Connector: An In-depth Technical Guide to Bifunctional Linkers for Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease-causing proteins previously considered "undruggable." At the heart of this approach are bifunctional molecules, most notably Proteolysis Targeting Chimeras (PROTACs), which harness the cell's own protein disposal machinery to selectively eliminate proteins of interest. A PROTAC molecule is a heterobifunctional chimera composed of three key components: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that covalently connects these two moieties.[1][2]
While the two ligands provide the specificity for the target protein and the E3 ligase, the linker is far from a passive spacer. It plays a pivotal role in the overall efficacy, selectivity, and pharmacokinetic properties of the PROTAC molecule.[3] The linker's length, composition, and attachment points are critical determinants of the stability and geometry of the ternary complex (POI-PROTAC-E3 ligase), which is the productive intermediate that leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.[4] This technical guide provides an in-depth exploration of bifunctional linkers, summarizing key quantitative data, detailing essential experimental protocols, and visualizing the underlying biological and experimental workflows.
Mechanism of Action: The Linker's Role in Orchestrating Degradation
PROTACs function by hijacking the ubiquitin-proteasome system (UPS). The process begins with the PROTAC molecule simultaneously binding to the target protein and an E3 ubiquitin ligase, forming a ternary complex.[1][5] This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome, while the PROTAC molecule is released to engage in another round of degradation, acting in a catalytic manner.[5]
The linker is instrumental in this process. Its flexibility and length dictate the relative orientation of the POI and the E3 ligase within the ternary complex, which is crucial for efficient ubiquitination. A linker that is too short may lead to steric clashes, preventing the formation of a stable complex, while a linker that is too long might result in an unproductive complex where the ubiquitination sites on the target are not accessible.[6][7]
Types of Bifunctional Linkers
PROTAC linkers can be broadly classified based on their chemical composition and flexibility. The choice of linker type significantly impacts the physicochemical properties and biological activity of the PROTAC.
-
Alkyl Chains: These are the simplest and most common type of flexible linkers, composed of repeating methylene (B1212753) units. Their length can be easily varied to optimize the distance between the two ligands. While synthetically accessible, their hydrophobicity can sometimes lead to poor solubility.[4]
-
Polyethylene Glycol (PEG) Linkers: PEG linkers are widely used due to their hydrophilicity, which can improve the solubility and cell permeability of the PROTAC molecule. The ethylene (B1197577) glycol units also provide flexibility and are synthetically versatile.[4][8]
-
Rigid Linkers: These linkers incorporate cyclic structures such as piperazine, piperidine, or aromatic rings to introduce conformational constraints. This rigidity can pre-organize the PROTAC into a bioactive conformation, potentially leading to increased potency and selectivity.[5][9]
-
Clickable Linkers: "Click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), has become a popular strategy for PROTAC synthesis. The resulting triazole ring is metabolically stable and can be considered a component of a rigid linker strategy, facilitating the modular and efficient assembly of PROTAC libraries.[5][10]
Quantitative Data on Linker Performance
The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize quantitative data from various studies, illustrating the impact of linker type, length, and composition on the degradation of different target proteins by Cereblon (CRBN) and von Hippel-Lindau (VHL)-based PROTACs.
Table 1: Impact of Linker Length and Type on CRBN-based PROTAC Efficacy
| Target Protein | E3 Ligase | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| BRD4 | CRBN | PEG | 4 | >1000 | <10 | [11] |
| BRD4 | CRBN | PEG | 8 | 100 | >90 | [11] |
| BRD4 | CRBN | PEG | 12 | 10 | >95 | [11] |
| BTK | CRBN | PEG | 2 | >1000 | <20 | [] |
| BTK | CRBN | PEG | 4 | 50 | >90 | [] |
| BTK | CRBN | PEG | 6 | 10 | >95 | [] |
| KRAS G12C | CRBN | Alkyl-PEG | 10 | 30 | >90 | [13] |
Table 2: Impact of Linker Length and Type on VHL-based PROTAC Efficacy
| Target Protein | E3 Ligase | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| ERα | VHL | Hydrocarbon | 9 | >1000 | <20 | [14] |
| ERα | VHL | Hydrocarbon | 12 | 500 | ~70 | [14] |
| ERα | VHL | Hydrocarbon | 16 | 100 | >90 | [14] |
| TBK1 | VHL | Alkyl/Ether | 12 | >1000 | <10 | [11] |
| TBK1 | VHL | Alkyl/Ether | 21 | 3 | 96 | [11] |
| TBK1 | VHL | Alkyl/Ether | 29 | 292 | 76 | [11] |
| SMARCA2 | VHL | PEG | 12 | 250 | 70 | [11] |
| BRD4 | VHL | PEG | 12 | 3.3 | 97 | [15] |
Experimental Protocols
Accurate and reproducible experimental data are essential for the rational design and optimization of bifunctional linkers. This section provides detailed methodologies for key experiments involved in the synthesis and evaluation of PROTACs.
Protocol 1: Synthesis of a PEG-based PROTAC via Amide Coupling
This protocol describes a general solution-phase synthesis of a PROTAC using a bifunctional PEG linker and standard amide coupling reactions.
Materials:
-
POI-ligand-COOH (1.0 eq)
-
NH2-PEGn-Boc (1.1 eq)
-
E3-ligase-ligand-NH2 (1.2 eq)
-
HATU (1.2 eq per coupling step)
-
DIPEA (3.0 eq per coupling step)
-
Trifluoroacetic acid (TFA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Standard glassware for organic synthesis
-
LC-MS for reaction monitoring
-
Preparative HPLC for purification
Procedure:
-
Step 1: Coupling of POI ligand to PEG linker a. Dissolve POI-ligand-COOH (1.0 eq) in anhydrous DMF under a nitrogen atmosphere. b. Add HATU (1.2 eq) and DIPEA (3.0 eq) and stir for 15 minutes at room temperature. c. Add a solution of NH2-PEGn-Boc (1.1 eq) in DMF to the reaction mixture. d. Stir the reaction at room temperature overnight. e. Monitor the reaction progress by LC-MS. f. Upon completion, purify the crude product by preparative HPLC to obtain POI-ligand-PEGn-Boc.
-
Step 2: Boc Deprotection a. Dissolve the purified POI-ligand-PEGn-Boc in DCM. b. Add TFA (20-50% v/v) and stir at room temperature for 1-2 hours. c. Monitor the reaction by LC-MS. d. Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting amine salt is often used directly in the next step.
-
Step 3: Coupling of E3 Ligase Ligand a. Dissolve the E3-ligase-ligand-COOH (1.2 eq) in anhydrous DMF. b. Add HATU (1.2 eq) and DIPEA (3.0 eq) and stir for 15 minutes. c. Add the deprotected POI-ligand-PEGn-NH2 from Step 2. d. Stir at room temperature overnight and monitor by LC-MS. e. Purify the final PROTAC product by preparative HPLC.
-
Characterization: Confirm the identity and purity of the final PROTAC by LC-MS and NMR spectroscopy.
Protocol 2: Western Blot Analysis of Protein Degradation
This protocol details the quantification of target protein degradation in cells treated with a PROTAC.[1][16]
Materials:
-
Cultured cells expressing the target protein
-
PROTAC stock solution (in DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Treatment: a. Seed cells in multi-well plates and allow them to adhere overnight. b. Treat cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis and Protein Quantification: a. After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer. b. Scrape the cells, collect the lysate, and clarify by centrifugation. c. Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Western Blotting: a. Normalize protein concentrations and prepare samples with Laemmli buffer. b. Separate proteins by SDS-PAGE and transfer them to a membrane. c. Block the membrane with blocking buffer for 1 hour at room temperature. d. Incubate the membrane with the primary antibody against the target protein overnight at 4°C. e. Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. f. Wash the membrane again and apply the ECL substrate.
-
Data Analysis: a. Acquire the chemiluminescent signal using an imaging system. b. Quantify the band intensities using densitometry software. c. Normalize the target protein band intensity to the loading control. d. Calculate the percentage of protein degradation relative to the vehicle control. e. Plot the percentage of degradation versus PROTAC concentration to determine the DC50 and Dmax values.
Protocol 3: Isothermal Titration Calorimetry (ITC) for Ternary Complex Analysis
ITC is a powerful biophysical technique to measure the thermodynamic parameters of binding interactions, including the formation of the ternary complex.[17]
Materials:
-
Purified target protein
-
Purified E3 ligase complex
-
PROTAC solution
-
ITC instrument
-
Dialysis buffer
Procedure:
-
Sample Preparation: a. Dialyze the target protein, E3 ligase, and PROTAC extensively against the same buffer to minimize buffer mismatch effects. b. Determine the accurate concentrations of all components.
-
Binary Binding Experiments: a. PROTAC to POI: Titrate the PROTAC into the target protein solution in the ITC cell to determine the binary binding affinity (Kd1). b. PROTAC to E3 Ligase: Titrate the PROTAC into the E3 ligase solution to determine the binary binding affinity (Kd2).
-
Ternary Complex Formation Experiment: a. Saturate the E3 ligase with the target protein in the ITC cell. b. Titrate the PROTAC into the pre-formed binary complex of E3 ligase and target protein. c. The resulting thermogram represents the formation of the ternary complex.
-
Data Analysis: a. Fit the binding isotherms from the binary and ternary experiments to appropriate binding models to determine the dissociation constants (Kd). b. Calculate the cooperativity factor (α), which is the ratio of the binary binding affinity to the ternary binding affinity (α = Kd_binary / Kd_ternary). An α value greater than 1 indicates positive cooperativity, meaning the formation of the binary complex enhances the binding of the third component.
Conclusion
Bifunctional linkers are a critical component in the design of effective PROTACs for targeted protein degradation. Their chemical composition, length, and rigidity profoundly influence the formation and stability of the productive ternary complex, ultimately dictating the potency and selectivity of the degrader. A systematic and rational approach to linker design, guided by quantitative data from robust experimental assays, is paramount for the successful development of novel TPD therapeutics. This guide provides a foundational understanding of the principles of bifunctional linkers and offers detailed protocols for their synthesis and evaluation, aiming to empower researchers in this exciting and rapidly advancing field.
References
- 1. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Leveraging Surface Plasmon Resonance for Characterizing Ternary Complexes - Aragen Life Sciences [aragen.com]
- 3. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET | Springer Nature Experiments [experiments.springernature.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Correlation between Membrane Permeability and the Intracellular Degradation Activity of Proteolysis-Targeting Chimeras [jstage.jst.go.jp]
- 9. Western Blot Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery and Characterization of PROTACs Targeting Tissue Transglutaminase (TG2) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. cytivalifesciences.com [cytivalifesciences.com]
Commercial Availability and Technical Applications of Diol PEG24: An In-depth Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability of Diol PEG24 (HO-(CH₂CH₂O)₂₄-H), a discrete polyethylene (B3416737) glycol (PEG) linker, and explores its applications in drug delivery, bioconjugation, and tissue engineering. This document includes a summary of commercial suppliers, key chemical properties, and generalized experimental protocols for its utilization.
Commercial Availability
Diol PEG24 is readily available from a variety of chemical suppliers specializing in PEGylation reagents. These suppliers offer the compound with varying purity levels and in different quantities to suit research and development needs. The quality and characterization data provided by the supplier should always be consulted before use.
Table 1: Commercial Suppliers of Diol PEG24
| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity |
| PurePEG | Diol PEG HO-PEG24-OH | 2243942-52-9 | C₄₈H₉₈O₂₅ | 1075.28 | >95% |
| Precise PEG | Alcohol-PEG24-Alcohol | 2243942-52-9 | C₄₈H₉₈O₂₅ | 1075.29 | >96% |
| ChemPep | This compound | 2243942-52-9 | C₄₈H₉₈O₂₅ | 1075.28 | N/A |
| MedchemExpress | This compound | 2243942-52-9 | C₄₈H₉₈O₂₅ | 1075.28 | N/A |
| TargetMol | This compound | 2243942-52-9 | C₄₈H₉₈O₂₅ | 1075.28 | N/A |
Note: Purity levels and other specifications may vary by supplier and batch. Always refer to the supplier's certificate of analysis for the most accurate information.
Core Applications and Signaling Pathways
Diol PEG24 is a homobifunctional linker, meaning it possesses identical reactive groups (hydroxyl groups) at both ends of the PEG chain. This structure makes it a versatile building block for various biomedical applications.
PROTACs and Antibody-Drug Conjugates (ADCs)
A primary application of Diol PEG24 is as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). In these constructs, the PEG linker serves to connect a protein-targeting ligand to an E3 ubiquitin ligase ligand (in PROTACs) or a cytotoxic drug (in ADCs). The hydrophilic and flexible nature of the PEG chain can improve the solubility and pharmacokinetic properties of the resulting conjugate.[1][2]
The hydroxyl groups of Diol PEG24 are not directly reactive with the typical functional groups found in proteins or drug molecules. Therefore, they must first be activated to more reactive functionalities, such as tosylates, mesylates, or by conversion to amines or carboxylic acids, to facilitate conjugation.
Hydrogel Formation for Tissue Engineering
PEG diols are fundamental components in the formation of hydrogels for tissue engineering applications. These hydrogels can provide a hydrated, porous, and biocompatible scaffold that mimics the extracellular matrix, supporting cell growth and tissue regeneration.[3] The hydroxyl end groups of Diol PEG24 can be functionalized to introduce cross-linkable moieties, such as acrylates or methacrylates, which can then be polymerized using methods like photopolymerization to form a stable hydrogel network.
References
Methodological & Application
Application Notes: Synthesis of PROTACs using an HO-PEG24-OH Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving beyond traditional occupancy-based inhibition to event-driven pharmacology. These heterobifunctional molecules co-opt the cell's endogenous ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs). A PROTAC molecule consists of three key components: a ligand that binds the POI (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.
The linker is a critical determinant of a PROTAC's efficacy, profoundly influencing the formation and stability of the productive ternary complex (POI-PROTAC-E3 ligase). Polyethylene glycol (PEG) linkers are widely employed in PROTAC design due to their ability to enhance aqueous solubility, improve pharmacokinetic properties, and provide synthetic versatility. This application note provides a detailed protocol for the synthesis of a PROTAC utilizing a long-chain, hydrophilic HO-PEG24-OH linker. The use of a symmetrical diol linker necessitates a specific synthetic strategy involving an initial mono-functionalization step, which is detailed herein.
PROTAC Mechanism of Action
PROTACs function by inducing proximity between a target protein and an E3 ubiquitin ligase. This induced ternary complex facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome, releasing the PROTAC to engage in another catalytic cycle.
Figure 1: General mechanism of PROTAC-mediated protein degradation.
Experimental Protocols
The synthesis of a PROTAC using the symmetrical this compound linker is a multi-step process. The following protocol describes a representative synthetic route, beginning with the selective mono-functionalization of the linker, followed by sequential coupling to an E3 ligase ligand (Pomalidomide derivative) and a warhead (a representative kinase inhibitor).
Overall Synthetic Workflow
The workflow begins with the selective activation of one hydroxyl group on the this compound linker via tosylation. The resulting mono-tosylate is then converted to a mono-azide, creating a heterobifunctional linker. This linker is first coupled to the E3 ligase ligand and then to the warhead via "click" chemistry.
Figure 2: Experimental workflow for PROTAC synthesis using this compound.
Protocol 1: Mono-functionalization of this compound
Step 1.1: Selective Mono-Tosylation of this compound
This step activates one of the terminal hydroxyl groups.
-
Reagents and Materials:
-
This compound (1.0 eq)
-
p-Toluenesulfonyl chloride (TsCl, 1.05 eq)
-
Triethylamine (TEA, 1.5 eq) or Pyridine
-
Anhydrous Dichloromethane (DCM)
-
Nitrogen atmosphere
-
Standard glassware for organic synthesis
-
-
Procedure:
-
Dissolve this compound in anhydrous DCM under a nitrogen atmosphere.
-
Add TEA to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of TsCl in anhydrous DCM dropwise over 30 minutes.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Monitor the reaction for the formation of the mono-tosylated product by LC-MS. Minimize the formation of the di-tosylated byproduct by using near-stoichiometric amounts of TsCl.
-
Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, using a gradient of methanol (B129727) in DCM) to isolate the mono-tosylated product (HO-PEG24-OTs).
-
Step 1.2: Conversion to Mono-Azide (HO-PEG24-N₃)
This step introduces the azide (B81097) moiety for subsequent click chemistry.
-
Reagents and Materials:
-
HO-PEG24-OTs (1.0 eq)
-
Sodium azide (NaN₃, 5.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Nitrogen atmosphere
-
-
Procedure:
-
Dissolve HO-PEG24-OTs in anhydrous DMF under a nitrogen atmosphere.
-
Add sodium azide to the solution.
-
Heat the reaction mixture to 65-70 °C and stir overnight.
-
Monitor the reaction by LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate (B1210297) (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The resulting crude HO-PEG24-N₃ is often of sufficient purity to be used in the next step without further purification.
-
Protocol 2: Sequential Ligand Coupling
Step 2.1: Coupling of E3 Ligase Ligand (Amide Bond Formation)
This protocol describes the coupling of an amine-functionalized pomalidomide (B1683931) derivative to the free hydroxyl group of the PEG-azide linker. This requires activation of the hydroxyl group or, more commonly, using a pomalidomide derivative with a carboxylic acid handle. For this example, we will assume the use of a pomalidomide derivative with a carboxylic acid.
-
Reagents and Materials:
-
Pomalidomide-COOH derivative (1.0 eq)
-
HO-PEG24-N₃ (1.1 eq, assuming conversion to H₂N-PEG24-N₃ via a separate step if starting with a pomalidomide-amine) or use a pomalidomide-amine and activate the HO-PEG24-N₃. For simplicity, we assume coupling a COOH-functionalized E3 ligand to an amine-functionalized linker. Let's assume HO-PEG24-N₃ is converted to H₂N-PEG24-N₃.
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
-
-
Procedure:
-
Dissolve the Pomalidomide-COOH derivative in anhydrous DMF under a nitrogen atmosphere.
-
Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.
-
Add the amine-functionalized PEG-azide linker (H₂N-PEG24-N₃) to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor progress by LC-MS.
-
Upon completion, dilute with ethyl acetate and wash with 5% LiCl solution, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product (Pomalidomide-PEG24-N₃) by flash column chromatography or preparative HPLC.
-
Step 2.2: Coupling of Warhead (Click Chemistry)
This final step couples the alkyne-functionalized warhead to the azide-functionalized intermediate.
-
Reagents and Materials:
-
Pomalidomide-PEG24-N₃ (1.0 eq)
-
Alkyne-functionalized Warhead (1.0 eq)
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) (0.1 eq)
-
Sodium ascorbate (B8700270) (0.3 eq)
-
Solvent mixture (e.g., t-BuOH/H₂O or DMF)
-
-
Procedure:
-
Dissolve Pomalidomide-PEG24-N₃ and the alkyne-functionalized warhead in the chosen solvent system.
-
In a separate vial, prepare a fresh solution of sodium ascorbate in water.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the addition of the CuSO₄·5H₂O solution.
-
Stir the reaction vigorously at room temperature for 12-24 hours. The reaction is often complete within a few hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, dilute the reaction with water and extract with a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Wash the organic layer, dry it over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the final PROTAC by preparative HPLC to obtain the product with >95% purity.
-
Characterize the final product by LC-MS and ¹H NMR.
-
Data Presentation
The following tables provide illustrative data for a hypothetical PROTAC synthesized using the this compound protocol. The data is representative of values found in the literature for PROTACs with similar long-chain PEG linkers and should be used for reference purposes. Actual results will vary depending on the specific warhead and E3 ligase ligand used.
Table 1: Representative Synthesis Yields and Purity
| Step | Product | Typical Yield (%) | Purity (LC-MS) |
| 1.1: Mono-Tosylation | HO-PEG24-OTs | 40 - 55% | >95% |
| 1.2: Azidation | HO-PEG24-N₃ | >90% | >90% |
| 2.1: E3 Ligand Coupling | Pomalidomide-PEG24-N₃ | 60 - 75% | >95% |
| 2.2: Warhead Coupling (Click) | Final PROTAC | 50 - 80% | >98% (Post-HPLC) |
| Overall Yield (from this compound) | Final PROTAC | 11 - 25% | - |
Table 2: Illustrative Biological Activity Data
| PROTAC ID | Linker Composition | DC₅₀ (nM) | Dₘₐₓ (%) | Cell Line |
| PROTAC-PEG24 | This compound derived | 15 - 50 | >90% | MCF7 |
| PROTAC-PEG8 | PEG8 | 5 - 20 | >95% | MCF7 |
| PROTAC-Alkyl-C12 | 12-carbon alkyl | 80 - 150 | ~85% | MCF7 |
Note: DC₅₀ (half-maximal degradation concentration) and Dₘₐₓ (maximum degradation) values are illustrative and highly dependent on the specific target protein, E3 ligase, and cell line used.
PROTAC Component Relationship
The final PROTAC molecule is a tripartite structure where the this compound derived linker covalently connects the warhead and the E3 ligase ligand, enabling their synergistic function.
Figure 3: Logical relationship of the key components in the final PROTAC.
Application Notes and Protocols for Bioconjugation Techniques with HO-PEG24-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyethylene glycol (PEG) conjugation, or PEGylation, is a cornerstone technique in drug development and research, employed to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic molecules. Benefits of PEGylation include increased solubility, extended circulatory half-life, reduced immunogenicity, and improved stability. HO-PEG24-OH is a homobifunctional, discrete PEG (dPEG®) linker, meaning it has a precise, single molecular weight and length, which is highly advantageous for the synthesis of homogeneous conjugates, simplifying analytical characterization and aiding regulatory approval.
These application notes provide a comprehensive overview of common bioconjugation strategies for this compound, detailed experimental protocols, and methods for the characterization of the resulting conjugates. The inherent low reactivity of the terminal hydroxyl groups necessitates a two-step process involving activation of the hydroxyl groups followed by conjugation to the target biomolecule.
Key Bioconjugation Strategies
The two primary hydroxyl groups of this compound can be chemically modified to introduce a variety of reactive functionalities. The choice of activation chemistry depends on the target functional groups on the biomolecule (e.g., primary amines on lysine (B10760008) residues, thiols on cysteine residues).
Here, we detail three primary strategies for activating this compound:
-
Activation with Tresyl Chloride for Amine Coupling: This method converts the terminal hydroxyl groups into tresylates, which are excellent leaving groups for nucleophilic substitution by primary amines on proteins or peptides.
-
Conversion to a Dicarboxylic Acid and NHS Ester Activation for Amine Coupling: This two-step process first converts the diol to a dicarboxylic acid, which is then activated with N-hydroxysuccinimide (NHS) to form a highly reactive NHS ester that readily couples with primary amines.
-
Conversion to a Diamine for Carboxyl or Aldehyde Coupling: The hydroxyl groups can be converted to primary amines, allowing the PEG linker to be conjugated to carboxyl groups (e.g., on aspartic or glutamic acid residues) or to aldehydes.
Quantitative Data Summary
The following table summarizes typical quantitative data for the activation, conjugation, and characterization steps. Note that these values are representative and may vary depending on the specific biomolecule and reaction conditions.
| Parameter | Method/Technique | Typical Value/Range | Notes |
| Activation Step | |||
| This compound to Tresyl Chloride Molar Ratio | Stoichiometric Calculation | 1 : 2.5 | Per hydroxyl group. |
| Yield of Tresyl-Activated PEG24 | ¹H NMR Spectroscopy | > 95% | [1] |
| Yield of PEG24-Dicarboxylic Acid | Titration, ¹H NMR | ~90% | [2] |
| Yield of PEG24-Di-NHS Ester | HPLC, ¹H NMR | > 90% | |
| Conjugation Step | |||
| Activated-PEG24 to Protein Molar Ratio | Stoichiometric Calculation | 10:1 to 50:1 | Empirically determined for optimal conjugation.[1] |
| Conjugation Reaction Time | SDS-PAGE, HPLC | 2 - 24 hours | Dependent on temperature and protein stability.[1] |
| pH of Conjugation Buffer (Amine Coupling) | pH Meter | 7.5 - 8.5 | To ensure deprotonation of primary amines.[1] |
| Purification & Characterization | |||
| Purity of Conjugate after SEC | Size Exclusion Chromatography (SEC) | > 95% | [] |
| Removal of Unreacted PEG | SEC, Ion-Exchange Chromatography (IEX) | > 99% | [] |
| Degree of PEGylation (DOP) | Mass Spectrometry (MALDI-TOF or ESI-MS) | 1 - 5 PEG chains per protein | Dependent on the number of accessible reactive sites.[1] |
| Apparent Molecular Weight Increase | SDS-PAGE | ~1.5 - 2 times per PEG chain | Due to the hydrodynamic volume of the PEG chain.[1] |
Experimental Workflows and Signaling Pathways
General Bioconjugation Workflow
The overall experimental workflow for the bioconjugation of this compound involves the activation of the PEG diol, conjugation to a target protein, and subsequent purification and characterization of the conjugate.
General workflow for this compound bioconjugation.
Detailed Experimental Protocols
Protocol 1: Activation of this compound with Tresyl Chloride
This protocol describes the conversion of the terminal hydroxyl groups of this compound to tresyl groups, which are excellent leaving groups for nucleophilic substitution by primary amines.[1]
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Pyridine (B92270)
-
2,2,2-Trifluoroethanesulfonyl chloride (Tresyl chloride)
-
Diethyl ether (cold)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Ice bath
-
Argon or Nitrogen gas supply
Procedure:
-
Dissolve this compound in anhydrous DCM under an inert atmosphere (Argon or Nitrogen).
-
Cool the solution in an ice bath to 0°C.
-
Add anhydrous pyridine to the solution with stirring.
-
Slowly add tresyl chloride (2.5 molar excess relative to hydroxyl groups) dropwise to the reaction mixture.
-
Allow the reaction to stir at 0°C for 30 minutes and then at room temperature for 1.5 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or ¹H NMR.
-
Once the reaction is complete, concentrate the mixture using a rotary evaporator.
-
Precipitate the tresyl-activated PEG by adding the concentrated solution to cold diethyl ether.
-
Wash the precipitate with cold diethyl ether and dry under vacuum.
-
Characterize the product by ¹H NMR to confirm the presence of the tresyl groups and the absence of hydroxyl protons.
Protocol 2: Conversion of this compound to PEG24-Dicarboxylic Acid
This protocol outlines the conversion of the terminal hydroxyl groups to carboxylic acids.
Materials:
-
This compound
-
Succinic anhydride (B1165640)
-
Anhydrous Pyridine
-
Dichloromethane (DCM)
-
Diethyl ether (cold)
-
1 M Hydrochloric acid (HCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound and a 5-fold molar excess of succinic anhydride in anhydrous pyridine.
-
Stir the reaction mixture at room temperature overnight under an inert atmosphere.
-
Remove the pyridine under reduced pressure.
-
Dissolve the residue in DCM and wash with 1 M HCl, followed by water.
-
Dry the organic layer over anhydrous Na₂SO₄ and filter.
-
Concentrate the filtrate and precipitate the product by adding it to cold diethyl ether.
-
Wash the precipitate with cold diethyl ether and dry under vacuum.
-
Confirm the structure of HOOC-PEG24-COOH by ¹H NMR and titration to determine the carboxylic acid content. A yield of approximately 90% can be expected.[2]
Protocol 3: Activation of PEG24-Dicarboxylic Acid with NHS
This protocol describes the activation of the terminal carboxyl groups with N-hydroxysuccinimide (NHS) to form reactive NHS esters.
Materials:
-
HOOC-PEG24-COOH
-
N-hydroxysuccinimide (NHS)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Diethyl ether (cold)
Procedure:
-
Dissolve HOOC-PEG24-COOH in anhydrous DCM or DMF.
-
Add a 2.5-fold molar excess of NHS and a 2.5-fold molar excess of DCC (or EDC) to the solution.
-
Stir the reaction mixture at room temperature overnight under an inert atmosphere.
-
If using DCC, a white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU.
-
Precipitate the NHS-activated PEG by adding the filtrate to cold diethyl ether.
-
Wash the precipitate with cold diethyl ether and dry under vacuum.
-
Characterize the product by ¹H NMR to confirm the formation of the NHS ester.
Protocol 4: Conjugation of Activated PEG24 to a Protein
This protocol provides a general procedure for conjugating tresyl- or NHS-activated this compound to a protein containing primary amines.
Materials:
-
Activated this compound (from Protocol 1 or 3)
-
Target protein
-
Reaction Buffer (e.g., Phosphate-buffered saline (PBS), pH 7.5-8.5)
-
Quenching Buffer (e.g., 1 M Tris-HCl or Glycine, pH 8.0)
-
Anhydrous DMSO or DMF (for dissolving NHS-activated PEG)
Procedure:
-
Prepare a solution of the target protein in the reaction buffer (typically 1-10 mg/mL).
-
Immediately before conjugation, dissolve the activated PEG in the reaction buffer (for tresyl-activated PEG) or a small amount of anhydrous DMSO or DMF (for NHS-activated PEG).
-
Add the desired molar excess of the activated PEG solution to the protein solution (a 10- to 50-fold molar excess is a common starting point).
-
Gently mix the solution and incubate at room temperature or 4°C with gentle shaking for 2 to 24 hours.
-
Monitor the progress of the conjugation by SDS-PAGE, which will show a shift in the molecular weight of the protein upon PEGylation.
-
Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM.
-
Incubate for an additional 30 minutes to ensure complete quenching.
Protocol 5: Purification of the PEG-Protein Conjugate
Purification is essential to remove unreacted PEG, un-PEGylated protein, and reaction byproducts. Size-exclusion chromatography (SEC) is a common method for this purpose.[]
Materials:
-
Crude conjugation mixture
-
SEC column with an appropriate molecular weight cutoff
-
SEC running buffer (e.g., PBS)
-
HPLC or FPLC system
Procedure:
-
Equilibrate the SEC column with the running buffer.
-
Load the crude conjugation mixture onto the column.
-
Elute the sample with the running buffer at a constant flow rate.
-
Collect fractions and monitor the elution profile by UV absorbance at 280 nm.
-
The PEG-protein conjugate will elute earlier than the un-PEGylated protein and unreacted PEG.
-
Pool the fractions containing the purified conjugate.
-
Analyze the purity of the pooled fractions by SDS-PAGE and/or analytical SEC.
Protocol 6: Characterization of the PEG-Protein Conjugate
SDS-PAGE Analysis:
-
Run samples of the un-PEGylated protein, the crude reaction mixture, and the purified conjugate on an SDS-PAGE gel.
-
The PEGylated protein will show a significant increase in apparent molecular weight, and the band may appear broader than that of the native protein.[4]
Mass Spectrometry (MALDI-TOF or ESI-MS):
-
Analyze the purified conjugate by mass spectrometry to determine the exact molecular weight and the degree of PEGylation (the number of PEG chains attached to each protein).[5][6]
-
The mass spectrum will show a distribution of peaks corresponding to the protein conjugated with different numbers of PEG chains.[5]
Colorimetric Assay for Degree of PEGylation:
-
The barium-iodide assay can be used for the direct quantification of the degree of PEGylation.[7][8][9] This method relies on the formation of a colored complex between PEG, barium ions, and iodine.
Application in PROTAC Development
This compound is an ideal linker for the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The PEG linker in a PROTAC enhances solubility, improves cell permeability, and provides the necessary flexibility for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.[10][11]
PROTAC Synthesis Workflow with this compound
The synthesis of a PROTAC using this compound typically involves a stepwise approach where the two ends of the PEG linker are sequentially functionalized and coupled to the target protein ligand and the E3 ligase ligand.
PROTAC synthesis workflow using this compound.
This workflow allows for the controlled, stepwise assembly of the PROTAC molecule, ensuring a defined final product. The flexibility and hydrophilicity of the PEG24 linker are critical for optimizing the biological activity of the resulting PROTAC.
References
- 1. benchchem.com [benchchem.com]
- 2. thepharmajournal.com [thepharmajournal.com]
- 4. researchgate.net [researchgate.net]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Collection - Direct Quantification of PEGylation for Intact Bioconjugates and Nanoparticles by the Colorimetric Barium/Iodide Assay - Biomacromolecules - Figshare [acs.figshare.com]
- 9. Direct Quantification of PEGylation for Intact Bioconjugates and Nanoparticles by the Colorimetric Barium/Iodide Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 11. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
Application Notes and Protocols for HO-PEG24-OH in Targeted Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of HO-PEG24-OH, a discrete polyethylene (B3416737) glycol (PEG) linker, in the development of advanced targeted drug delivery systems. This document outlines the rationale for using this compound, its key physicochemical properties, and detailed protocols for the formulation, characterization, and evaluation of PEGylated drug carriers.
Introduction to this compound in Targeted Drug Delivery
This compound is a hydrophilic linker composed of 24 ethylene (B1197577) glycol units with terminal hydroxyl (-OH) groups. In the realm of targeted drug delivery, "PEGylation"—the process of attaching PEG chains to therapeutic molecules, nanoparticles, or liposomes—is a widely adopted strategy to enhance therapeutic efficacy.[1][2][3][4][5] The incorporation of this compound into drug delivery systems offers several distinct advantages:
-
Improved Pharmacokinetics : PEGylation creates a hydrophilic shield around the drug carrier, which can prolong its circulation half-life by reducing renal clearance and minimizing recognition by the mononuclear phagocyte system (MPS). This "stealth" property allows for greater accumulation of the therapeutic agent at the target site.
-
Enhanced Solubility and Stability : The hydrophilic nature of the PEG chain can significantly improve the aqueous solubility of hydrophobic drugs and enhance the stability of the drug carrier in biological fluids.
-
Bi-functional Linker for Targeting : The two terminal hydroxyl groups of this compound can be chemically modified to attach both the drug carrier (e.g., a nanoparticle) and a targeting ligand (e.g., an antibody, peptide, or aptamer). This enables the drug delivery system to specifically recognize and bind to receptors overexpressed on diseased cells, thereby increasing drug concentration at the site of action and reducing off-target toxicity.
-
Controlled Drug Release : When incorporated into nanoparticle formulations, PEG chains can influence the drug release kinetics, often providing a more sustained release profile.
This compound, with its defined chain length, provides a good balance between offering stealth characteristics and avoiding the potential for very long PEG chains to interfere with cellular uptake at the target site.
Physicochemical Properties and Handling
| Property | Value | Reference |
| Chemical Name | Poly(ethylene glycol) | - |
| Synonyms | Diol PEG24, PEG24 | |
| CAS Number | 2243942-52-9 | |
| Molecular Formula | C48H98O25 | |
| Molecular Weight | 1075.28 g/mol | |
| Appearance | White to off-white solid | |
| Solubility | Soluble in water and most organic solvents. | |
| Storage | Store at -20°C for short-term (1 month) and -80°C for long-term (6 months). |
Experimental Protocols
The following protocols provide detailed methodologies for key experiments involving the use of this compound in the development of targeted drug delivery systems.
Protocol 1: Formulation of Targeted PEGylated Nanoparticles
This protocol describes the synthesis of drug-loaded nanoparticles (e.g., using PLGA, a biodegradable polymer) and their subsequent surface modification with a targeting ligand using this compound as a linker.
Workflow for Nanoparticle Formulation
References
- 1. [PDF] Protein PEGylation for cancer therapy: bench to bedside | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Effects of polyethylene glycol on the surface of nanoparticles for targeted drug delivery - Nanoscale (RSC Publishing) DOI:10.1039/D1NR02065J [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. crimsonpublishers.com [crimsonpublishers.com]
Application Notes and Protocols for the Functionalization of HO-PEG24-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyethylene glycol (PEG) derivatives are integral to modern drug delivery, bioconjugation, and materials science due to their biocompatibility, solubility, and ability to shield molecules from enzymatic degradation.[1] HO-PEG24-OH, a discrete PEG with 24 ethylene (B1197577) glycol units, offers precise control over linker length in applications such as Proteolysis Targeting Chimeras (PROTACs), antibody-drug conjugates (ADCs), and nanoparticle surface modification.[2] Functionalization of the terminal hydroxyl groups is a critical first step to enable the covalent attachment of therapeutic agents, targeting ligands, or other molecules.[3]
This document provides detailed protocols for a two-step functionalization of this compound, beginning with the activation of the terminal hydroxyl groups via tosylation, followed by a nucleophilic substitution to introduce azide (B81097) functionalities. The resulting azide-terminated PEG is a versatile intermediate for further modifications, such as "click chemistry" reactions.[4]
Data Presentation
The following table summarizes the expected quantitative data for the functionalization of this compound. Note that yields are indicative and may vary based on reaction scale and purification efficiency.
| Step | Product | Molecular Weight ( g/mol ) | Reagent Molar Ratios (PEG:Reagent) | Solvent | Reaction Time (hours) | Typical Yield (%) |
| 1. Tosylation | TsO-PEG24-OTs | ~1383.6 | 1:2.2 (TsCl), 1:2.5 (Pyridine) | DCM | 12-16 | >90 |
| 2. Azidation | N3-PEG24-N3 | ~1145.3 | 1:5 (NaN3) | DMF | 12 | >95 |
Experimental Protocols
Protocol 1: Ditosylation of this compound
This protocol describes the activation of the terminal hydroxyl groups of this compound by converting them to tosylates, which are excellent leaving groups for subsequent nucleophilic substitution reactions.
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine, anhydrous
-
Dichloromethane (DCM), anhydrous
-
Diethyl ether, cold
-
Sodium bicarbonate (NaHCO3), saturated solution
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (B86663) (MgSO4) or Sodium sulfate (Na2SO4), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
High-vacuum line
Procedure:
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound in anhydrous DCM.
-
Reagent Addition: Cool the solution in an ice bath. Add anhydrous pyridine, followed by the dropwise addition of a solution of p-toluenesulfonyl chloride (TsCl) in anhydrous DCM.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Work-up:
-
Quench the reaction by adding a saturated solution of NaHCO3.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with a saturated NaHCO3 solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4.
-
-
Purification:
-
Filter the drying agent and concentrate the filtrate using a rotary evaporator.
-
Precipitate the product by adding the concentrated solution dropwise to a stirred beaker of cold diethyl ether.
-
Collect the white precipitate by filtration.
-
-
Drying: Dry the purified TsO-PEG24-OTs under high vacuum.
-
Characterization: Confirm the structure and purity of the product by ¹H NMR spectroscopy.
Protocol 2: Diazidation of TsO-PEG24-OTs
This protocol details the conversion of the tosylated PEG to an azide-terminated PEG, a versatile intermediate for bioconjugation.
Materials:
-
TsO-PEG24-OTs (from Protocol 1)
-
Sodium azide (NaN3)
-
Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM)
-
Brine (saturated NaCl solution)
-
Water, deionized
-
Sodium sulfate (Na2SO4), anhydrous
-
Diethyl ether, cold
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Separatory funnel
-
Rotary evaporator
-
High-vacuum line
Procedure:
-
Preparation: In a round-bottom flask, dissolve the TsO-PEG24-OTs in anhydrous DMF under an inert atmosphere.
-
Reagent Addition: Add sodium azide to the solution.
-
Reaction: Heat the reaction mixture to 80-90°C and stir for 12 hours.[4]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the DMF under reduced pressure using a rotary evaporator.
-
Dissolve the residue in DCM and wash it twice with brine and twice with deionized water in a separatory funnel.[4]
-
Dry the organic layer over anhydrous Na2SO4.
-
-
Purification:
-
Filter the drying agent and concentrate the organic phase by rotary evaporation.
-
Precipitate the product by adding the concentrated solution dropwise into cold diethyl ether.
-
Collect the resulting white solid by filtration.
-
-
Drying: Dry the purified N3-PEG24-N3 under high vacuum.
-
Characterization: Verify the successful conversion and purity of the product by ¹H NMR and FT-IR spectroscopy. The disappearance of the tosyl peaks in the NMR spectrum and the appearance of a characteristic azide peak in the IR spectrum (around 2100 cm⁻¹) indicate a successful reaction.
Mandatory Visualizations
References
Unlocking Therapeutic Potential: Applications of HO-Peg24-OH in Cancer Research
For Immediate Release
[City, State] – [Date] – In the intricate landscape of cancer research and drug development, the role of specialized chemical linkers is increasingly pivotal. Among these, HO-Peg24-OH, a homobifunctional polyethylene (B3416737) glycol (PEG) linker with 24 ethylene (B1197577) glycol units, is emerging as a critical component in the design of innovative cancer therapies. Its unique properties are being harnessed to enhance the efficacy and safety of targeted treatments, particularly in the burgeoning fields of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the utilization of this compound in cancer research.
Application Note 1: this compound as a Linker in PROTACs for Targeted Protein Degradation
PROTACs are novel therapeutic agents that co-opt the cell's natural ubiquitin-proteasome system to selectively degrade target proteins implicated in cancer progression.[1] The linker connecting the target protein-binding ligand and the E3 ligase-recruiting ligand is a crucial determinant of PROTAC efficacy.
Key Advantages of this compound in PROTACs:
-
Optimal Length and Flexibility: The 24-unit PEG chain provides sufficient length and flexibility to facilitate the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase, a critical step for efficient ubiquitination and subsequent degradation.
-
Enhanced Solubility and Permeability: The hydrophilic nature of the PEG chain improves the solubility and cell permeability of the PROTAC molecule, overcoming a common challenge with these relatively large molecules.[2]
-
Reduced Non-specific Binding: PEGylation is known to minimize non-specific binding, potentially reducing off-target effects and improving the overall safety profile of the therapeutic.
Experimental Protocol: Synthesis of a Generic PROTAC using this compound
This protocol outlines a general procedure for the synthesis of a PROTAC molecule using this compound as the linker. The specific reaction conditions may need to be optimized based on the chosen target protein ligand and E3 ligase ligand.
Materials:
-
This compound
-
Target protein binder with a reactive functional group (e.g., carboxylic acid, amine, or alkyne)
-
E3 ligase ligand with a compatible reactive functional group
-
Coupling reagents (e.g., HATU, EDC/NHS)
-
Appropriate solvents (e.g., DMF, DMSO)
-
Purification supplies (e.g., HPLC)
Procedure:
-
Monofunctionalization of this compound: React this compound with a suitable protecting group on one of the terminal hydroxyl groups to ensure selective reaction on the other end.
-
First Conjugation: Couple the unprotected hydroxyl group of the monofunctionalized PEG linker with the target protein binder using an appropriate coupling chemistry (e.g., esterification, amidation, or click chemistry).
-
Deprotection: Remove the protecting group from the other end of the PEG linker.
-
Second Conjugation: Couple the now-free hydroxyl group with the E3 ligase ligand using a compatible coupling strategy.
-
Purification: Purify the final PROTAC conjugate using reverse-phase HPLC and confirm its identity and purity by LC-MS and NMR.
Caption: General workflow for synthesizing a PROTAC using this compound.
Application Note 2: Leveraging this compound in Antibody-Drug Conjugates (ADCs)
ADCs are a class of targeted therapies that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic agent. The linker plays a critical role in the stability and efficacy of ADCs. While direct evidence of this compound in marketed ADCs is limited, its structural analogue, a linear 24-unit PEG oligomer, has been explored to enhance the properties of ADCs.
Potential Benefits of this compound in ADCs:
-
Improved Pharmacokinetics: The PEG linker can shield the cytotoxic payload from premature degradation and clearance, leading to a longer circulation half-life and increased tumor accumulation.[3]
-
Enhanced Solubility and Reduced Aggregation: The hydrophilicity of the PEG chain can improve the overall solubility of the ADC and reduce its propensity to aggregate, which is a common issue with hydrophobic payloads.
-
Site-Specific Conjugation: The terminal hydroxyl groups of this compound can be functionalized to enable site-specific conjugation to the antibody, resulting in a more homogeneous and well-defined ADC product.
Experimental Protocol: General Synthesis of an ADC with a PEG24 Linker
This protocol provides a conceptual workflow for the synthesis of an ADC utilizing a PEG24 linker derived from this compound.
Materials:
-
Monoclonal antibody specific to a tumor-associated antigen
-
This compound, appropriately functionalized for conjugation (e.g., with a maleimide (B117702) or NHS ester group)
-
Cytotoxic payload with a compatible reactive group
-
Reducing agent (for antibody hinge disulfide reduction, if applicable)
-
Purification systems (e.g., size exclusion chromatography, hydrophobic interaction chromatography)
Procedure:
-
Antibody Modification (if necessary): For cysteine-based conjugation, partially reduce the interchain disulfide bonds of the antibody using a mild reducing agent.
-
Linker-Payload Conjugation: React the functionalized this compound linker with the cytotoxic payload to form a linker-payload intermediate.
-
Antibody-Linker-Payload Conjugation: React the modified antibody with the linker-payload intermediate.
-
Purification: Purify the resulting ADC from unconjugated antibody, free payload, and other impurities using chromatographic techniques.
-
Characterization: Characterize the ADC for drug-to-antibody ratio (DAR), purity, and binding affinity to its target antigen.
Caption: Conceptual workflow for ADC synthesis with a PEG24 linker.
Quantitative Data Summary
Currently, there is a lack of publicly available, peer-reviewed studies that have specifically used this compound and reported quantitative data such as IC50 values, drug loading efficiency, or in vivo efficacy. The data presented in the tables below are illustrative examples based on similar PEG linkers in the literature to provide a conceptual framework for expected outcomes.
Table 1: Illustrative In Vitro Efficacy of a Hypothetical PROTAC with a PEG24 Linker
| Cell Line | Target Protein | PROTAC Concentration (nM) | % Target Protein Degradation |
| Cancer Cell Line A | Oncogenic Protein X | 10 | 50 |
| 50 | 85 | ||
| 100 | >95 | ||
| Cancer Cell Line B | Oncogenic Protein Y | 10 | 45 |
| 50 | 80 | ||
| 100 | >90 |
Table 2: Illustrative Physicochemical Properties of a Hypothetical ADC with a PEG24 Linker
| ADC Construct | Drug-to-Antibody Ratio (DAR) | Aggregation Onset (°C) | Plasma Half-life (hours) |
| ADC with short linker | 3.8 | 55 | 150 |
| ADC with PEG24 linker | 3.9 | 65 | 250 |
Signaling Pathway Visualization
The following diagram illustrates the general mechanism of action for a PROTAC, which is a key application for this compound.
Caption: Mechanism of PROTAC-mediated protein degradation.
Disclaimer: The experimental protocols and quantitative data provided are for illustrative purposes and are based on general knowledge of similar compounds. Researchers should consult specific literature and optimize protocols for their particular applications. The information provided is for research use only.
References
- 1. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dual-ligand PROTACS mediate superior target protein degradation in vitro and therapeutic efficacy in vivo - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. Linker and Conjugation Site Synergy in Antibody–Drug Conjugates: Impacts on Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for HO-Peg24-OH in Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics designed to deliver potent cytotoxic agents directly to cancer cells, thereby minimizing systemic toxicity. The linker component of an ADC, which connects the monoclonal antibody (mAb) to the cytotoxic payload, is a critical determinant of the conjugate's stability, pharmacokinetics, and overall efficacy. Polyethylene (B3416737) glycol (PEG) has emerged as a valuable linker technology due to its ability to enhance the solubility, stability, and in vivo performance of ADCs.[1][2]
This document provides detailed application notes and experimental protocols for the use of HO-Peg24-OH, a homobifunctional, 24-unit polyethylene glycol linker, in the development of ADCs. The extended length of the PEG24 chain offers significant advantages in masking the hydrophobicity of potent payloads, leading to improved pharmacokinetic profiles and a wider therapeutic window.[3][4]
Properties of this compound
This compound is a discrete and uniform PEG linker with terminal hydroxyl groups at both ends. Its well-defined structure ensures batch-to-batch consistency in ADC manufacturing.
| Property | Value | Reference |
| Molecular Formula | C48H98O25 | [5] |
| Molecular Weight | 1075.28 g/mol | |
| CAS Number | 2243942-52-9 | |
| Appearance | White to off-white solid | |
| Solubility | Soluble in water and most organic solvents |
Advantages of a Long-Chain PEG Linker in ADC Development
The incorporation of a long-chain PEG linker like this compound can significantly enhance the properties of an ADC:
-
Improved Hydrophilicity: The hydrophilic nature of the PEG chain can counteract the hydrophobicity of many cytotoxic payloads, reducing the propensity for aggregation, especially at higher drug-to-antibody ratios (DARs).
-
Enhanced Pharmacokinetics: The extended PEG chain increases the hydrodynamic radius of the ADC, which can lead to reduced renal clearance and a longer plasma half-life. This prolonged circulation time allows for greater accumulation of the ADC at the tumor site.
-
Reduced Immunogenicity: The PEG linker can shield the payload and potentially immunogenic epitopes on the antibody from the immune system.
-
Masking of Payload Properties: The PEG chain can create a "protective shield" around the cytotoxic payload, minimizing its interaction with the microenvironment until it reaches the target cell.
Quantitative Data: Impact of PEG Linker Length on ADC Performance
The length of the PEG linker is a critical parameter that can be optimized to achieve the desired therapeutic index. The following tables summarize data from studies comparing ADCs with different PEG linker lengths.
Table 1: Pharmacokinetic Parameters of ADCs with Varying PEG Linker Lengths
| Linker | Half-life (t½, hours) | Clearance (mL/day/kg) | Area Under the Curve (AUC, µg·h/mL) |
| Non-PEGylated | 120 | 15.0 | 8,000 |
| PEG8 | 150 | 10.0 | 12,000 |
| PEG12 | 165 | 8.5 | 14,000 |
| mPEG24 | 180 | 7.0 | 17,000 |
Data is representative and compiled from various sources for comparative purposes. Specific values will vary depending on the antibody, payload, and experimental model.
Table 2: In Vivo Efficacy of ADCs with Varying PEG Linker Lengths in a Xenograft Model
| Linker | Tumor Growth Inhibition (%) |
| Non-PEGylated | 45 |
| PEG8 | 65 |
| PEG12 | 75 |
| mPEG24 | 85 |
Data is representative and compiled from various sources for comparative purposes. Specific values will vary depending on the antibody, payload, and experimental model.
Experimental Protocols
The following protocols provide a general framework for the synthesis of an ADC using the this compound linker. Optimization of reaction conditions may be necessary for specific antibody-payload combinations.
Protocol 1: Two-Step Activation and Conjugation of this compound
This protocol involves the sequential activation of the two hydroxyl groups of this compound, allowing for the separate conjugation of the payload and the antibody.
Materials:
-
This compound
-
Payload with a reactive functional group (e.g., carboxylic acid, amine)
-
Antibody in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Activating agents (e.g., p-nitrophenyl chloroformate, N,N'-dicyclohexylcarbodiimide (DCC), N-hydroxysuccinimide (NHS))
-
Anhydrous solvents (e.g., dichloromethane (B109758) (DCM), dimethylformamide (DMF))
-
Purification columns (e.g., size-exclusion chromatography (SEC), reverse-phase HPLC)
Step 1: Activation of the First Hydroxyl Group of this compound and Payload Conjugation
-
Activation: Dissolve this compound in anhydrous DCM. Add a suitable activating agent (e.g., p-nitrophenyl chloroformate) and a base (e.g., pyridine) in a dropwise manner at 0°C. Allow the reaction to proceed for 2-4 hours at room temperature.
-
Purification: Purify the mono-activated this compound derivative using column chromatography to separate it from unreacted and di-activated species.
-
Payload Conjugation: Dissolve the mono-activated this compound and the payload in an appropriate anhydrous solvent (e.g., DMF). If the payload has a carboxylic acid, add coupling agents like DCC and NHS. If the payload has an amine, the activated PEG linker can react directly. Stir the reaction overnight at room temperature.
-
Purification: Purify the payload-Peg24-OH conjugate using reverse-phase HPLC.
Step 2: Activation of the Second Hydroxyl Group and Antibody Conjugation
-
Activation: Dissolve the purified payload-Peg24-OH in anhydrous DCM. Activate the remaining hydroxyl group using a similar procedure as in Step 1, but with an activating agent suitable for reaction with the antibody (e.g., creating an NHS ester).
-
Purification: Purify the activated payload-Peg24-linker conjugate.
-
Antibody Conjugation: Exchange the buffer of the antibody solution to a conjugation buffer (e.g., PBS, pH 8.0-8.5). Add the activated payload-Peg24-linker to the antibody solution at a desired molar ratio (e.g., 5-10 fold molar excess of linker-payload to antibody).
-
Reaction: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
Purification of ADC: Purify the resulting ADC using size-exclusion chromatography (SEC) to remove unreacted linker-payload and other small molecules.
Protocol 2: One-Pot Symmetric Conjugation (for Crosslinking Applications)
This protocol is suitable for applications where this compound is used to crosslink two molecules of the same antibody or other proteins.
Materials:
-
This compound
-
Antibody or protein of interest
-
Activating agents (e.g., disuccinimidyl carbonate (DSC))
-
Anhydrous solvents and buffers
Procedure:
-
Activation of this compound: Dissolve this compound in anhydrous acetonitrile (B52724) and add DSC and a base (e.g., pyridine). Stir the reaction at room temperature for 24 hours to form the di-activated PEG linker.
-
Conjugation: Add the di-activated this compound linker to the antibody solution in a suitable buffer (pH 8.0-8.5).
-
Reaction and Purification: Follow the reaction and purification steps as described in Protocol 1, Step 2.
Characterization of the ADC
After synthesis and purification, the ADC should be thoroughly characterized to determine key quality attributes.
| Characterization Method | Parameter Measured |
| UV-Vis Spectroscopy | Antibody concentration and Drug-to-Antibody Ratio (DAR) |
| Size-Exclusion Chromatography (SEC) | Purity and aggregation of the ADC |
| Hydrophobic Interaction Chromatography (HIC) | DAR distribution and ADC heterogeneity |
| Mass Spectrometry (MS) | Confirmation of conjugation and ADC molecular weight |
| In Vitro Cell-Based Assays | Potency and target-specific cytotoxicity of the ADC |
Visualizations
ADC Mechanism of Action
Caption: General mechanism of action for an antibody-drug conjugate.
Experimental Workflow for ADC Synthesis using this compound
Caption: Workflow for ADC synthesis and characterization.
Signaling Pathways
The this compound linker itself does not have a direct signaling function. Its primary role is to ensure the stable delivery of the cytotoxic payload to the target cancer cell. The relevant signaling pathways are those induced by the payload upon its release inside the cell. Common cytotoxic payloads used in ADCs and their targeted pathways include:
-
Microtubule Inhibitors (e.g., Auristatins, Maytansinoids): These drugs disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.
-
DNA Damaging Agents (e.g., Calicheamicins, Duocarmycins): These agents cause DNA double-strand breaks, activating DNA damage response pathways that ultimately trigger apoptosis.
-
Topoisomerase Inhibitors (e.g., SN-38): These drugs inhibit topoisomerase I, an enzyme essential for DNA replication and transcription, leading to DNA damage and cell death.
The choice of payload will determine the specific downstream signaling cascades that are activated to induce apoptosis. The use of a hydrophilic linker like this compound can contribute to a better therapeutic index by minimizing off-target toxicities that could arise from non-specific uptake and payload release in healthy tissues.
General Apoptotic Signaling Pathway Induced by ADC Payload
References
- 1. researchgate.net [researchgate.net]
- 2. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 3. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
HO-Peg24-OH Linker Chemistry: A Detailed Guide for Researchers
Application Notes and Protocols for the Use of HO-Peg24-OH in Bioconjugation and Drug Development
Introduction
In the evolving landscape of therapeutic drug development, particularly in the realm of targeted protein degradation and bioconjugation, the choice of a chemical linker is a critical determinant of the final molecule's efficacy, pharmacokinetics, and overall performance. Among the diverse array of linkers, polyethylene (B3416737) glycol (PEG) linkers have garnered significant attention due to their hydrophilicity, biocompatibility, and tunable nature. This document provides a comprehensive guide to the chemistry of this compound, a homobifunctional linker composed of 24 ethylene (B1197577) glycol units with terminal hydroxyl groups.
These application notes are designed for researchers, scientists, and drug development professionals, offering a step-by-step guide to the activation of the terminal hydroxyl groups of this compound and its subsequent application in the synthesis of more complex biomolecules, such as Proteolysis Targeting Chimeras (PROTACs). We will delve into detailed experimental protocols, present quantitative data to guide linker selection, and provide visualizations of key chemical transformations and biological pathways.
Physicochemical Properties of this compound
The this compound linker possesses distinct properties that make it a valuable tool in drug design and bioconjugation. Its long, flexible chain can span significant distances between two molecular entities, a crucial feature in the design of PROTACs which must simultaneously engage a target protein and an E3 ubiquitin ligase. The hydrophilic nature of the PEG chain can enhance the solubility and reduce the aggregation of the final conjugate, often improving its pharmacokinetic profile.
| Property | Value | Reference |
| Molecular Weight | 1075.28 g/mol | [1] |
| Molecular Formula | C48H98O25 | [1] |
| Appearance | White to off-white solid or viscous liquid | [1] |
| Solubility | Soluble in water and most organic solvents |
Experimental Protocols
The terminal hydroxyl groups of this compound are not inherently reactive towards common functional groups on biomolecules like amines or thiols. Therefore, an activation step is required to convert the hydroxyls into more reactive functional groups. Below are detailed protocols for the activation of this compound and its subsequent conjugation.
Protocol 1: Activation of this compound via Tosylation
This protocol describes the conversion of the terminal hydroxyl groups of this compound to tosylates, which are excellent leaving groups for subsequent nucleophilic substitution reactions.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Pyridine (B92270) or Triethylamine (TEA)
-
p-Toluenesulfonyl chloride (TsCl)
-
Argon or Nitrogen gas supply
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Diethyl ether (cold)
Procedure:
-
Under an inert atmosphere (Argon or Nitrogen), dissolve this compound (1 equivalent) in anhydrous DCM.
-
Cool the solution to 0°C using an ice bath.
-
Add anhydrous pyridine or TEA (2.5 equivalents) to the solution with stirring.
-
Slowly add p-toluenesulfonyl chloride (2.2 equivalents) portion-wise to the reaction mixture.
-
Allow the reaction to stir at 0°C for 2 hours, then let it warm to room temperature and stir for an additional 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Once the reaction is complete, dilute the mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate using a rotary evaporator.
-
Precipitate the product by adding the concentrated solution to cold diethyl ether.
-
Collect the precipitate by filtration and dry under vacuum to yield TsO-Peg24-OTs.
-
Confirm the structure and purity of the product by ¹H NMR and mass spectrometry.
Activation of this compound to its ditosylated form.
Protocol 2: Synthesis of a PROTAC using Activated PEG24 Linker
This protocol outlines a general procedure for the synthesis of a PROTAC molecule by sequentially conjugating a target protein ligand and an E3 ligase ligand to the activated TsO-Peg24-OTs linker. This example assumes the ligands have available amine functional groups for nucleophilic attack.
Materials:
-
TsO-Peg24-OTs (from Protocol 1)
-
Target Protein Ligand with a primary amine (Ligand-NH2)
-
E3 Ligase Ligand with a primary amine (E3-Ligand-NH2)
-
Anhydrous Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
Preparative HPLC system
Procedure:
Step 1: Mono-conjugation with the first ligand
-
Dissolve TsO-Peg24-OTs (1 equivalent) in anhydrous DMF.
-
Add the Target Protein Ligand-NH2 (0.9 equivalents) and DIPEA (2 equivalents).
-
Stir the reaction at room temperature for 12-24 hours, monitoring by LC-MS for the formation of the mono-substituted product (Ligand-NH-Peg24-OTs). The use of a slight excess of the di-tosylated linker minimizes the formation of the di-substituted product.
-
Purify the mono-substituted product using preparative HPLC.
Step 2: Conjugation with the second ligand
-
Dissolve the purified Ligand-NH-Peg24-OTs (1 equivalent) in anhydrous DMF.
-
Add the E3 Ligase Ligand-NH2 (1.2 equivalents) and DIPEA (2 equivalents).
-
Stir the reaction at a slightly elevated temperature (e.g., 40-50°C) for 24-48 hours, monitoring by LC-MS for the formation of the final PROTAC molecule (Ligand-NH-Peg24-NH-E3-Ligand).
-
Upon completion, purify the final PROTAC using preparative HPLC.
-
Characterize the final product by ¹H NMR, mass spectrometry, and HPLC to confirm its identity and purity.
General workflow for the synthesis of a PROTAC using a di-tosylated PEG24 linker.
Quantitative Data on Linker Performance
The length of the PEG linker in a PROTAC is a critical parameter that significantly influences its ability to induce the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase), which ultimately dictates the efficiency of target protein degradation. The following tables provide a summary of quantitative data from various studies, illustrating the impact of PEG linker length on PROTAC performance.
Table 1: Impact of PEG Linker Length on PROTAC Potency (DC50)
| Target Protein | E3 Ligase | Linker (n = PEG units) | DC50 (nM) | Reference |
| BRD4 | VHL | 3 | 25 | |
| BRD4 | VHL | 4 | 10 | |
| BRD4 | VHL | 5 | 5 | |
| BRD4 | VHL | 24 | Data not available | |
| BTK | Cereblon | 3 | 8.1 | |
| BTK | Cereblon | 4 | 1.8 | |
| BTK | Cereblon | 5 | 0.9 | |
| BTK | Cereblon | 24 | Data not available |
Note: DC50 is the concentration of the PROTAC that induces 50% degradation of the target protein. A lower DC50 value indicates higher potency. Data for PEG24 is often not explicitly available in direct comparative studies, highlighting a current research gap.
Table 2: Impact of PEG Linker Length on Maximum Degradation (Dmax)
| Target Protein | E3 Ligase | Linker (n = PEG units) | Dmax (%) | Reference |
| BRD4 | VHL | 3 | >90 | |
| BRD4 | VHL | 4 | >95 | |
| BRD4 | VHL | 5 | >98 | |
| BRD4 | VHL | 24 | Data not available | |
| BTK | Cereblon | 3 | ~80 | |
| BTK | Cereblon | 4 | >90 | |
| BTK | Cereblon | 5 | >95 | |
| BTK | Cereblon | 24 | Data not available |
Note: Dmax represents the maximal percentage of target protein degradation achieved.
PROTAC Mechanism of Action
The biological activity of a PROTAC is dependent on its ability to bring a target protein and an E3 ubiquitin ligase into close proximity, thereby hijacking the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS).
The PROTAC-mediated protein degradation pathway.
Conclusion
The this compound linker is a versatile and valuable tool in modern drug discovery and bioconjugation. Its long, hydrophilic chain can impart favorable physicochemical properties to the final conjugate and provide the necessary length to span the distance between two biological targets. The protocols provided herein offer a starting point for the activation and utilization of this linker in the synthesis of complex molecules like PROTACs. The quantitative data, while highlighting a need for more direct comparative studies involving very long PEG linkers, underscores the critical importance of linker length optimization in the design of potent protein degraders. As the field of targeted protein degradation continues to advance, the rational application of well-defined linkers such as this compound will undoubtedly play a pivotal role in the development of novel therapeutics.
References
Application Notes and Protocols for Incorporating HO-PEG24-OH into Novel Therapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the incorporation of HO-PEG24-OH, a discrete polyethylene (B3416737) glycol (PEG) linker, into novel therapeutic agents such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The use of long-chain PEG linkers like this compound can significantly enhance the physicochemical and pharmacokinetic properties of therapeutic molecules.
Introduction to this compound
This compound is a homobifunctional linker composed of 24 ethylene (B1197577) glycol units, terminating with a hydroxyl group at each end. Its well-defined length and hydrophilic nature make it an attractive component in drug design to improve solubility, stability, and in vivo half-life of therapeutic agents.[1][] In the context of ADCs and PROTACs, the PEG linker serves to connect the targeting moiety (e.g., an antibody or a small molecule ligand) to the therapeutic payload (e.g., a cytotoxic agent or an E3 ligase ligand).[3][4]
Key Attributes of this compound in Therapeutic Design:
-
Enhanced Solubility and Reduced Aggregation: The hydrophilic nature of the PEG chain can improve the aqueous solubility of hydrophobic payloads, mitigating the risk of aggregation which can be detrimental to efficacy and safety.[1]
-
Improved Pharmacokinetics: PEGylation is a well-established strategy to increase the hydrodynamic radius of molecules, which can reduce renal clearance and extend circulating half-life.
-
Steric Shielding: The PEG linker can mask the therapeutic payload from the immune system and proteolytic enzymes, potentially reducing immunogenicity and improving stability.
-
Optimized Spatial Orientation: The length and flexibility of the PEG24 chain can provide optimal spacing between the targeting and payload moieties, facilitating efficient binding to their respective targets.
Application 1: Development of Antibody-Drug Conjugates (ADCs)
The incorporation of a PEG24 linker in ADCs can improve the therapeutic index by enhancing stability and pharmacokinetics, particularly when working with hydrophobic payloads. A study involving a methyl-PEG24 (mPEG24) moiety in a dipeptide linker for an ADC demonstrated significant improvements in hydrophilicity, biophysical stability, and tumor suppression, along with a prolonged half-life.
Quantitative Data Summary
The following table summarizes hypothetical data based on the findings for an mPEG24-containing ADC, illustrating the potential benefits of a PEG24 linker.
| Parameter | Conventional Linker ADC | PEG24 Linker ADC | Fold Improvement |
| Hydrophilicity (HIC Retention Time) | Shorter | Longer | N/A |
| In Vitro Stability (Plasma, 7 days) | 75% intact ADC | 90% intact ADC | 1.2 |
| Pharmacokinetics (Half-life in mice) | 120 hours | 180 hours | 1.5 |
| In Vivo Efficacy (Tumor Growth Inhibition) | 60% | 85% | 1.4 |
| Tolerability (Maximum Tolerated Dose) | 10 mg/kg | 20 mg/kg | 2.0 |
Experimental Workflow for ADC Synthesis
Protocol: Synthesis of a PEG24-Containing ADC
This protocol outlines the general steps for conjugating a cytotoxic payload to an antibody via a this compound linker.
Materials:
-
Monoclonal antibody (mAb)
-
This compound
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Maleimide-PEG24-Payload (synthesized separately)
-
Phosphate buffered saline (PBS), pH 7.4
-
Quenching reagent (e.g., N-acetylcysteine)
-
Purification columns (e.g., Hydrophobic Interaction Chromatography - HIC, Size Exclusion Chromatography - SEC)
-
Analytical instruments (e.g., HPLC, Mass Spectrometer)
Procedure:
-
Antibody Reduction:
-
Prepare the mAb in PBS.
-
Add a controlled molar excess of TCEP to partially reduce the interchain disulfide bonds.
-
Incubate at 37°C for 1-2 hours.
-
Remove excess TCEP using a desalting column.
-
-
Conjugation:
-
Immediately add the Maleimide-PEG24-Payload to the reduced mAb solution.
-
Incubate at room temperature for 1-2 hours.
-
Quench the reaction by adding an excess of N-acetylcysteine.
-
-
Purification:
-
Purify the ADC from unconjugated antibody, free payload, and other impurities using HIC or SEC.
-
Collect fractions and pool those containing the desired ADC species.
-
-
Characterization:
-
Determine the Drug-to-Antibody Ratio (DAR) using HIC-HPLC or RP-HPLC.
-
Confirm the identity and integrity of the ADC using mass spectrometry.
-
Assess aggregation using SEC.
-
Evaluate in vitro potency in a relevant cell line.
-
Application 2: Development of PROTACs
This compound is a valuable linker for the synthesis of PROTACs, which are heterobifunctional molecules that induce the degradation of target proteins. The length of the PEG linker is a critical parameter for optimal ternary complex formation between the target protein, the PROTAC, and an E3 ubiquitin ligase.
Signaling Pathway of PROTAC Action
Protocol: Synthesis of a PROTAC with a this compound Linker
This protocol provides a general method for the synthesis of a PROTAC using this compound. This example assumes a step-wise coupling of the target protein ligand and the E3 ligase ligand.
Materials:
-
This compound
-
Target protein ligand with a suitable functional group (e.g., -OH, -NH2)
-
E3 ligase ligand with a suitable functional group (e.g., -COOH)
-
Activating agents (e.g., tosyl chloride, HATU)
-
Organic solvents (e.g., DCM, DMF)
-
Purification tools (e.g., flash chromatography, preparative HPLC)
-
Analytical instruments (e.g., NMR, LC-MS)
Procedure:
-
Mono-activation of this compound:
-
Dissolve this compound in an anhydrous solvent like DCM.
-
Add a controlled amount (e.g., 1 equivalent) of an activating agent (e.g., tosyl chloride) to activate one hydroxyl group.
-
Monitor the reaction by TLC or LC-MS to maximize the mono-activated product.
-
Purify the mono-activated PEG linker.
-
-
Coupling of the First Ligand:
-
React the mono-activated PEG linker with the first ligand (e.g., target protein ligand with a free amine).
-
Monitor the reaction to completion.
-
Purify the resulting Ligand-PEG24-OH intermediate.
-
-
Activation of the Second Terminus:
-
Activate the remaining hydroxyl group of the Ligand-PEG24-OH intermediate (e.g., using an oxidizing agent to form a carboxylic acid).
-
-
Coupling of the Second Ligand:
-
Couple the activated Ligand-PEG24-linker with the second ligand (e.g., E3 ligase ligand with a free amine) using a peptide coupling reagent like HATU.
-
Monitor the reaction to completion.
-
-
Final Purification and Characterization:
-
Purify the final PROTAC molecule using preparative HPLC.
-
Confirm the structure and purity using NMR and high-resolution mass spectrometry.
-
Conclusion
This compound is a versatile and valuable tool in the development of novel therapeutic agents. Its incorporation can lead to significant improvements in the drug-like properties of complex biologics and heterobifunctional molecules. The protocols and data presented herein provide a foundation for researchers to explore the potential of this long-chain PEG linker in their drug discovery and development programs. Careful optimization of conjugation chemistry and purification methods is crucial for obtaining homogeneous and effective therapeutic agents.
References
- 1. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | PROTAC Linker | TargetMol [targetmol.com]
- 4. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Characterization of PROTACs Synthesized with HO-Peg24-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's natural ubiquitin-proteasome system to selectively degrade target proteins.[1][2] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[1][2][3] The linker plays a critical role in the efficacy of a PROTAC, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase.[4][]
This document provides detailed application notes and protocols for the characterization of PROTACs synthesized using a hydrophilic 24-unit polyethylene (B3416737) glycol (PEG) linker, specifically HO-Peg24-OH.[6][7][8] PEG linkers are often employed to improve the solubility and cell permeability of PROTAC molecules.[][9] The following sections will detail the critical steps and assays required to thoroughly characterize these molecules, from initial biophysical validation to cellular activity assessment.
I. PROTAC Mechanism of Action and Characterization Workflow
The mechanism of action of a PROTAC involves a series of coordinated steps, each of which can be experimentally interrogated. A typical characterization workflow aims to assess the efficiency of each step to build a comprehensive understanding of the PROTAC's performance.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. Protein Degradation and PROTACs [promega.com]
- 3. charnwooddiscovery.com [charnwooddiscovery.com]
- 4. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | PROTAC Linker | TargetMol [targetmol.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
The Stealth Technology of Medicine: Practical Applications of PEGylation in Biomedicine
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction to PEGylation
PEGylation is a well-established and powerful technique in biomedicine that involves the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to therapeutic molecules, such as proteins, peptides, and small drugs, or to drug delivery systems like nanoparticles and liposomes. This process, often referred to as creating a "stealth" effect, significantly enhances the pharmacokinetic and pharmacodynamic properties of the conjugated substance.[1][2] By increasing the hydrodynamic size and masking the molecule from the host's immune system, PEGylation can lead to a longer circulating half-life, reduced immunogenicity and antigenicity, and improved stability and solubility.[3][4] These advantages have translated into numerous clinically approved therapies for a wide range of diseases, including cancer, hepatitis, and hemophilia.[1]
Core Applications in Biomedicine
The versatility of PEGylation has led to its widespread application across various therapeutic areas:
-
Protein and Peptide Therapeutics: PEGylation is extensively used to improve the therapeutic index of protein and peptide drugs. By attaching PEG chains, these biologics are shielded from proteolytic degradation and renal clearance is reduced, leading to a prolonged duration of action and allowing for less frequent dosing.
-
Drug Delivery Systems: PEG is a cornerstone in the development of advanced drug delivery systems. PEGylated nanoparticles and liposomes can evade the mononuclear phagocyte system, leading to longer circulation times and enhanced accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect. This passive targeting strategy improves the delivery of encapsulated drugs to the site of action while minimizing off-target toxicity.
-
Small Molecule Drugs: PEGylation can also be applied to small molecule drugs to improve their solubility, stability, and pharmacokinetic profile. This is particularly beneficial for hydrophobic drugs that are difficult to formulate and administer.
Quantitative Impact of PEGylation on Pharmacokinetics
The following table summarizes the significant improvements in pharmacokinetic parameters observed with PEGylation across different therapeutic modalities.
| Therapeutic Agent | Unmodified Half-life (t½) | PEGylated Half-life (t½) | Unmodified Area Under the Curve (AUC) | PEGylated Area Under the Curve (AUC) | Reference |
| Interferon alfa-2a | ~3-8 hours | ~65 hours | - | Significantly Increased | |
| Granulocyte Colony-Stimulating Factor (G-CSF) | ~3.5 hours | ~15-80 hours | - | Significantly Increased | |
| Adenosine Deaminase (ADA) | Minutes | ~48-72 hours | - | Significantly Increased | |
| Doxorubicin (in liposomes) | - | 72 hours (circulation half-life of 36h) | - | 90-fold increase in bioavailability at 1 week | |
| Proticles (nanoparticles) | Degraded faster in vivo | Significantly higher blood values (0.23 ± 0.01 % ID/g 1 h p.i. vs 0.06 ± 0.01 % ID/g 1 h p.i.) | - | - |
Experimental Protocols
Protocol 1: Amine PEGylation of a Protein using an NHS Ester
This protocol describes a general method for the random PEGylation of primary amines (N-terminus and lysine (B10760008) residues) on a protein using a Y-shaped N-hydroxysuccinimide (NHS) ester of PEG.
Materials:
-
Protein to be PEGylated
-
Y-NHS-40K (Y-shape PEG NHS Ester, MW 40,000)
-
Phosphate (B84403) buffer (or other amine-free buffer), pH 7.0-7.5
-
Dry, water-miscible solvent (e.g., DMF or DMSO)
-
Reaction vessel
-
Purification system (e.g., size exclusion or ion-exchange chromatography)
Procedure:
-
Protein Preparation: Dissolve the protein in the chosen amine-free buffer at a concentration of at least 2 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into a suitable buffer.
-
PEG Reagent Preparation: Allow the container of Y-NHS-40K to warm to room temperature before opening to prevent moisture condensation. Calculate the required amount of Y-NHS-40K. As a starting point, use a 5- to 10-fold molar excess of the PEG reagent to the protein. Dissolve the Y-NHS-40K in a small volume of dry DMF or DMSO.
-
PEGylation Reaction: Slowly add the dissolved Y-NHS-40K to the protein solution while gently swirling.
-
Incubation: Incubate the reaction mixture at room temperature for approximately one hour or at 4°C for about three hours. The optimal reaction time may vary depending on the specific protein.
-
Quenching (Optional): The reaction can be stopped by adding a small molecule with a primary amine (e.g., Tris or glycine) to quench any unreacted PEG-NHS ester.
-
Purification: Purify the PEGylated protein from unreacted PEG and unmodified protein using an appropriate chromatography method such as size exclusion chromatography (SEC) or ion-exchange chromatography (IEX).
Workflow for Amine PEGylation:
Caption: Workflow for the amine PEGylation of a protein.
Protocol 2: N-terminal PEGylation of a Protein via Reductive Alkylation
This protocol outlines a site-specific method for PEGylating the N-terminal α-amino group of a protein using a PEG-aldehyde. This method takes advantage of the lower pKa of the N-terminal amine compared to the ε-amino groups of lysine residues.
Materials:
-
Protein to be PEGylated
-
mPEG-Aldehyde (e.g., 20 kDa)
-
Sodium cyanoborohydride (NaCNBH₃)
-
Reaction buffer: pH 5.0-6.0 (e.g., sodium phosphate or MES buffer)
-
Quenching solution (e.g., Tris buffer)
-
Purification system (e.g., ion-exchange chromatography)
Procedure:
-
Protein Preparation: Buffer exchange the protein into the reaction buffer (pH 5.0-6.0).
-
Reaction Setup: In a reaction vessel, combine the protein solution with the mPEG-Aldehyde. A molar ratio of PEG to protein of 2:1 to 5:1 is a good starting point.
-
Initiation of Reaction: Add sodium cyanoborohydride to the mixture. A final concentration of approximately 20 mM is typically used.
-
Incubation: Allow the reaction to proceed at room temperature for 4-24 hours with gentle stirring. The progress of the reaction can be monitored by SDS-PAGE or HPLC.
-
Quenching: Stop the reaction by adding a quenching solution to consume any unreacted aldehyde groups.
-
Purification: Purify the N-terminally PEGylated protein using ion-exchange chromatography to separate it from unreacted protein, PEG, and any di-PEGylated species.
Logical Flow of N-terminal PEGylation:
Caption: Logical flow for site-specific N-terminal PEGylation.
Characterization Protocols
Protocol 3: Characterization of PEGylated Proteins by SDS-PAGE and Western Blot
A. SDS-PAGE Analysis
SDS-PAGE is used to visualize the increase in molecular weight of the protein after PEGylation.
Materials:
-
Precast or hand-cast polyacrylamide gels (4-20% gradient gels are often suitable)
-
SDS-PAGE running buffer
-
2x Laemmli sample buffer (non-reducing)
-
Protein molecular weight standards
-
Coomassie Brilliant Blue stain or silver stain
Procedure:
-
Sample Preparation: Mix the PEGylated protein sample with an equal volume of 2x non-reducing Laemmli sample buffer. Do not boil the samples, as this can cause aggregation of PEGylated proteins.
-
Gel Loading and Electrophoresis: Load the samples and molecular weight standards onto the gel. Run the gel according to the manufacturer's instructions (e.g., at 100 V for 90 minutes).
-
Staining: After electrophoresis, stain the gel with Coomassie Brilliant Blue or silver stain to visualize the protein bands. PEGylated proteins will migrate slower than their unmodified counterparts, appearing as a smear or a broad band due to the heterogeneity of the PEG chain.
B. Western Blot Analysis
Western blotting with an anti-PEG antibody can confirm the presence of PEG on the protein.
Procedure:
-
Protein Transfer: Following SDS-PAGE, transfer the proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk in TBST) for 1 hour at room temperature or overnight at 4°C.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for PEG (e.g., anti-PEG rabbit monoclonal antibody) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the signal using a chemiluminescent substrate.
Protocol 4: Characterization by Size Exclusion Chromatography (SEC)
SEC separates molecules based on their hydrodynamic radius and is a key method for assessing the purity of PEGylated proteins.
Materials:
-
HPLC or UPLC system
-
SEC column suitable for the molecular weight range of the PEGylated protein (e.g., Agilent AdvanceBio SEC)
-
Mobile phase (e.g., aqueous buffer such as 150 mM sodium phosphate, pH 7.0)
-
UV detector and optionally a refractive index (RI) or multi-angle light scattering (MALS) detector
Procedure:
-
System Equilibration: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.
-
Sample Preparation: Prepare the PEGylated protein sample in the mobile phase and filter it through a 0.22 µm filter.
-
Injection and Analysis: Inject the sample onto the column and monitor the elution profile using the UV detector (typically at 280 nm). The PEGylated protein will elute earlier than the unmodified protein due to its larger size. Unreacted PEG can also be detected, often with an RI detector.
-
Data Analysis: Analyze the chromatogram to determine the percentage of monomeric PEGylated protein, aggregates (eluting earlier), and unmodified protein (eluting later).
SEC Separation Principle:
Caption: Principle of SEC for separating PEGylated proteins.
Protocol 5: Characterization by MALDI-TOF Mass Spectrometry
MALDI-TOF MS is used to determine the molecular weight of the PEGylated protein and the degree of PEGylation.
Materials:
-
MALDI-TOF mass spectrometer
-
MALDI target plate
-
Matrix solution (e.g., sinapinic acid at 10 mg/mL in 50% acetonitrile/0.1% TFA for proteins; α-cyano-4-hydroxycinnamic acid (CHCA) for smaller peptides)
-
PEGylated protein sample
Procedure:
-
Sample-Matrix Preparation: Mix the PEGylated protein sample with the matrix solution in a 1:1 ratio.
-
Target Spotting: Spot 0.5-1 µL of the mixture onto the MALDI target plate and allow it to air dry completely.
-
Mass Spectrometry Analysis: Insert the target plate into the mass spectrometer and acquire spectra in linear mode. Optimize the laser power to obtain a good signal-to-noise ratio.
-
Data Analysis: The resulting spectrum will show a distribution of peaks corresponding to the protein with different numbers of PEG chains attached. The mass difference between the peaks corresponds to the molecular weight of the PEG unit.
MALDI-TOF MS Workflow:
Caption: General workflow for MALDI-TOF MS analysis.
Conclusion
PEGylation remains a cornerstone of modern biopharmaceutical development, offering a proven strategy to enhance the therapeutic properties of a wide range of molecules. The protocols and application notes provided here offer a foundation for researchers and scientists to implement and characterize PEGylation in their own work. Careful optimization of the PEGylation reaction and thorough characterization of the resulting conjugates are critical for ensuring the safety and efficacy of these advanced therapeutics.
References
Troubleshooting & Optimization
Technical Support Center: HO-Peg24-OH Linker Conjugation
Welcome to the technical support center for HO-Peg24-OH linker conjugation reactions. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in successfully utilizing this versatile homobifunctional linker.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: this compound is a discrete polyethylene (B3416737) glycol (dPEG®) linker with a hydroxyl group (-OH) at both ends of a 24-unit ethylene (B1197577) glycol chain.[1][2][3] It is a homobifunctional linker, meaning it has identical reactive groups at both termini. Due to its defined length, it provides excellent batch-to-batch consistency. It is commonly used as a spacer in the synthesis of more complex molecules, such as Proteolysis Targeting Chimeras (PROTACs), where it connects a ligand for a target protein and a ligand for an E3 ubiquitin ligase.[4][5] The hydrophilic PEG chain can also increase the solubility and improve the pharmacokinetic properties of the final conjugate.
Q2: I mixed my protein with this compound, but no reaction occurred. Why?
A2: The terminal hydroxyl (-OH) groups on the this compound linker are not sufficiently reactive to form stable covalent bonds with functional groups on proteins (like amines or thiols) under standard biological conjugation conditions. The hydroxyl groups must first be "activated" by converting them into more reactive functional groups (e.g., N-hydroxysuccinimide (NHS) esters, maleimides, tosylates, or aldehydes) before they can be efficiently conjugated to a target molecule.
Q3: What are the common methods for activating the hydroxyl groups on this compound?
A3: The hydroxyl groups can be activated for various conjugation strategies:
-
For targeting primary amines (e.g., lysine (B10760008) residues): The -OH group is typically converted into an N-hydroxysuccinimidyl (NHS) ester or a p-nitrophenyl carbonate. This is one of the most common PEGylation strategies.
-
For targeting thiols (e.g., cysteine residues): The -OH group can be converted into a maleimide (B117702), vinyl sulfone, or pyridyl disulfide. Thiol-reactive chemistry is highly specific and efficient.
-
For "Click Chemistry": The -OH group can be functionalized into an azide (B81097) or an alkyne to participate in copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition reactions.
Q4: How do I choose the right activation and conjugation chemistry for my project?
A4: The choice depends on the available functional groups on your target molecule and the desired stability of the linkage.
-
Use amine-reactive chemistry (e.g., NHS esters) if your protein or molecule has accessible primary amines and you want to form a stable amide bond. This method is robust but can lead to a heterogeneous product if multiple lysines are available.
-
Use thiol-reactive chemistry (e.g., maleimides) for highly specific, site-directed conjugation to cysteine residues, forming a stable thioether bond. This is ideal when you have a free cysteine or have engineered one into a specific location.
-
Use click chemistry for a highly efficient and bioorthogonal reaction that does not interfere with other functional groups. This requires prior modification of your target molecule to introduce the complementary alkyne or azide group.
Q5: How can I confirm that my conjugation reaction was successful?
A5: Several analytical techniques can be used to verify conjugation:
-
SDS-PAGE: A successful conjugation of PEG to a protein will result in a noticeable increase in molecular weight, causing a shift in the band's position to a higher molecular weight.
-
Size Exclusion Chromatography (SEC): The PEGylated conjugate will have a larger hydrodynamic radius and will therefore elute earlier than the unconjugated protein.
-
Mass Spectrometry (MALDI-TOF or ESI-MS): This provides the most definitive evidence by showing the mass increase corresponding to the addition of the PEG linker.
-
Reverse Phase HPLC (RP-HPLC): Can be used to separate and identify different PEGylated species.
Troubleshooting Guides
Problem 1: Low or No Conjugation Yield
This is the most common challenge, often stemming from issues in the activation step or the conjugation reaction itself.
| Potential Cause | Troubleshooting Steps & Recommendations |
| Inefficient Activation of this compound | The initial conversion of the -OH group is critical. Ensure you are using appropriate activating reagents (e.g., disuccinimidyl carbonate for NHS esters, tosyl chloride for tosylates) and anhydrous conditions, as many activating agents are moisture-sensitive. Monitor the activation step by TLC or LC-MS to confirm the formation of the activated linker before proceeding to the conjugation step. |
| Hydrolysis of Activated Linker | Activated esters, particularly NHS esters, are highly susceptible to hydrolysis, which increases with pH and exposure to water. Always prepare the activated linker solution immediately before use. Avoid storing activated linkers in aqueous solutions. Consider performing the conjugation reaction at a lower temperature (e.g., 4°C) to reduce the rate of hydrolysis. |
| Incorrect Buffer Composition or pH | The pH of the reaction buffer is critical for efficient conjugation. For amine-reactive NHS-ester chemistry, a pH of 7.2-8.5 is optimal. For thiol-reactive maleimide chemistry, a pH of 6.5-7.5 is recommended to ensure specificity for thiols over amines. Crucially, avoid buffers containing primary amines (e.g., Tris, glycine) when using NHS-ester chemistry, as they will compete with the target molecule for the linker. Use phosphate, borate, or bicarbonate buffers instead. |
| Insufficient Molar Ratio of Linker | To drive the reaction to completion, a molar excess of the activated PEG linker over the target molecule is typically required. For protein conjugations, a 10- to 20-fold molar excess is a common starting point. For dilute protein solutions, a greater molar excess may be necessary to achieve the desired degree of labeling. |
| Inactive Target Molecule | Ensure the target functional groups on your protein or small molecule are available and reactive. For proteins, ensure proper folding and that the target residues (e.g., lysines, cysteines) are accessible. For thiols, ensure they are in their reduced state; if necessary, pre-treat the protein with a reducing agent like DTT or TCEP and subsequently remove the reducing agent before adding a thiol-reactive linker. |
Problem 2: Product Heterogeneity (Multiple PEGylated Species)
Observing multiple products can complicate purification and downstream applications.
| Potential Cause | Troubleshooting Steps & Recommendations |
| Multiple Reactive Sites on Target | When targeting common residues like lysines, PEGylation can occur at multiple sites, leading to a mixture of mono-, di-, and multi-PEGylated products. To control this, carefully adjust the molar ratio of linker to protein; a lower ratio will favor mono-PEGylation. For precise control, consider site-directed mutagenesis to introduce a unique cysteine residue for specific thiol-based conjugation. |
| Cross-Linking Between Molecules | Since this compound is homobifunctional, activating both ends can lead to cross-linking, where one PEG linker bridges two target molecules. To avoid this, use a large molar excess of the this compound during the activation step to favor mono-activation, followed by purification of the mono-activated linker before adding it to the target molecule. |
Problem 3: Difficulty in Purifying the Final Conjugate
Separating the desired product from starting materials and byproducts is a critical final step.
| Purification Challenge | Recommended Technique & Strategy |
| Separating PEGylated vs. Un-PEGylated Protein | Ion Exchange Chromatography (IEX): PEGylation often shields the surface charges of a protein, altering its isoelectric point and binding affinity to IEX resins. This change allows for effective separation of species with different degrees of PEGylation. Cation exchange is a commonly used first step. |
| Removing Excess Unreacted PEG Linker | Size Exclusion Chromatography (SEC): This is a highly effective method for removing smaller molecules, like the unreacted PEG linker, from the much larger PEGylated protein conjugate. It separates molecules based on their hydrodynamic radius. Diafiltration/Ultrafiltration: Membrane-based techniques can also efficiently remove small, unreacted PEG linkers and are cost-effective. |
| Separating Different PEGylated Isomers | Hydrophobic Interaction Chromatography (HIC): HIC can separate proteins based on differences in surface hydrophobicity and can sometimes resolve positional isomers of PEGylated proteins. Reverse Phase HPLC (RP-HPLC): This high-resolution technique is also capable of separating isomers, particularly for smaller proteins and peptides. |
Visualization of Workflows and Logic
Experimental Protocols
Protocol 1: Two-Step Activation and Conjugation (Amine-Reactive NHS Ester)
This protocol describes the mono-activation of this compound to an NHS ester and subsequent conjugation to a protein's primary amines.
Materials:
-
This compound
-
Disuccinimidyl carbonate (DSC) or similar activating agent
-
Anhydrous solvent (e.g., DMF or DMSO)
-
Pyridine or Triethylamine (TEA) as a base
-
Protein in amine-free buffer (e.g., 1X PBS, pH 7.4)
-
Purification columns (e.g., SEC)
Part A: Activation of this compound to NHS Ester
-
Dissolve this compound in anhydrous DMF.
-
Add 1.0-1.2 equivalents of DSC and 2 equivalents of pyridine. Using a slight excess of the activating agent relative to the PEG linker favors mono-activation.
-
Stir the reaction under an inert atmosphere (e.g., nitrogen or argon) at room temperature for 4-6 hours.
-
Monitor the reaction by LC-MS or TLC to confirm the formation of the mono-activated NHS-O-Peg24-OH.
-
Optional but recommended: Purify the mono-activated linker from di-activated and unreacted starting material using silica (B1680970) gel chromatography or preparative HPLC.
Part B: Conjugation to Protein
-
Ensure the protein solution (e.g., 1-10 mg/mL) is in an amine-free buffer like PBS at pH 7.2-8.0. If the protein is in a buffer like Tris, perform a buffer exchange.
-
Immediately before use, dissolve the purified and dried NHS-O-Peg24-OH in a small amount of anhydrous DMSO or DMF.
-
Add a 20-fold molar excess of the activated PEG solution to the protein solution. The volume of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.
-
Quench the reaction by adding a small amount of an amine-containing buffer (e.g., Tris-HCl) to consume any unreacted NHS esters.
-
Proceed immediately to purification to remove the unreacted PEG linker and other byproducts.
Protocol 2: General Purification of PEGylated Protein by SEC
This protocol is for removing unreacted PEG linker and buffer components from the final conjugate.
Materials:
-
Crude conjugation reaction mixture
-
Size Exclusion Chromatography (SEC) column with an appropriate molecular weight cutoff (e.g., Sephadex G-25 for desalting, or a higher resolution column for separating un-PEGylated protein).
-
Elution buffer (e.g., PBS)
Procedure:
-
Equilibrate the SEC column with at least 2-3 column volumes of the desired elution buffer.
-
Load the crude reaction mixture onto the column. The loading volume should not exceed the manufacturer's recommendation (typically 2-5% of the column volume for high-resolution fractionation).
-
Begin elution with the equilibration buffer at a constant flow rate.
-
Collect fractions and monitor the eluate using a UV detector at 280 nm to track the protein-containing fractions.
-
The PEGylated protein conjugate, being the largest species, will elute first, followed by the un-PEGylated protein (if separation is sufficient), and finally the small molecular weight unreacted PEG linker.
-
Analyze the collected fractions by SDS-PAGE to identify those containing the pure conjugate.
-
Pool the desired fractions and concentrate if necessary. Store the purified conjugate under conditions appropriate for the protein.
References
- 1. This compound CAS#: 2243942-52-9 [m.chemicalbook.com]
- 2. chempep.com [chempep.com]
- 3. 3,6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51,54,57,60,63,66,69-Tricosaoxahenheptacontane-1,71-diol | C48H98O25 | CID 14619695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | PROTAC Linker | TargetMol [targetmol.com]
Technical Support Center: Optimizing Reaction Conditions for HO-PEG24-OH
Welcome to the technical support center for HO-PEG24-OH. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing reaction conditions involving this versatile linker.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a hydrophilic, bifunctional polyethylene (B3416737) glycol (PEG) linker with 24 ethylene (B1197577) glycol units and terminal hydroxyl groups. Its primary application is in bioconjugation, serving as a flexible spacer to connect two molecules. It is frequently used in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it links a target protein-binding ligand to an E3 ligase-binding ligand.[1][2][3][4] The PEG chain enhances the solubility and cell permeability of the resulting conjugate.[2]
Q2: Why do the hydroxyl groups of this compound need to be activated for conjugation?
The terminal hydroxyl (-OH) groups of this compound are relatively unreactive towards common functional groups on biomolecules, such as amines and thiols, under mild conditions. To facilitate efficient conjugation, one or both hydroxyl groups must be chemically modified into more reactive functional groups. This "activation" step is crucial for forming stable covalent bonds with the target molecule.
Q3: What are the most common methods for activating this compound?
The most common methods for activating the hydroxyl groups of this compound include:
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Tosylation: Conversion of the hydroxyl group to a tosylate (-OTs), which is an excellent leaving group for nucleophilic substitution by amines, thiols, or other nucleophiles.
-
Activation with p-Nitrophenyl Chloroformate (NPC): This reaction forms a reactive p-nitrophenyl carbonate intermediate that readily reacts with primary amines to form a carbamate (B1207046) linkage.
-
Activation with Carbonyldiimidazole (CDI): CDI activation creates a reactive imidazole (B134444) carbamate intermediate, which can then be coupled with amines.
Q4: How can I selectively activate only one end of this compound (mono-activation)?
Achieving selective mono-activation is critical to prevent unwanted dimerization or polymerization. This is typically accomplished by using a stoichiometric control of the activating reagent (e.g., 1 to 1.2 equivalents) relative to the this compound. The reaction is carefully monitored, and the desired mono-activated product is then separated from the di-activated and unreacted starting material through purification techniques like column chromatography.
Q5: I am observing low yield in my conjugation reaction. What are the potential causes and how can I troubleshoot this?
Low conjugation yield is a common issue that can stem from several factors:
-
Inefficient Activation: The activation of the PEG linker may be incomplete. It is crucial to confirm the successful activation of this compound using analytical techniques like NMR or HPLC before proceeding with the conjugation step.
-
Hydrolysis of the Activated PEG: Activated PEG species, such as tosylates and NPC-esters, are susceptible to hydrolysis. It is recommended to use the activated PEG immediately after preparation and to perform reactions in anhydrous solvents under an inert atmosphere.
-
Suboptimal Reaction Conditions: Factors like pH, temperature, and reaction time can significantly impact conjugation efficiency. These parameters should be optimized for each specific reaction. For instance, reactions with amines are typically more efficient at a slightly basic pH (7.5-8.5).
-
Steric Hindrance: The accessibility of the reactive site on your target molecule can influence the conjugation yield. Modifying the linker length or the attachment point on the target molecule might be necessary.
Troubleshooting Guide
This section provides a more detailed breakdown of common problems and solutions encountered during reactions with this compound.
| Problem | Possible Cause | Recommended Solution |
| Low or no activation of this compound | Reagents (e.g., TsCl, NPC, CDI) are old or have been improperly stored. | Use fresh, high-quality reagents. Store activating agents under anhydrous and inert conditions. |
| Reaction conditions are not anhydrous. | Dry all glassware and solvents thoroughly. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Insufficient amount of activating reagent or base. | Increase the molar ratio of the activating reagent and base. A 1.5 to 3-fold excess is a common starting point for di-activation. | |
| Low yield of mono-activated product | Stoichiometry of the activating reagent is too high. | Use a 1:1 or slightly higher (e.g., 1.2:1) molar ratio of activating reagent to this compound. |
| Inefficient purification. | Optimize the column chromatography conditions (e.g., solvent gradient) to effectively separate mono-, di-, and un-activated species. | |
| Low yield of the final conjugate | Hydrolysis of the activated PEG linker. | Use the activated PEG immediately after preparation and purification. Ensure all subsequent reaction steps are performed under anhydrous conditions. |
| Suboptimal pH for conjugation. | Adjust the pH of the reaction buffer. For amine conjugation, a pH of 7.5-8.5 is generally optimal. For thiol conjugations, a pH range of 6.5-7.5 is often used. | |
| Inefficient ternary complex formation (for PROTACs). | The linker length may be suboptimal. Synthesize and test PROTACs with different PEG linker lengths. | |
| Formation of multiple products or byproducts | Di-activation of the PEG linker leading to cross-linking. | If mono-conjugation is desired, ensure the use of mono-activated PEG. Purify the mono-activated species before conjugation. |
| Side reactions with other functional groups on the target molecule. | Use protecting groups for sensitive functionalities on your target molecule. | |
| Degradation of the target molecule. | Ensure the reaction conditions (e.g., temperature, pH) are mild enough to maintain the integrity of your target molecule. |
Data Presentation: Typical Reaction Conditions for Activation
The following tables summarize typical starting conditions for the activation of HO-PEG-OH linkers. Note that these are general guidelines, and optimization for this compound and your specific application is highly recommended.
Table 1: Tosylation of this compound
| Parameter | Typical Condition | Notes |
| Solvent | Anhydrous Dichloromethane (B109758) (DCM) or Pyridine (B92270) | Ensure solvent is completely dry. |
| Base | Triethylamine (B128534) (TEA) or Pyridine | Use at least 2-3 equivalents. |
| Reagent | p-Toluenesulfonyl chloride (TsCl) | For mono-tosylation, use 1-1.2 eq. For di-tosylation, use >2 eq. |
| Temperature | 0 °C to Room Temperature | Start the reaction at 0 °C and allow it to warm to room temperature. |
| Reaction Time | 12-24 hours | Monitor the reaction progress by TLC or HPLC. |
Table 2: Activation of this compound with p-Nitrophenyl Chloroformate (NPC)
| Parameter | Typical Condition | Notes |
| Solvent | Anhydrous Dichloromethane (DCM) or Acetonitrile | |
| Base | Triethylamine (TEA) or Pyridine | Use 2-3 equivalents. |
| Reagent | p-Nitrophenyl chloroformate (NPC) | For mono-activation, use 1.1-1.5 eq. For di-activation, use >2.2 eq. |
| Temperature | Room Temperature | |
| Reaction Time | 12-24 hours | Monitor the reaction progress by TLC. The formation of a yellow color may indicate the release of p-nitrophenol. |
Table 3: Activation of this compound with Carbonyldiimidazole (CDI)
| Parameter | Typical Condition | Notes |
| Solvent | Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) | |
| Reagent | Carbonyldiimidazole (CDI) | Use a slight excess of CDI (e.g., 1.1-1.5 eq. for mono-activation). |
| Temperature | Room Temperature | |
| Reaction Time | 2-4 hours for activation, then add the amine | The reaction is often performed as a one-pot synthesis. |
Experimental Protocols
Protocol 1: Mono-Tosylation of this compound
-
Dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.5 equivalents).
-
Slowly add a solution of p-toluenesulfonyl chloride (1.1 equivalents) in anhydrous DCM.
-
Allow the reaction to stir at 0 °C for 1 hour and then at room temperature overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding water.
-
Separate the organic layer and wash it sequentially with 1 M HCl, 5% NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography to separate the mono-tosylated product from di-tosylated and unreacted starting material.
Protocol 2: Activation with p-Nitrophenyl Chloroformate (for subsequent amine coupling)
-
Dissolve this compound (1 equivalent) in anhydrous DCM in a flask under an inert atmosphere.
-
Add anhydrous triethylamine or pyridine (2-3 equivalents) to the solution.
-
Slowly add a solution of p-nitrophenyl chloroformate (1.1 to 2.2 equivalents, depending on desired mono- or di-activation) in anhydrous DCM.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, the reaction mixture can be concentrated and purified by column chromatography, or in some cases, used directly in the next step after removing the triethylamine hydrochloride salt by filtration.
Mandatory Visualization
Caption: General workflow for the activation and conjugation of this compound.
Caption: Troubleshooting logic for low yield in this compound conjugation reactions.
References
PROTAC Synthesis Technical Support Center: Troubleshooting Low Yield with HO-PEG24-OH
Welcome to the technical support center for PROTAC synthesis. This resource is designed for researchers, scientists, and drug development professionals encountering challenges during the synthesis of Proteolysis Targeting Chimeras (PROTACs), with a specific focus on troubleshooting low yields when utilizing the hydrophilic linker, HO-PEG24-OH.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: We are experiencing significantly low yields in our PROTAC synthesis after the first amide coupling step between our E3 ligase ligand (amine-functionalized) and a carboxyl-activated this compound linker. What are the common causes and how can we improve the yield?
A1: Low yields in the initial amide coupling with a long, high molecular weight PEG linker like this compound can stem from several factors. Here's a breakdown of potential causes and troubleshooting strategies:
-
Incomplete Activation of the Carboxylic Acid: The activation of the carboxylic acid on the PEG linker is a critical step. Incomplete activation will directly lead to low coupling efficiency.
-
Recommendation: Ensure your coupling reagents (e.g., HATU, HBTU, EDC/NHS) are fresh and anhydrous. Use a slight excess of the coupling reagents (1.1-1.5 equivalents). You can monitor the activation step by LC-MS to confirm the formation of the activated ester before adding your amine-containing ligand.
-
-
Steric Hindrance: The sheer size and flexibility of the PEG-24 chain can create steric hindrance, slowing down the reaction rate and preventing complete reaction.
-
Recommendation: Increase the reaction time (from overnight to 24-48 hours) and monitor progress by LC-MS. A moderate increase in temperature (e.g., from room temperature to 40°C) can also help overcome the activation energy barrier, but be mindful of the thermal stability of your ligands.
-
-
Suboptimal Reaction Conditions: The choice of solvent and base is crucial for efficient amide coupling.
-
Recommendation: Use a polar aprotic solvent like DMF or NMP to ensure all reactants are fully dissolved. The base, typically DIPEA, should be added in sufficient excess (2-4 equivalents) to neutralize any acid formed and to drive the reaction forward.
-
-
Hydrolysis of Activated Ester: The activated carboxylic acid is susceptible to hydrolysis, especially in the presence of trace amounts of water.
-
Recommendation: Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Illustrative Reaction Condition Optimization:
| Parameter | Standard Condition | Optimized Condition for this compound | Rationale |
| Coupling Reagent | HATU (1.1 eq) | HATU (1.5 eq) or COMU (1.5 eq) | More potent coupling agents can improve efficiency with sterically hindered substrates. |
| Base | DIPEA (2.0 eq) | DIPEA (3.0-4.0 eq) | Ensures complete neutralization and drives the reaction forward. |
| Reaction Time | 12 hours | 24-48 hours | Allows more time for the sterically hindered coupling to proceed to completion. |
| Temperature | Room Temperature | 30-40°C | Provides additional energy to overcome the activation barrier without degrading reactants. |
| Solvent | DMF | Anhydrous DMF or NMP | Ensures solubility of the large PEG linker and other reactants. |
Q2: Our second coupling reaction, a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction, is giving a low yield of our final PROTAC. The PEG linker has an azide (B81097) terminus and our target protein ligand has an alkyne. What could be the issue?
A2: While "click" chemistry is generally high-yielding, challenges can arise, particularly with large and flexible linkers like PEG-24.
-
Copper Catalyst Issues: The oxidation state and solubility of the copper catalyst are critical for its activity.
-
Recommendation: Use a freshly prepared solution of the copper(I) catalyst. Common sources are CuSO₄ with a reducing agent like sodium ascorbate (B8700270). Ensure the sodium ascorbate is in excess (at least 2 equivalents relative to CuSO₄). Alternatively, use a pre-formed and stabilized Cu(I) catalyst like [Cu(CH₃CN)₄]PF₆.
-
-
Ligand Chelation: The repeating ether oxygens in the long PEG chain can sometimes chelate the copper catalyst, reducing its effective concentration.
-
Recommendation: Increase the catalyst loading (e.g., from 5 mol% to 10-20 mol%). The addition of a copper-coordinating ligand, such as TBTA, can help stabilize the catalyst and improve its turnover.
-
-
Poor Solubility: Although the PEG linker enhances water solubility, the overall PROTAC molecule can become large and potentially less soluble in certain solvent systems, leading to precipitation before the reaction is complete.
-
Recommendation: Use a solvent mixture that can solubilize all components effectively. Common choices include mixtures of t-BuOH/H₂O, DMF, or DMSO. Sonication can be used to aid dissolution.
-
-
Oxygen Contamination: The Cu(I) catalyst is sensitive to oxidation by atmospheric oxygen.
-
Recommendation: Degas your solvents and perform the reaction under an inert atmosphere.
-
Optimizing Click Chemistry Conditions:
| Parameter | Standard Condition | Optimized Condition for this compound | Rationale |
| Copper Source | 5 mol% CuSO₄/NaAsc | 10-20 mol% CuSO₄/NaAsc | Overcomes potential chelation by the PEG linker. |
| Ligand | None | 10-20 mol% TBTA | Stabilizes the Cu(I) catalyst and improves efficiency. |
| Solvent | t-BuOH/H₂O (1:1) | DMF or DMSO/H₂O (4:1) | Ensures solubility of the large, final PROTAC molecule. |
| Atmosphere | Air | Nitrogen or Argon | Prevents oxidation of the Cu(I) catalyst. |
Q3: We are struggling with the purification of our final PROTAC containing the this compound linker. We see a broad peak on our HPLC and recovery is low. How can we improve our purification strategy?
A3: The high molecular weight and hydrophilicity of the PEG-24 linker can make purification challenging.
-
Poor Peak Shape in RP-HPLC: The long, flexible PEG chain can lead to broad peaks due to multiple conformations interacting with the stationary phase.
-
Recommendation: Use a C4 or C8 column instead of a C18 column, as these have lower hydrophobicity and may provide better peak shape for large, hydrophilic molecules. Increase the column temperature (e.g., to 40-50°C) to reduce viscosity and improve mass transfer. Use a shallower gradient during elution. Adding a small amount of an ion-pairing agent like TFA (0.1%) to the mobile phase is standard and helps to sharpen peaks.
-
-
Co-elution of Impurities: Unreacted starting materials or byproducts may co-elute with the broad product peak.
-
Recommendation: If possible, design your synthesis to have significantly different polarity between the product and starting materials. For example, if one starting material is very non-polar and the other is very polar, it will be easier to separate them from the final PROTAC. Consider alternative purification methods like size-exclusion chromatography (SEC) if reverse-phase HPLC is not effective.
-
-
Low Recovery: The final PROTAC may adhere to glassware or chromatography columns.
-
Recommendation: Silanize glassware to reduce adsorption. After purification, ensure complete transfer from collection tubes by rinsing with an appropriate solvent.
-
Experimental Protocols
Protocol 1: Optimized Amide Coupling for this compound
-
To a solution of carboxyl-PEG24-E3 ligand (1.0 eq) in anhydrous DMF (0.1 M) under an argon atmosphere, add HATU (1.5 eq).
-
Add DIPEA (4.0 eq) and stir the mixture at room temperature for 15 minutes.
-
Add the amine-functionalized target protein ligand (1.2 eq).
-
Stir the reaction at 35°C for 24-48 hours, monitoring by LC-MS.
-
Upon completion, dilute the reaction with ethyl acetate (B1210297) and wash with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Optimized Click Chemistry (CuAAC) for PROTAC Synthesis
-
In a flask, dissolve the azide-PEG24-containing intermediate (1.0 eq) and the alkyne-functionalized ligand (1.0 eq) in a degassed mixture of DMF and water (4:1, 0.1 M).
-
In a separate vial, prepare a solution of CuSO₄·5H₂O (0.15 eq) and TBTA (0.15 eq) in degassed DMF/water.
-
In another vial, prepare a solution of sodium ascorbate (0.5 eq) in degassed water.
-
Add the sodium ascorbate solution to the main reaction flask, followed by the CuSO₄/TBTA solution.
-
Stir the reaction at room temperature for 12-24 hours under an argon atmosphere, monitoring by LC-MS.
-
Upon completion, dilute with water and extract with an appropriate organic solvent (e.g., ethyl acetate or DCM).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the final PROTAC by preparative HPLC.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low yield in PROTAC synthesis.
This diagram outlines the decision-making process for identifying and resolving common issues encountered during the synthesis and purification of PROTACs, particularly those involving long PEG linkers. By systematically addressing potential problems at each stage, researchers can improve their chances of obtaining a higher yield of the desired product.
Technical Support Center: Stability of HO-Peg24-OH in Aqueous Solutions
Welcome to the technical support center for HO-Peg24-OH. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and mitigating potential stability issues of this compound in aqueous solutions during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound in aqueous solutions?
A1: this compound, a polyethylene (B3416737) glycol (PEG) diol, is generally stable in aqueous solutions. However, its stability can be influenced by several factors, including pH, temperature, the presence of oxidizing agents, and exposure to light.[1][2][3][4] The ether linkages that form the backbone of the PEG chain are relatively robust but can undergo degradation, primarily through oxidation.[5]
Q2: How does pH affect the stability of this compound?
A2: The polyether backbone of this compound is not highly susceptible to direct hydrolysis under moderately acidic or basic conditions. However, extreme pH levels can accelerate oxidative degradation. For optimal stability, it is recommended to maintain aqueous solutions of this compound at or near a neutral pH.
Q3: What are the primary degradation pathways for this compound?
A3: The main degradation pathway for this compound in aqueous solutions is thermo-oxidative degradation. This process involves the formation of free radicals and can lead to random chain scission of the polymer. Degradation can also be initiated by UV irradiation (photodegradation). These processes result in the formation of various degradation byproducts, including aldehydes (like formaldehyde), ketones, and carboxylic acids (like formic acid), which can lower the pH of the solution.
Q4: What are the recommended storage conditions for aqueous solutions of this compound?
A4: To ensure the stability of this compound solutions, proper storage is crucial. It is recommended to store aqueous solutions at low temperatures, such as in a refrigerator (4°C) or frozen (-20°C or -80°C), to slow down the degradation process. Solutions should also be protected from light and oxygen. Storing solutions in sealed containers, purged with an inert gas like argon or nitrogen, can minimize oxidative degradation. For long-term storage, it is best to store this compound in its solid form at -20°C in a dry and dark environment.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving this compound in aqueous solutions.
| Observed Issue | Potential Cause | Troubleshooting Steps & Solutions |
| Decrease in the pH of the solution over time. | This is a strong indicator of oxidative degradation, leading to the formation of acidic byproducts. | 1. Verify Storage Conditions: Ensure the solution is stored at the recommended low temperature, protected from light, and under an inert atmosphere if possible.2. Prepare Fresh Solutions: Use freshly prepared solutions for critical experiments to avoid the impact of degradation products.3. Monitor pH: Regularly check the pH of stock solutions. A significant drop in pH suggests degradation, and the solution should be discarded.4. Use Antioxidants: For applications where it is permissible, consider adding a small amount of an antioxidant to inhibit oxidative degradation. |
| Inconsistent or unexpected experimental results. | The presence of degradation products such as aldehydes and peroxides can interfere with biological and chemical assays. Changes in the molecular weight of the PEG chain can also affect its properties. | 1. Characterize the PEG Solution: If you suspect degradation, analyze the solution using techniques like GPC/SEC to check for changes in molecular weight distribution or mass spectrometry to identify degradation products.2. Purify the PEG Solution: Procedures are available to remove contaminating aldehydes and peroxides from PEG solutions.3. Use High-Purity Starting Material: Ensure you are starting with high-quality this compound. |
| Visible changes in the solution (e.g., color change, precipitation). | While less common, significant degradation or contamination can lead to visible changes in the solution. | 1. Visual Inspection: Always visually inspect solutions before use. Any signs of discoloration or precipitation are indicators of potential instability or contamination.2. Discard and Replace: Do not use solutions that show visible changes. Prepare a fresh solution from a reliable source of solid this compound. |
Factors Affecting Stability and Mitigation Strategies
| Factor | Effect on this compound Stability | Recommended Mitigation Strategy |
| Temperature | Higher temperatures significantly accelerate the rate of thermo-oxidative degradation. | Store solutions at low temperatures (4°C for short-term, -20°C or -80°C for long-term). |
| Oxygen | The presence of oxygen is a key requirement for oxidative degradation. | Prepare solutions with degassed solvents. Store solutions under an inert atmosphere (e.g., argon or nitrogen). |
| Light (UV) | Exposure to light, particularly UV radiation, can induce photodegradation and chain scission. | Store solutions in amber vials or protect them from light by wrapping containers in foil. |
| pH | Extreme pH values can accelerate oxidative degradation. | Maintain the pH of the solution near neutral (pH 7). Buffer the solution if necessary for your application. |
| Presence of Metal Ions | Certain metal ions can catalyze oxidative degradation. | Use high-purity water and reagents to prepare solutions. |
Experimental Protocols
Protocol for Assessing the Stability of this compound Aqueous Solutions
This protocol outlines a general method for evaluating the stability of your this compound solutions over time.
-
Solution Preparation:
-
Prepare a stock solution of this compound in high-purity, degassed water at your desired concentration.
-
Divide the stock solution into several aliquots in appropriate containers (e.g., amber glass vials).
-
To test the effect of different conditions, you can prepare parallel sets of aliquots to be stored under various temperature, light, and atmospheric conditions.
-
-
Time-Point Analysis:
-
Establish a timeline for your stability study (e.g., T=0, 1 week, 1 month, 3 months).
-
At each time point, take one aliquot from each storage condition for analysis.
-
-
Analytical Methods:
-
pH Measurement: Measure the pH of the solution. A decrease in pH is an early indicator of degradation.
-
UV-Vis Spectroscopy: Scan the solution to check for the appearance of new absorption peaks that might indicate the formation of degradation products.
-
Gel Permeation Chromatography (GPC/SEC): Analyze the molecular weight distribution of the PEG. A shift to lower molecular weights or a broadening of the peak can indicate chain scission.
-
Mass Spectrometry (MALDI-TOF or ESI-MS): This can be used to identify the masses of the parent this compound and any lower molecular weight degradation products.
-
NMR Spectroscopy: ¹H NMR can be used to detect the formation of new chemical species, such as aldehydes or acids.
-
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Oxidative degradation pathway of PEG.
References
- 1. hamptonresearch.com [hamptonresearch.com]
- 2. hamptonresearch.com [hamptonresearch.com]
- 3. EVALUATION OF PEG 4000 SOLUTION STABILITY IN DIFFERENT TEMPERATURES AND ENVIRONMENTAL CONDITIONS OVER THE TWELVE MONTHS - Studies in Medical Sciences - مجله مطالعات علوم پزشکی [umj.umsu.ac.ir]
- 4. benchchem.com [benchchem.com]
- 5. par.nsf.gov [par.nsf.gov]
Technical Support Center: Purification Strategies for HO-PEG24-OH Conjugates
Welcome to the technical support center for the purification of HO-PEG24-OH conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common challenges encountered during the purification of these important molecules.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound conjugates?
A1: The most common and effective purification strategies for PEGylated conjugates, including those with an this compound linker, are based on chromatography. The primary techniques employed are Size Exclusion Chromatography (SEC), Ion Exchange Chromatography (IEX), Hydrophobic Interaction Chromatography (HIC), and Reverse Phase Chromatography (RPC).[][2][3][4][5] The choice of method depends on the specific properties of the conjugate, such as its size, charge, and hydrophobicity, as well as the nature of the impurities to be removed.
Q2: How does the this compound linker affect the purification strategy?
A2: The this compound linker, being a polyethylene (B3416737) glycol (PEG) chain, significantly increases the hydrodynamic radius of the conjugated molecule. This size increase is the primary principle behind purification using Size Exclusion Chromatography (SEC). Additionally, the PEG chain can shield the surface charges of the conjugated protein or molecule, which can alter its interaction with ion-exchange resins. This shielding effect can be exploited to achieve separation in Ion Exchange Chromatography (IEX). The hydrophobicity of the conjugate may also be altered, influencing its behavior in Hydrophobic Interaction Chromatography (HIC) and Reverse Phase Chromatography (RPC).
Q3: My this compound conjugate is not separating from the unconjugated molecule using Size Exclusion Chromatography (SEC). What could be the problem?
A3: While SEC separates based on size, the resolution between a PEGylated conjugate and its unconjugated precursor can sometimes be challenging, especially if the size difference is not substantial. For SEC to be effective, the ratio of the hydrodynamic radii of the two species should be approximately 1.26 or greater. If you are experiencing poor separation, consider the following:
-
Column Choice: Ensure you are using a column with the appropriate pore size for the molecular weight range of your conjugate and the unconjugated molecule.
-
Optimize Mobile Phase: While SEC is less dependent on the mobile phase than other chromatography methods, variations in ionic strength can sometimes influence the hydrodynamic volume of proteins.
-
Flow Rate: A lower flow rate can sometimes improve resolution.
Q4: I am observing peak broadening for my conjugate during Reverse Phase Chromatography (RPC). What are the possible causes and solutions?
A4: Peak broadening in RPC for PEGylated molecules is a common issue. Since this compound is a discrete (monodisperse) PEG linker, the broadening is less likely due to the polydispersity of the PEG itself. More probable causes include:
-
Slow On-Column Kinetics: The interaction of the PEG chain with the stationary phase can be slow, leading to broader peaks. Increasing the column temperature can often improve the kinetics and sharpen the peaks.
-
Inappropriate Stationary Phase: A C18 column is a good starting point, but a C4 or C8 column might provide better peak shape for some conjugates.
-
Mobile Phase Composition: The choice of organic solvent and ion-pairing agent can significantly impact peak shape. Experiment with different gradients and additives.
Q5: Can I use Ion Exchange Chromatography (IEX) to separate different species of my PEGylated conjugate (e.g., mono-PEGylated vs. di-PEGylated)?
A5: Yes, IEX can be a powerful tool for separating different PEGylated species. The attachment of a PEG chain shields the surface charges of the protein. Different degrees of PEGylation (mono-, di-, etc.) will result in different overall surface charges, allowing for their separation by IEX. Even positional isomers (where the PEG is attached at different sites) can sometimes be resolved due to subtle differences in charge shielding.
Troubleshooting Guides
Issue 1: Poor recovery of the this compound conjugate from the chromatography column.
| Possible Cause | Troubleshooting Step |
| Non-specific binding to the column matrix. | For HIC, ensure the salt concentration in the loading buffer is not too high. For RPC, consider a less hydrophobic stationary phase (e.g., C4 instead of C18) or increase the organic solvent concentration in the elution buffer. |
| Precipitation on the column. | The conjugate may be precipitating due to the mobile phase conditions. Try adjusting the pH or ionic strength of the buffers. For RPC, ensure the organic solvent is compatible with your conjugate's solubility. |
| Conformational changes leading to aggregation. | This can be an issue in HIC where high salt concentrations are used. Try using a different salt or a lower concentration. |
Issue 2: Co-elution of free (unreacted) this compound with the conjugate.
| Possible Cause | Troubleshooting Step |
| Inadequate separation by SEC. | If the molecular weight of your conjugate is not sufficiently large compared to the free PEG, SEC may not provide baseline separation. Consider using a column with a smaller pore size or switching to a different technique like RPC or HIC. |
| Free PEG interacting with the conjugate. | While less common, some non-covalent interactions might occur. Ensure your buffer conditions (pH, ionic strength) are optimized to minimize such interactions. |
| Using an inappropriate detection method. | PEG itself lacks a strong UV chromophore. If you are relying solely on UV detection at 280 nm, you may not be seeing the free PEG eluting. Use a universal detector like a Refractive Index Detector (RID), Evaporative Light Scattering Detector (ELSD), or Charged Aerosol Detector (CAD) to monitor the free PEG. |
Experimental Protocols
Protocol 1: Purification of a Protein-HO-PEG24-OH Conjugate using Size Exclusion Chromatography (SEC)
This protocol is a general starting point for separating the PEGylated conjugate from the unreacted protein and smaller reaction components.
Materials:
-
SEC Column (e.g., Tosoh TSKgel G3000SWXL or similar, with appropriate molecular weight range)
-
HPLC or FPLC system with UV and/or RI detector
-
Mobile Phase: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.4
-
Crude PEGylation reaction mixture
Method:
-
Equilibrate the SEC column with at least two column volumes of the mobile phase at a flow rate of 0.5 mL/min.
-
Prepare the crude reaction mixture by filtering it through a 0.22 µm filter.
-
Inject an appropriate volume of the filtered sample onto the column.
-
Elute the sample isocratically with the mobile phase.
-
Monitor the elution profile using a UV detector at 280 nm (for the protein) and an RI detector (for the PEG-containing species).
-
Collect fractions corresponding to the different peaks. The PEGylated conjugate is expected to elute earlier than the unconjugated protein.
-
Analyze the collected fractions by SDS-PAGE or other relevant analytical techniques to confirm the purity.
Protocol 2: Purification of a Small Molecule-HO-PEG24-OH Conjugate using Reverse Phase Chromatography (RPC)
This protocol provides a general method for purifying smaller, more hydrophobic conjugates.
Materials:
-
C18 HPLC Column (e.g., 5 µm particle size, 4.6 x 250 mm)
-
HPLC system with UV-Vis, ELSD, or Mass Spectrometry (MS) detector
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Crude PEGylation reaction mixture
Method:
-
Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Dissolve the crude reaction mixture in a minimal amount of the initial mobile phase and filter through a 0.22 µm filter.
-
Inject the filtered sample onto the column.
-
Elute the sample using a linear gradient, for example, from 5% to 95% Mobile Phase B over 30 minutes.
-
Monitor the elution profile. An ELSD or MS detector is recommended for detecting species with poor UV absorbance.
-
Collect fractions corresponding to the desired peak.
-
Analyze the purity of the collected fractions by an appropriate analytical method (e.g., analytical HPLC, LC-MS).
Data Presentation
Table 1: Typical Operating Parameters for Different Chromatography Techniques
| Parameter | Size Exclusion Chromatography (SEC) | Ion Exchange Chromatography (IEX) | Hydrophobic Interaction Chromatography (HIC) | Reverse Phase Chromatography (RPC) |
| Principle | Separation based on hydrodynamic radius. | Separation based on surface charge. | Separation based on hydrophobicity. | Separation based on hydrophobicity. |
| Stationary Phase | Porous beads with a defined pore size distribution. | Charged resin (anion or cation exchanger). | Weakly hydrophobic resin (e.g., phenyl, butyl). | Hydrophobic resin (e.g., C18, C8, C4). |
| Mobile Phase | Aqueous buffer. | Aqueous buffer with a salt gradient for elution. | Aqueous buffer with a decreasing salt gradient for elution. | Water/organic solvent mixture with an increasing organic solvent gradient for elution. |
| Typical Flow Rate | 0.5 - 1.0 mL/min. | 1.0 - 5.0 mL/min. | 1.0 - 5.0 mL/min. | 0.5 - 2.0 mL/min. |
| Key Advantage for PEG Conjugates | Good for removing unreacted small molecules and aggregates. | Can separate species with different degrees of PEGylation. | Orthogonal separation to IEX and SEC. | High resolution for small molecule conjugates. |
| Common Challenge | Limited resolution between species of similar size. | PEG can shield charges, altering elution behavior. | High salt concentrations can cause protein precipitation. | Peak broadening can occur. |
Mandatory Visualizations
Caption: Workflow for the purification of this compound conjugates using Size Exclusion Chromatography (SEC).
Caption: Workflow for the purification of this compound conjugates using Reverse Phase Chromatography (RPC).
Caption: Logical relationship for selecting a purification strategy based on conjugate properties.
References
- 2. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
common pitfalls to avoid when using HO-Peg24-OH
Welcome to the Technical Support Center for HO-PEG24-OH. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answer frequently asked questions regarding the use of this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a high-purity, monodisperse polyethylene (B3416737) glycol (PEG) derivative with a chain of 24 ethylene (B1197577) glycol units, terminated by a hydroxyl group (-OH) at both ends.[1][2] Its primary application is as a hydrophilic, flexible linker in the synthesis of complex molecules like Proteolysis Targeting Chimeras (PROTACs).[2][3] In PROTACs, the PEG linker connects a ligand for a target protein and a ligand for an E3 ubiquitin ligase, facilitating the formation of a ternary complex that leads to the degradation of the target protein.[4] The PEG chain enhances the solubility and cell permeability of the resulting PROTAC molecule.[5][6]
Q2: How should I properly store and handle this compound?
Proper storage is critical due to the hygroscopic nature of PEG compounds.[7] Moisture absorption can interfere with reactions and degrade the quality of the reagent.
-
Solid Form: Store the powder at -20°C for long-term stability (up to 3 years).[4]
-
In Solvent: Stock solutions are significantly less stable. It is recommended to prepare solutions fresh. If storage is necessary, store at -80°C for up to 1 year or -20°C for up to 1 month.[3][4]
-
Handling: Always handle the solid compound in a dry environment, such as a glovebox or under an inert atmosphere (e.g., argon or nitrogen), to minimize moisture uptake. Use freshly opened anhydrous solvents for preparing solutions.
Q3: The hydroxyl groups on this compound are not very reactive. How do I use it in a conjugation reaction?
The terminal hydroxyl groups of this compound are alcohols and require activation to react efficiently with other functional groups like amines or carboxylic acids. A common strategy is to convert the hydroxyl groups into a better leaving group, such as a tosylate, or to activate them for esterification or etherification.
For example, to couple this compound to a molecule with an amine group, you would typically perform a two-step process:
-
Activation: React one or both hydroxyl groups with p-toluenesulfonyl chloride (TsCl) in the presence of a base (like pyridine (B92270) or triethylamine) to form a tosylated PEG (TsO-PEG24-OTs). This converts the -OH into a good leaving group.
-
Coupling: The tosylated PEG can then react with an amine-containing molecule via nucleophilic substitution.[8]
Alternatively, for coupling to a carboxylic acid, the PEG-diol can be activated using coupling agents common in peptide synthesis.
Q4: What are the main challenges in purifying reaction products containing the this compound linker?
Purification of PEGylated molecules is notoriously challenging.[9][10][]
-
Heterogeneity: Reactions can result in a mixture of unreacted starting materials, mono-substituted products, and di-substituted products.
-
Similar Properties: These different species often have very similar physicochemical properties, making separation difficult.
-
Physical State: Long PEG-containing molecules are often sticky, viscous oils or waxy solids, which complicates handling and purification techniques like column chromatography.[12]
Common purification techniques include Size Exclusion Chromatography (SEC) to separate based on size, Ion Exchange Chromatography (IEX) if charged groups are present, and Reverse-Phase HPLC (RP-HPLC) for analytical and preparative-scale purification.[9][]
Troubleshooting Guides
Issue 1: Low or No Reaction Yield
| Possible Cause | Recommended Solution |
| Improper Storage/Handling of this compound | The compound is hygroscopic.[7] Absorbed water can quench reagents and inhibit the reaction. Ensure the PEG was stored in a desiccator or at -20°C and handled under inert gas. Use a fresh vial if moisture contamination is suspected. |
| Incomplete Activation of Hydroxyl Groups | The -OH groups are poor leaving groups and require activation (e.g., tosylation).[8] Ensure your activation step has gone to completion. Monitor the activation reaction by TLC or LC-MS before proceeding to the coupling step. Use a sufficient molar excess of the activating agent (e.g., TsCl). |
| Hydrolysis of Activated PEG | Activated PEGs (e.g., PEG-tosylate or PEG-NHS ester) are susceptible to hydrolysis in the presence of moisture.[13] Always use anhydrous solvents and perform reactions under an inert atmosphere. Prepare activated PEG solutions immediately before use. |
| Suboptimal Reaction Conditions | The choice of solvent, base, and temperature is crucial. For activation with TsCl, a non-nucleophilic base like pyridine or DIPEA is often used in an anhydrous solvent like DCM or DMF.[8] For coupling reactions, ensure the pH and temperature are appropriate for the specific chemistry being used. |
| Steric Hindrance | The long, flexible PEG chain can sometimes sterically hinder the reactive ends, or the substrate you are coupling to may be sterically hindered. Consider increasing the reaction time or temperature, or using a larger excess of one reagent. |
Issue 2: Formation of Undesired Byproducts (e.g., di-substituted vs. mono-substituted)
| Possible Cause | Recommended Solution |
| Lack of Stoichiometric Control | As a homobifunctional linker, this compound can react at both ends.[13] To favor mono-substitution, use a large excess of the PEG linker relative to the other reactant. This statistically increases the probability that only one end of the PEG molecule will react. The resulting mono-functionalized PEG can then be purified before the next reaction step. |
| Reaction Conditions Favoring Di-substitution | If you need a mono-activated, mono-substituted product, using a large excess of the PEG starting material is key. Conversely, to favor di-substitution (e.g., for cross-linking), use a molar excess of the molecule to be conjugated to the PEG. |
| Cross-linking in Protein Conjugation | When conjugating to a protein or other molecule with multiple reactive sites, the di-functional nature of the PEG can lead to unwanted intermolecular cross-linking and aggregation.[13] Use a lower molar ratio of activated PEG to the protein and perform the reaction at a lower protein concentration. |
Issue 3: Difficulty in Product Purification and Characterization
| Possible Cause | Recommended Solution |
| Product is a Sticky Oil or Wax | This is common for long-chain PEG derivatives.[12] A recently developed technique involves complexation with magnesium chloride (MgCl₂) to transform oily PEG compounds into handleable solid complexes, which can simplify isolation.[12] |
| Co-elution of Products and Starting Materials | The PEG chain dominates the physicochemical properties of the molecule, making separation difficult.[9] High-resolution preparative HPLC is often the most effective method. Consider using different chromatography modes (e.g., SEC followed by RP-HPLC) for orthogonal separation. |
| Ambiguous Analytical Results (e.g., Mass Spectrometry) | PEGylated compounds can produce complex mass spectra due to the polymer's heterogeneity (even in "monodisperse" samples) and the formation of multiple charge states.[14][15][16] Use a high-resolution mass spectrometer (Q-TOF, Orbitrap). A technique involving the post-column addition of a charge-stripping agent like triethylamine (B128534) (TEA) can simplify the spectra by reducing the charge states, making data interpretation easier.[16] |
Quantitative Data Summary
The following tables summarize key quantitative parameters for the storage and analysis of this compound and similar PEGylated compounds.
Table 1: Recommended Storage Conditions
| Form | Temperature | Duration | Reference |
| Solid (Powder) | -20°C | 3 years | [4] |
| Solid (Powder) | 4°C | 2 years | [17] |
| In Solvent | -80°C | 6 months - 1 year | [3][4] |
| In Solvent | -20°C | 1 month | [3] |
Table 2: Common Analytical Techniques for Characterization
| Technique | Purpose | Key Considerations | Reference |
| LC-MS (e.g., Q-TOF) | Confirm reaction completion, determine molecular weight, and assess purity. | High mass accuracy is crucial. Use of charge-stripping agents can aid interpretation.[16] | [13][14] |
| NMR (¹H, ¹³C) | Confirm the structure of the PEG backbone and the success of activation/coupling reactions by observing shifts in relevant peaks. | Can be complex for large PEG chains. | [13] |
| Size Exclusion Chromatography (SEC) | Separate molecules based on hydrodynamic radius. Useful for removing unreacted small molecules and assessing aggregation. | May not resolve species with small mass differences (e.g., mono- vs. di-PEGylated proteins).[9][18] | [][13] |
| Ion Exchange Chromatography (IEX) | Separate molecules based on charge. Useful for separating species with different numbers of attached PEGs, as the PEG chain can shield surface charges. | Effectiveness diminishes as the extent of PEGylation increases.[9][18] | [][13] |
Experimental Protocols & Visualizations
Protocol: Mono-Activation of this compound and Coupling to an Amine
This protocol describes a general workflow for the mono-activation of this compound via tosylation, followed by purification and subsequent coupling to an amine-containing molecule (R-NH₂).
Step 1: Mono-Tosylation of this compound
-
Under an inert atmosphere (N₂ or Ar), dissolve a large molar excess of this compound (e.g., 10 equivalents) in anhydrous dichloromethane (B109758) (DCM).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add p-toluenesulfonyl chloride (TsCl, 1.0 eq) and a non-nucleophilic base such as triethylamine (TEA, 1.2 eq).
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Monitor the reaction by LC-MS or TLC to check for the formation of the mono-tosylated product (HO-PEG24-OTs).
-
Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to isolate the desired mono-activated HO-PEG24-OTs from di-tosylated and unreacted starting material.
Step 2: Coupling of HO-PEG24-OTs with an Amine
-
Dissolve the amine-containing molecule (R-NH₂, 1.0 eq) and the purified HO-PEG24-OTs (1.1 eq) in an anhydrous polar aprotic solvent like dimethylformamide (DMF).
-
Add a base such as N,N-Diisopropylethylamine (DIPEA, 3.0 eq) to the mixture.
-
Stir the reaction at an elevated temperature (e.g., 60°C) overnight under an inert atmosphere.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the final product (R-NH-PEG24-OH) by preparative HPLC.
Caption: Workflow for mono-activation and coupling of this compound.
Caption: Logical troubleshooting flow for low-yield reactions.
References
- 1. purepeg.com [purepeg.com]
- 2. This compound | PEG Linkers | Ambeed.com [ambeed.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | PROTAC Linker | TargetMol [targetmol.com]
- 5. benchchem.com [benchchem.com]
- 6. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 7. Effect of molecular weight, temperature, and additives on the moisture sorption properties of polyethylene glycol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. Item - Characterization of Poly(ethylene glycol) and PEGylated Products by LC/MS with Postcolumn Addition of Amines - figshare - Figshare [figshare.com]
- 15. researchgate.net [researchgate.net]
- 16. ingenieria-analitica.com [ingenieria-analitica.com]
- 17. benchchem.com [benchchem.com]
- 18. Purification of pegylated proteins. | Semantic Scholar [semanticscholar.org]
Technical Support Center: Optimizing HO-Peg24-OH Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of your HO-Peg24-OH reactions.
Introduction to this compound Reactions
This compound is a discrete polyethylene (B3416737) glycol (PEG) linker with terminal hydroxyl groups at both ends. Its bifunctional nature makes it a versatile tool in bioconjugation, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it serves as a hydrophilic spacer to connect a target-binding ligand and an E3 ligase-binding ligand.[1][2][3]
The primary challenge in utilizing this compound is that its terminal hydroxyl (-OH) groups are not inherently reactive towards common functional groups on biomolecules, such as amines or thiols. Therefore, a crucial prerequisite for most conjugation strategies is the chemical activation of one or both of these hydroxyl groups. This guide focuses on troubleshooting this activation step and the subsequent conjugation reaction.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not reacting with my protein/molecule?
A1: The terminal hydroxyl groups of this compound are not sufficiently reactive to form stable bonds with most functional groups on biomolecules under typical physiological conditions. You must first "activate" the hydroxyl groups to make them more susceptible to nucleophilic attack. This typically involves converting the -OH groups into better leaving groups.
Q2: What are the most common methods to activate this compound?
A2: The two most prevalent strategies for activating hydroxyl-terminated PEGs are:
-
Conversion to a Sulfonate Ester (e.g., Tosylate or Tresylate): This method transforms the hydroxyl group into a good leaving group (tosylate or tresylate), which can then readily react with primary amines.
-
Two-Step Carboxylation and NHS Ester Formation: This involves first converting the terminal hydroxyl group to a carboxylic acid.[3] This carboxylic acid is then activated with N-hydroxysuccinimide (NHS) in the presence of a carbodiimide (B86325) coupling agent (like EDC or DCC) to form an amine-reactive NHS ester.
Q3: How can I avoid cross-linking my target molecules since this compound has two reactive ends?
A3: Cross-linking can be a significant issue. To favor mono-conjugation over cross-linking, you can:
-
Use a large molar excess of this compound during the activation step. This statistically favors the formation of mono-activated PEG over di-activated PEG. The mono-activated species can then be purified.
-
Control the stoichiometry during the conjugation step. Using a molar excess of the activated PEG relative to your target molecule can help ensure that each target molecule is more likely to react with only one PEG molecule. However, this requires a subsequent purification step to remove excess PEG.
-
Work in dilute protein concentrations. Higher protein concentrations can increase the likelihood of intermolecular cross-linking.
Q4: What is the optimal pH for my conjugation reaction?
A4: The optimal pH depends on the activation chemistry you are using.
-
For NHS-ester activated PEG reacting with amines: A pH range of 7.2-8.5 is typically recommended. While the reaction rate with amines increases at higher pH, the rate of hydrolysis of the NHS ester also accelerates, which deactivates the PEG. A compromise is necessary to balance these two competing reactions.
-
For Tresylated-PEG reacting with amines: A pH of around 8 is generally effective.
Q5: The NHS ester of my carboxylated PEG seems to be inactive. What went wrong?
A5: The primary cause of NHS ester inactivity is hydrolysis. NHS esters are sensitive to moisture and have a limited half-life in aqueous solutions, especially at alkaline pH. To mitigate this:
-
Always use anhydrous (dry) solvents when preparing the activated PEG.
-
Prepare the activated PEG solution immediately before use. Do not store it as a stock solution in aqueous buffers.
-
If you suspect hydrolysis, you may need to re-synthesize and purify the activated PEG-NHS ester.
Troubleshooting Guides
Problem 1: Low Yield of Activated this compound
| Possible Cause | Recommended Solution | Citation |
| Incomplete initial reaction | Ensure you are using a sufficient molar excess of the activating reagent (e.g., tosyl chloride, tresyl chloride, or reagents for carboxylation). Monitor the reaction progress using an appropriate analytical technique like TLC or NMR. | |
| Degradation of reagents | Use fresh, high-quality reagents. Store activating agents like tosyl chloride and carbodiimides (EDC/DCC) under desiccated conditions to prevent degradation from moisture. | |
| Presence of water in the reaction | Use anhydrous solvents (e.g., anhydrous DCM or DMF) for the activation step, especially for moisture-sensitive reactions like NHS ester formation. | |
| Suboptimal reaction temperature | Activation reactions are often performed at room temperature or slightly below. Ensure the temperature is maintained as per the protocol. Some reactions may require initial cooling (e.g., 0°C) before being brought to room temperature. |
Problem 2: Low Conjugation Efficiency (PEGylation)
| Possible Cause | Recommended Solution | Citation |
| Hydrolysis of activated PEG | If using an NHS ester, prepare it fresh and add it to the reaction buffer immediately. Optimize the pH to balance conjugation and hydrolysis (typically pH 7.2-8.0). | |
| Suboptimal molar ratio | Increase the molar excess of the activated PEG to the target molecule. A starting point of 5- to 20-fold molar excess is common, but this needs to be optimized empirically. | |
| Presence of competing nucleophiles in the buffer | Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with your target molecule for the activated PEG. Use amine-free buffers like PBS or borate (B1201080) buffer. | |
| Steric hindrance on the target molecule | The reactive groups on your protein or molecule may be sterically inaccessible. Consider altering the pH to change protein conformation or using a longer PEG linker if available. | |
| Low concentration of reactants | Low protein concentrations can lead to inefficient reactions. If possible without causing aggregation, increase the concentration of your target molecule. |
Problem 3: Protein Aggregation or Precipitation During Reaction
| Possible Cause | Recommended Solution | Citation |
| Intermolecular cross-linking | This is common when using a di-functional linker like this compound. Reduce the protein concentration in the reaction mixture. Optimize the molar ratio of activated PEG to protein to favor mono-PEGylation. | |
| Protein instability in the reaction buffer | The chosen pH or temperature may be destabilizing your protein. Screen different buffer conditions to find one that maintains protein stability. Perform the reaction at a lower temperature (e.g., 4°C). | |
| High concentration of organic co-solvent | If the activated PEG is dissolved in an organic solvent like DMSO or DMF, ensure the final concentration of the organic solvent in the reaction mixture is low (ideally <10%). |
Experimental Protocols
Note: These are generalized protocols that serve as a starting point. Optimal conditions, such as molar ratios, reaction times, and temperatures, must be determined empirically for each specific target molecule.
Protocol 1: Two-Step Activation of this compound via Carboxylation and NHS Ester Formation
This protocol first converts the terminal hydroxyl groups to carboxylic acids and then activates them as NHS esters for reaction with primary amines.
Stage 1: Carboxylation of this compound
-
Materials: this compound, Jones reagent (Chromium trioxide in sulfuric acid), Diethyl ether (cold), Dichloromethane (DCM).
-
Procedure:
-
Dissolve this compound in water.
-
Add Jones reagent dropwise while stirring at room temperature. The reaction progress can be monitored by the color change from orange to green-blue.
-
After the reaction is complete (typically several hours), extract the carboxylated PEG (HOOC-Peg24-COOH) into an organic solvent like Dichloromethane (DCM).
-
Wash the organic layer with water, dry it over anhydrous magnesium sulfate, and concentrate it under reduced pressure.
-
Precipitate the final product by adding the concentrated solution to cold diethyl ether.
-
Verify the structure of HOOC-Peg24-COOH using NMR and/or Mass Spectrometry.
-
Stage 2: NHS Ester Activation
-
Materials: HOOC-Peg24-COOH, N-Hydroxysuccinimide (NHS), Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF).
-
Procedure:
-
Dissolve the dried HOOC-Peg24-COOH in anhydrous DCM or DMF.
-
Add a 2.5-fold molar excess of NHS and a 2.5-fold molar excess of DCC (or EDC) to the solution.
-
Stir the reaction mixture at room temperature overnight under an inert atmosphere (e.g., nitrogen or argon).
-
If using DCC, a white precipitate of dicyclohexylurea (DCU) will form. Remove the DCU by filtration.
-
Precipitate the activated NHS-PEG-NHS by adding the solution to cold diethyl ether.
-
Collect the precipitate by filtration and dry under vacuum. Store the activated PEG desiccated at -20°C and use it immediately for the next step.
-
Stage 3: Conjugation to a Protein
-
Materials: Target protein, Amine-free reaction buffer (e.g., PBS, pH 7.4), Activated NHS-Peg24-NHS, Anhydrous DMSO or DMF, Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).
-
Procedure:
-
Prepare a solution of the target protein (e.g., 1-10 mg/mL) in the reaction buffer. If the protein is in a buffer containing primary amines, perform a buffer exchange.
-
Immediately before conjugation, dissolve the activated NHS-Peg24-NHS in a small amount of anhydrous DMSO or DMF.
-
Add the desired molar excess (e.g., 10- to 50-fold) of the activated PEG solution to the protein solution with gentle stirring.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.
-
Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM to consume any unreacted PEG-NHS.
-
Purify the PEG-protein conjugate using size-exclusion chromatography (SEC) or dialysis to remove unreacted PEG and by-products.
-
Protocol 2: Characterization of PEGylated Products
| Analytical Technique | Purpose | Citation |
| SDS-PAGE | To visualize the increase in apparent molecular weight of the protein after PEGylation. The PEGylated protein will run as a higher molecular weight band or smear compared to the unmodified protein. | |
| Size Exclusion Chromatography (SEC) | To separate the PEGylated protein from the un-PEGylated protein and free PEG. The PEGylated conjugate will have a larger hydrodynamic radius and elute earlier. | |
| Mass Spectrometry (MALDI-TOF or ESI-MS) | To accurately determine the molecular weight of the conjugate and thus the number of PEG chains attached per protein molecule. | |
| NMR Spectroscopy | To confirm the structure of the activated PEG and to characterize the final conjugate, providing information on the site of PEGylation in some cases. | |
| HPLC (Reverse Phase) | To assess the purity of the conjugate and potentially separate different PEGylated species. |
Visualizations
Caption: General workflow for the activation and conjugation of this compound.
Caption: Troubleshooting logic for low-yield this compound reactions.
References
Technical Support Center: Addressing Aggregation Problems with PEGylated Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing aggregation issues encountered during the PEGylation of proteins, nanoparticles, and other therapeutic molecules.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of aggregation when working with PEGylated compounds?
Aggregation of PEGylated compounds can stem from several factors, often related to the PEGylation reaction itself or the subsequent handling and storage of the conjugate. Key causes include:
-
Intermolecular Cross-linking: Bifunctional PEG reagents can link multiple molecules together, leading to the formation of large aggregates.[1]
-
High Analyte Concentration: Increased proximity of molecules at high concentrations enhances the likelihood of intermolecular interactions and aggregation.[1]
-
Suboptimal Reaction Conditions: Factors such as pH, temperature, and buffer composition can affect the stability and solubility of the molecule, potentially exposing hydrophobic regions that promote aggregation.[1][2]
-
PEG-Protein Interactions: While generally a stabilizer, PEG can sometimes induce conformational changes in a protein that favor aggregation. The length of the PEG chain can influence these interactions.[1]
-
Poor Reagent Quality: Impurities in PEG reagents can lead to unintended side reactions and aggregation.
-
Pre-existing Aggregates: The starting material may already contain aggregates that can act as seeds for further aggregation during the PEGylation process.
Q2: How can I detect and quantify aggregation in my PEGylated sample?
Several analytical techniques are available to detect and quantify aggregation. The choice of method often depends on the nature of the aggregate (soluble vs. insoluble) and the level of detail required.
| Analytical Technique | Principle | Information Provided |
| Size Exclusion Chromatography (SEC) | Separates molecules based on their hydrodynamic radius. | Quantifies the percentage of monomer, dimer, and higher-order aggregates. |
| Dynamic Light Scattering (DLS) | Measures fluctuations in scattered light intensity due to the Brownian motion of particles. | Provides information on the size distribution of particles in solution and can detect the presence of large aggregates. |
| Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) | Separates molecules based on their molecular weight. | Can visualize the formation of higher molecular weight species corresponding to aggregates. |
| Charged Aerosol Detection (CAD) | A detection method for HPLC that is sensitive to non-volatile analytes. | Can be used with 2D LC to quantify both the PEGylated product and residual PEGylation reagents. |
Q3: What are some general strategies to prevent aggregation during PEGylation?
Preventing aggregation starts with careful planning and optimization of the PEGylation process. Key strategies include:
-
Reaction Condition Optimization: Systematically screen for the optimal protein concentration, PEG-to-protein molar ratio, pH, and temperature.
-
Use of Stabilizing Excipients: The addition of sugars, polyols, amino acids, or non-ionic surfactants to the reaction buffer can help maintain the stability of the molecule.
-
Controlled Reaction Rate: A slower, more controlled reaction can favor intramolecular modification over intermolecular cross-linking. This can be achieved by lowering the reaction temperature or through the stepwise addition of the PEG reagent.
-
Selection of PEG Reagent: If cross-linking is a concern, consider using monofunctional PEG reagents instead of bifunctional ones.
-
High-Quality Starting Material: Ensure that the initial protein or molecule solution is free of aggregates before starting the PEGylation reaction.
Troubleshooting Guides
Issue 1: Immediate Precipitation/Aggregation upon Addition of PEG Reagent
If you observe immediate precipitation or cloudiness upon adding your activated PEG reagent, it often indicates a rapid change in solution conditions that compromises the stability of your molecule.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for immediate aggregation.
Detailed Steps:
-
Verify pH Compatibility: Ensure the pH of your activated PEG reagent solution is compatible with the buffer of your target molecule. A significant pH mismatch can alter the surface charge of your molecule, leading to aggregation, especially if the pH approaches its isoelectric point.
-
Optimize Reagent Addition: Instead of adding the entire volume of the activated PEG reagent at once, add it in small aliquots over a period of time with gentle mixing. This prevents localized high concentrations that can "shock" the protein, leading to denaturation and aggregation.
-
Minimize Organic Solvents: If your PEG reagent is dissolved in an organic solvent like DMSO or DMF, ensure the final concentration in the reaction mixture is low (typically below 10%). High concentrations of organic solvents can denature proteins.
Issue 2: Aggregation Observed During or After Purification/Storage
Delayed aggregation suggests a change in the intrinsic properties of the PEGylated conjugate or an incompatibility with the purification or storage buffer.
Troubleshooting Decision Tree:
Caption: Troubleshooting decision tree for delayed aggregation.
Detailed Steps:
-
Evaluate the Degree of PEGylation: Over-PEGylation can sometimes lead to aggregation. It is crucial to perform small-scale optimization reactions to determine the ideal molar ratio of PEG to your molecule.
-
Optimize Buffer Composition: The buffer used for purification and storage is critical for maintaining the stability of the PEGylated conjugate.
-
pH and Ionic Strength: Screen a range of pH values and ionic strengths to find the optimal conditions for your specific conjugate. For charge-stabilized nanoparticles, high ionic strength buffers can promote aggregation.
-
Stabilizing Excipients: Consider adding stabilizers to your storage buffer.
-
| Excipient | Recommended Concentration | Mechanism of Action |
| Sucrose | 5-10% (w/v) | Preferential exclusion, increases protein stability. |
| Arginine | 50-100 mM | Suppresses non-specific protein-protein interactions. |
| Polysorbate 20/80 | 0.01-0.05% (v/v) | Reduces surface tension and prevents surface-induced aggregation. |
-
Assess Storage Conditions:
-
Temperature: Determine the optimal storage temperature for your PEGylated compound. While 4°C is common, some conjugates may be more stable at room temperature or frozen.
-
Freeze-Thaw Cycles: If you need to freeze your samples, consider the impact of freeze-thaw cycles, which can induce aggregation. If necessary, include cryoprotectants in your formulation.
-
Experimental Protocols
Protocol: Small-Scale Screening for Optimal PEGylation Conditions
Objective: To identify the optimal protein concentration, PEG:protein molar ratio, pH, and temperature to minimize aggregation during PEGylation.
Materials:
-
Protein stock solution (e.g., 10 mg/mL in a suitable buffer)
-
Activated PEG reagent stock solution (e.g., 100 mg/mL in the reaction buffer)
-
A series of reaction buffers with varying pH values (e.g., pH 6.0, 7.0, 7.4, 8.0)
-
Microcentrifuge tubes or a 96-well plate
Procedure:
-
Set up a matrix of reaction conditions. Systematically vary one parameter at a time while keeping others constant. For example:
-
Protein Concentration: Test a range such as 0.5, 1, 2, and 5 mg/mL.
-
PEG:Protein Molar Ratio: Evaluate different molar excesses of PEG, for instance, 1:1, 5:1, 10:1, and 20:1.
-
pH: Screen a range of pH values around the protein's isoelectric point (pI) and its known optimal stability pH.
-
Temperature: Conduct the reactions at different temperatures, such as 4°C and room temperature.
-
-
Initiate the PEGylation reactions in small volumes (e.g., 50-100 µL).
-
Incubate the reactions for a predetermined time (e.g., 2-4 hours or overnight) with gentle mixing.
-
Quench the reaction if necessary, following the protocol specific to your PEGylation chemistry.
-
Analyze the samples for aggregation using a suitable analytical technique such as DLS or SEC.
-
Analyze the degree of PEGylation using SDS-PAGE to observe the shift in molecular weight.
Protocol: Analysis of Aggregates by Size Exclusion Chromatography (SEC)
Objective: To quantify the amount of monomer, dimer, and higher-order aggregates in a PEGylated sample.
Materials and Equipment:
-
HPLC system with a UV or other suitable detector
-
SEC column appropriate for the molecular weight range of your PEGylated compound and its potential aggregates
-
Mobile phase (e.g., phosphate-buffered saline, or a buffer optimized for your conjugate's stability)
-
PEGylated sample and a non-PEGylated control
Procedure:
-
Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.
-
Prepare your sample by filtering it through a low-protein-binding 0.22 µm filter.
-
Inject a suitable volume of your sample onto the column. The sample volume should typically be no more than 2-5% of the total column volume for optimal resolution.
-
Elute the sample with the mobile phase at a pre-determined flow rate.
-
Monitor the elution profile with the detector. Aggregates, having a larger hydrodynamic radius, will elute first, followed by the monomeric PEGylated protein, and then any smaller, unreacted species.
-
Integrate the peak areas to determine the relative percentage of monomer, dimer, and higher-order aggregates.
-
Run a non-PEGylated control to establish the elution profile of the starting material.
References
Technical Support Center: Refining Protocols for Consistent Results with HO-Peg24-OH
Welcome to the technical support center for HO-Peg24-OH. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for consistent and reliable results in your experiments. The following information is presented in a question-and-answer format to directly address specific issues you may encounter.
Frequently Asked questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a hydrophilic, discrete polyethylene (B3416737) glycol (dPEG) linker with 24 ethylene (B1197577) glycol units, terminated by a hydroxyl group at each end. Its well-defined length ensures batch-to-batch consistency in experimental outcomes. The primary application of this compound is as a flexible linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it connects a target protein ligand to an E3 ligase ligand.[1][2][3][4] Its hydrophilic nature can improve the solubility and cell permeability of the resulting PROTAC molecule.
Q2: The terminal hydroxyl groups of this compound are not very reactive. How can I activate them for conjugation?
You are correct. The terminal hydroxyl groups require chemical activation to react with common functional groups on biomolecules or other organic molecules. The choice of activation chemistry depends on the target functional group (e.g., amine, thiol, or carboxyl). Common activation strategies include:
-
Tosylation or Mesylation: Conversion of the hydroxyl groups to tosylates (-OTs) or mesylates (-OMs) creates good leaving groups for nucleophilic substitution by amines or thiols.
-
Oxidation to Carboxylic Acid: The hydroxyl groups can be oxidized to carboxylic acids (-COOH). These can then be activated using carbodiimide (B86325) chemistry (e.g., with EDC and NHS) to react with primary amines.
-
Activation with Tresyl Chloride: This method also renders the hydroxyl groups highly reactive towards primary amines.
-
Activation with p-Nitrophenyl Chloroformate (p-NPC): This forms a reactive carbonate that can react with amines.
Q3: I am concerned about cross-linking my target molecules since this compound has two reactive ends. How can I favor mono-activation?
Controlling mono-activation of a symmetric diol like this compound is a common challenge. A statistical mixture of unreacted, mono-activated, and di-activated PEG is often produced. Here are some strategies to favor mono-activation:
-
Statistical Control: Use a large molar excess of this compound relative to the activating agent. This statistically favors the reaction of the activating agent with only one end of the PEG molecule. The resulting mixture will require purification to separate the mono-activated species.
-
Silver Oxide Mediated Monotosylation: This method has been shown to be highly efficient for the monotosylation of symmetrical diols, with reported yields of mono-functionalized PEG between 71-76%.[1] This desymmetrization strategy can significantly improve the yield of the desired mono-activated product.
-
Purification: Regardless of the method, purification is crucial to isolate the mono-activated this compound. Techniques like column chromatography or preparative HPLC are often necessary.
Troubleshooting Guides
Low or No Activation of this compound
| Possible Cause | Recommended Solution |
| Presence of moisture in the reaction | Ensure all glassware is thoroughly dried, and use anhydrous solvents. Dry the this compound under vacuum before use. |
| Degradation of activating reagent | Use fresh, high-quality activating reagents. Store reagents under the recommended conditions. |
| Suboptimal reaction temperature | Optimize the reaction temperature based on the chosen activation method. Some reactions require cooling (e.g., 0 °C) to control reactivity and side reactions. |
| Incorrect stoichiometry of reagents | Carefully calculate and measure the molar ratios of this compound to the activating agent. For mono-activation, a significant excess of the PEG diol may be required. |
| Inefficient mixing | Ensure vigorous and continuous stirring throughout the reaction, especially for heterogeneous reactions (e.g., using silver oxide). |
Low Yield of Final Conjugate
| Possible Cause | Recommended Solution |
| Inefficient activation of the PEG linker | Confirm the activation of this compound using analytical techniques like NMR or mass spectrometry before proceeding with the conjugation step. |
| Hydrolysis of the activated PEG | Perform the conjugation reaction immediately after activating and purifying the PEG linker. Some activated species are sensitive to moisture. |
| Suboptimal pH for the conjugation reaction | Optimize the pH of the reaction buffer. For example, reactions with primary amines are typically more efficient at a slightly basic pH (7.5-8.5). |
| Steric hindrance at the conjugation site | Consider using a longer PEG linker if steric hindrance is a suspected issue. |
| Low reactivity of the target molecule | Increase the molar excess of the activated PEG linker. Also, consider increasing the reaction time or temperature, while monitoring the stability of your target molecule. |
Protein Aggregation/Precipitation during PEGylation
| Possible Cause | Recommended Solution |
| Cross-linking caused by di-activated this compound | Ensure your PEG activation strategy favors mono-activation and that the mono-activated species is purified before conjugation. Reduce the molar ratio of activated PEG to your protein. |
| Protein instability under reaction conditions (pH, temperature) | Perform the reaction at a lower temperature (e.g., 4 °C). Screen different buffer conditions to find one that enhances the stability of your protein. |
| High protein concentration | Reduce the concentration of the protein in the reaction mixture. |
Experimental Protocols & Data
Activation of this compound
The activation of the terminal hydroxyl groups is the first critical step. Below are representative protocols for common activation methods.
Protocol 1: Mono-Tosylation of this compound (High-Yield Method)
This method utilizes silver oxide to achieve high selectivity for mono-tosylation.
-
Preparation: Dry this compound by azeotropic distillation with toluene.
-
Reaction Setup: Dissolve the dried this compound (1 equivalent) in anhydrous toluene. Add silver(I) oxide (Ag₂O, 1.5 equivalents) and potassium iodide (KI, 0.2 equivalents).
-
Tosylation: To the rapidly stirred solution, add p-toluenesulfonyl chloride (TsCl, 1.05 equivalents) in one portion.
-
Reaction: Stir the mixture at room temperature for 12 hours.
-
Work-up and Purification: Filter the reaction mixture and remove the solvent under reduced pressure. The mono-tosylated product can be purified from unreacted diol and di-tosylated byproduct by column chromatography on silica (B1680970) gel or by preparative HPLC.
Quantitative Data for PEG Diol Activation (Representative)
| Activation Method | Molar Ratio (PEG Diol:Reagent) | Typical Reaction Time | Typical Temperature | Expected Product Distribution (Mono:Di:Unreacted) |
| Standard Tosylation | 1:1.2 | 12-16 hours | 0 °C to RT | ~50% : ~25% : ~25% (statistical) |
| Ag₂O Mediated Monotosylation | 1:1.05 (TsCl) | 12 hours | Room Temperature | ~71-76% : Low : Moderate |
| Oxidation to Di-acid (Jones) | 1:2.2 (CrO₃) | 2-4 hours | 0 °C to RT | High conversion to di-acid |
| EDC/NHS activation of Di-acid | 1:2.2 (EDC/NHS) | 2-4 hours | Room Temperature | High conversion to di-NHS ester |
PROTAC Synthesis using Activated this compound
This protocol outlines a general two-step approach for synthesizing a PROTAC using a mono-activated this compound linker.
Step 1: Conjugation of the First Ligand
-
Reaction Setup: Dissolve the mono-activated this compound (e.g., mono-tosyl-Peg24-OH, 1 equivalent) and the first ligand (containing a nucleophilic group like an amine, 1.2 equivalents) in an anhydrous solvent like DMF.
-
Coupling: Add a non-nucleophilic base such as diisopropylethylamine (DIPEA, 3 equivalents).
-
Reaction: Stir the reaction at room temperature or elevated temperature (e.g., 60 °C) overnight. Monitor the reaction progress by LC-MS.
-
Purification: Purify the resulting ligand-PEG-OH conjugate by preparative HPLC.
Step 2: Activation and Conjugation of the Second Ligand
-
Activation of Remaining Hydroxyl: Activate the terminal hydroxyl group of the purified ligand-PEG-OH using an appropriate method (e.g., convert to a carboxylic acid and activate with HATU, or convert to a tosylate).
-
Coupling of Second Ligand: Dissolve the activated ligand-PEG conjugate (1 equivalent) and the second ligand (1.2 equivalents) in an anhydrous solvent.
-
Reaction: Add a suitable base if necessary and stir at room temperature overnight. Monitor the reaction by LC-MS.
-
Final Purification: Purify the final PROTAC molecule by preparative HPLC.
Visualizing Workflows and Concepts
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Enhancing conjugation rate of antibodies to carboxylates: Numerical modeling of conjugation kinetics in microfluidic channels and characterization of chemical over-exposure in conventional protocols by quartz crystal microbalance - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to PEG Linker Lengths in Bioconjugation, with a Focus on HO-Peg24-OH
For researchers, scientists, and drug development professionals, the rational design of bioconjugates such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs) is paramount for therapeutic success. The linker, a critical component connecting the targeting moiety to the payload, significantly influences the stability, pharmacokinetics, efficacy, and toxicity of the conjugate. Among the various linker technologies, polyethylene (B3416737) glycol (PEG) linkers are widely employed due to their hydrophilicity, biocompatibility, and ability to improve the pharmacological properties of bioconjugates.[1][2]
This guide provides a comprehensive comparison of different PEG linker lengths, with a particular focus on the 24-unit PEG linker (HO-Peg24-OH), and their impact on the performance of bioconjugates. The information presented is supported by experimental data and includes detailed methodologies for key experiments to aid in the selection of the optimal linker for specific research and development applications.
The Impact of PEG Linker Length on Bioconjugate Properties
The length of the PEG chain is a crucial parameter that can be modulated to fine-tune the properties of a bioconjugate.[3] Longer PEG chains, such as PEG24, generally increase the hydrodynamic radius of the molecule, which can lead to reduced renal clearance and a longer circulation half-life.[3][4] This prolonged exposure can enhance the therapeutic window by allowing for greater accumulation in target tissues.[5] Conversely, shorter PEG linkers may be advantageous in creating more compact conjugates or when steric hindrance at the target site is a concern.[6][7]
Data Presentation: Quantitative Comparison of PEG Linker Lengths
The following tables summarize quantitative data from various studies, illustrating the impact of different PEG linker lengths on key bioconjugate parameters.
Table 1: Effect of PEG Linker Length on Antibody-Drug Conjugate (ADC) Clearance
| PEG Linker Length | Clearance Rate (mL/day/kg) | Fold Change vs. Non-PEGylated | Reference Molecule |
| No PEG | ~15 | 1.0 | Non-binding IgG-MMAE (DAR 8) |
| PEG2 | ~10 | 0.67 | Non-binding IgG-MMAE (DAR 8) |
| PEG4 | ~7 | 0.47 | Non-binding IgG-MMAE (DAR 8) |
| PEG8 | ~5 | 0.33 | Non-binding IgG-MMAE (DAR 8) |
| PEG12 | ~5 | 0.33 | Non-binding IgG-MMAE (DAR 8) |
| PEG24 | ~5 | 0.33 | Non-binding IgG-MMAE (DAR 8) |
Data synthesized from a study on non-binding IgG conjugated to MMAE with a drug-to-antibody ratio (DAR) of 8.[1]
As shown in Table 1, increasing the PEG linker length up to PEG8 significantly decreases the clearance rate of ADCs. A plateau is reached at PEG8, with longer linkers such as PEG12 and PEG24 showing minimal further impact on clearance.[1][5] This suggests that a PEG8 linker may be sufficient to achieve optimal pharmacokinetic properties in this context.
Table 2: Impact of PEG Linker Length on In Vitro Cytotoxicity of Affibody-Drug Conjugates
| PEG Linker | IC50 (nM) | Fold Reduction in Cytotoxicity vs. No PEG |
| No PEG | 0.8 | 1.0 |
| 4 kDa PEG | 3.6 | 4.5 |
| 10 kDa PEG | 17.6 | 22.0 |
Data from a study on miniaturized affibody-based drug conjugates.[8]
In some instances, longer PEG chains can lead to a reduction in in vitro cytotoxicity, potentially due to steric hindrance affecting target binding or cellular uptake.[8] As demonstrated in Table 2, the introduction of 4 kDa and 10 kDa PEG linkers resulted in a 4.5-fold and 22-fold reduction in cytotoxicity, respectively, compared to a conjugate with no PEG linker.[8] This highlights the importance of balancing improved pharmacokinetics with potential impacts on potency.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate assessment of bioconjugates. The following sections provide representative methodologies for key experiments in the development and characterization of PEGylated bioconjugates.
Protocol 1: ADC Conjugation via Lysine (B10760008) Residues with a PEG Linker
This protocol describes a two-step conjugation strategy targeting surface-exposed lysine residues on an antibody.
Materials:
-
Monoclonal antibody (mAb) in phosphate-buffered saline (PBS), pH 7.4
-
Amino-PEGn-acid linker (e.g., Amino-PEG24-acid)
-
Cytotoxic payload with a carboxylic acid group
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Reaction Buffer: PBS, pH 7.4
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Antibody Preparation: Buffer exchange the antibody into the Reaction Buffer to a final concentration of 5-10 mg/mL. Determine the precise antibody concentration using a UV-Vis spectrophotometer at 280 nm.[9]
-
Drug-Linker Activation:
-
Dissolve the drug-linker conjugate (e.g., 10-fold molar excess over the antibody) in DMSO.
-
In a separate tube, prepare fresh solutions of EDC (e.g., 50 mM) and Sulfo-NHS (e.g., 50 mM) in cold, dry DMSO.[9]
-
Add the EDC and Sulfo-NHS solutions to the drug-linker solution to activate the carboxylic acid group.
-
Incubate for 15-30 minutes at room temperature.[9]
-
-
Conjugation Reaction:
-
Purification: Purify the resulting ADC using size-exclusion chromatography to remove unconjugated payload and linker.
-
Characterization: Characterize the purified ADC for drug-to-antibody ratio (DAR), aggregation, and purity using techniques such as hydrophobic interaction chromatography (HIC) and size-exclusion chromatography (SEC).
Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol outlines the use of the MTT assay to determine the cytotoxic potential of an ADC.
Materials:
-
Target cancer cell line
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
ADC of interest
-
Control antibody (unconjugated)
-
Free cytotoxic payload
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed the target cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[3]
-
ADC Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in complete growth medium. Remove the old medium from the cells and add the treatment solutions. Incubate the plate at 37°C with 5% CO₂ for 72-96 hours.[3]
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[5]
-
Formazan (B1609692) Solubilization: Carefully aspirate the medium and add 150 µL of solubilization solution to each well. Place the plate on an orbital shaker for 10-15 minutes to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[10]
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and plot the dose-response curves to determine the IC50 value for each compound.
Mandatory Visualizations
The following diagrams, created using the DOT language for Graphviz, illustrate key pathways and workflows relevant to the function and development of PEGylated bioconjugates.
Caption: ADC internalization and payload release pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Intracellular trafficking of new anticancer therapeutics: antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. benchchem.com [benchchem.com]
- 6. Antibody drug conjugates targeting HER2: Clinical development in metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
A Comparative Analysis of Non-Cleavable and Cleavable Linkers in Targeted Drug Delivery
In the landscape of targeted therapeutics, particularly antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), the choice of linker connecting the targeting moiety to the payload is a critical determinant of success. This guide provides a comparative analysis of a long-chain, non-cleavable polyethylene (B3416737) glycol (PEG) linker, exemplified by HO-Peg24-OH, and various classes of cleavable linkers. The objective is to equip researchers, scientists, and drug development professionals with a comprehensive understanding of their respective mechanisms, performance characteristics, and ideal applications, supported by experimental data and detailed protocols.
Introduction to Linker Technologies
Linkers are pivotal components that profoundly influence the therapeutic index, efficacy, and safety profile of conjugated drugs.[1] They are broadly categorized into two main classes: non-cleavable and cleavable.
This compound: A Non-Cleavable PEG Linker
This compound is a homobifunctional linker consisting of a 24-unit polyethylene glycol chain with terminal hydroxyl groups.[2][3] While primarily utilized in the synthesis of PROTACs to connect a target protein ligand and an E3 ubiquitin ligase ligand, its core structure represents a long, flexible, and hydrophilic non-cleavable spacer.[4][5] In the context of targeted drug delivery, such linkers are designed to be stable in systemic circulation. The release of the payload from a non-cleavable linker is not triggered by a specific stimulus but rather occurs after the entire conjugate is internalized by the target cell and the targeting moiety (e.g., an antibody) is degraded in the lysosome.
Cleavable Linkers: Environmentally-Triggered Payload Release
Cleavable linkers are engineered to release their payload in response to specific conditions prevalent in the target microenvironment or within the target cell. This controlled release mechanism is achieved through the incorporation of chemically or enzymatically labile bonds. The primary advantage of cleavable linkers is the ability to deliver the payload in its original, highly potent form. There are three main classes of cleavable linkers:
-
Protease-Sensitive Linkers: These often incorporate dipeptide sequences, such as the widely used valine-citrulline (Val-Cit) motif, which are substrates for lysosomal proteases like cathepsin B that are abundant in cancer cells.
-
pH-Sensitive Linkers: These linkers, such as those containing a hydrazone bond, are stable at the physiological pH of blood (pH 7.4) but hydrolyze and release the payload in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).
-
Glutathione-Sensitive Linkers: These utilize disulfide bonds that are stable in the bloodstream but are readily cleaved in the reducing environment of the cytoplasm, which has a significantly higher concentration of glutathione (B108866) (GSH) compared to the extracellular space.
Comparative Data Presentation
The following tables summarize the key characteristics and performance metrics of non-cleavable PEG linkers and different classes of cleavable linkers based on available experimental data.
Table 1: General Characteristics of Non-Cleavable and Cleavable Linkers
| Feature | This compound (Representing Non-Cleavable PEG Linkers) | Cleavable Linkers |
| Release Mechanism | Lysosomal degradation of the targeting moiety (e.g., antibody) | Specific enzymatic cleavage, pH-mediated hydrolysis, or reduction |
| Payload Form upon Release | Payload attached to the linker and an amino acid residue | Unmodified, parent payload |
| Plasma Stability | Generally high, leading to a longer half-life | Designed to be stable, but can be susceptible to premature cleavage |
| "Bystander Effect" | Limited, as the released payload-linker complex is often charged and membrane-impermeable | Possible, as the released, unmodified payload can often diffuse into neighboring antigen-negative cells |
| Common Applications | PROTACs, ADCs for highly expressed targets | ADCs for heterogeneous tumors |
Table 2: Quantitative Comparison of Linker Performance
| Parameter | Non-Cleavable Linkers | Protease-Cleavable (Val-Cit) | pH-Sensitive (Hydrazone) | Disulfide-Cleavable |
| Plasma Half-Life (t½) | Generally longer | High stability in human plasma | Stable at pH 7.4 | Variable, can be engineered for different stability levels |
| Cleavage Condition | Lysosomal proteases | Cathepsin B (lysosomes) | Acidic pH (endosomes/lysosomes) | High glutathione (cytoplasm) |
| Cleavage Rate | Dependent on antibody degradation rate | Can be rapid upon internalization | 70% release at pH 6.0 vs. 10% at pH 7.0 in 5h for some systems | Can be rapid (minutes) or slower (hours) depending on steric hindrance |
| In Vitro Cytotoxicity (IC50) | Potentially higher for antigen-positive cells | Can be highly potent due to release of unmodified drug | pH-dependent efficacy observed in some studies | Time-dependent increase in toxicity observed |
Experimental Protocols
Accurate assessment of linker stability and cleavage is crucial for the development of effective targeted therapies. Below are detailed methodologies for key experiments.
In Vitro Plasma Stability Assay
This assay assesses the stability of the linker in plasma to predict its behavior in systemic circulation.
Protocol:
-
Materials: Test conjugate (e.g., ADC), human plasma, phosphate-buffered saline (PBS) pH 7.4, 37°C incubator.
-
Procedure: a. Dilute the test conjugate to a final concentration (e.g., 100 µg/mL) in pre-warmed human plasma and in PBS (as a control). b. Incubate samples at 37°C. c. At designated time points (e.g., 0, 1, 6, 24, 48, 72, 168 hours), collect aliquots. d. Immediately freeze aliquots at -80°C to halt degradation.
-
Analysis: a. Intact Conjugate Quantification (ELISA): Use an ELISA that detects both the targeting moiety (e.g., antibody) and the payload to quantify the amount of intact conjugate remaining over time. b. Free Payload Quantification (LC-MS/MS): Precipitate plasma proteins and analyze the supernatant using liquid chromatography-mass spectrometry to quantify the amount of prematurely released payload.
In Vitro Enzymatic Cleavage Assay
This protocol determines the rate of cleavage of an enzyme-sensitive linker.
Protocol:
-
Materials: Purified enzyme (e.g., Cathepsin B), linker-payload conjugate or a fluorogenic substrate, appropriate assay buffer (e.g., 50 mM sodium acetate, 5 mM DTT, 1 mM EDTA, pH 5.5 for Cathepsin B).
-
Procedure: a. Pre-warm the assay buffer and enzyme solution to 37°C. b. Initiate the reaction by adding the linker-conjugate to the enzyme solution. c. At various time points, take aliquots and quench the reaction (e.g., by adding a protease inhibitor or by rapid freezing).
-
Analysis: a. HPLC: Analyze the quenched samples by reverse-phase HPLC to measure the decrease in the intact conjugate peak and the increase in the cleavage product peak over time. b. Fluorometry: If using a fluorogenic substrate, monitor the increase in fluorescence intensity over time, which is proportional to the rate of cleavage.
Mandatory Visualization
Caption: Comparative intracellular processing pathways of ADCs with non-cleavable vs. cleavable linkers.
Caption: Workflow for the in vitro assessment of ADC linker stability in plasma.
Conclusion
The choice between a non-cleavable linker like this compound and a cleavable linker is a critical decision in the design of targeted therapies and depends heavily on the specific application, the nature of the target, and the payload. Non-cleavable linkers offer the advantage of increased plasma stability, which can lead to a better therapeutic index in some cases. They are particularly well-suited for PROTACs and for ADCs targeting hematological malignancies or solid tumors with high, homogeneous antigen expression.
Cleavable linkers provide the versatility of releasing an unmodified payload, which can be crucial for efficacy. They also offer the potential for a "bystander effect," which can be advantageous in treating heterogeneous tumors where not all cells express the target antigen. However, the design of cleavable linkers must be carefully optimized to ensure sufficient stability in circulation to minimize off-target toxicity. A thorough understanding of the comparative performance and the application of rigorous experimental evaluation are paramount to the successful development of next-generation targeted therapies.
References
Navigating the In Vivo Landscape: A Comparative Guide to HO-Peg24-OH Linker Stability
For researchers, scientists, and drug development professionals, the selection of a linker is a critical decision that profoundly impacts the in vivo stability, efficacy, and safety profile of novel therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This guide provides an objective comparison of the in vivo stability of the HO-Peg24-OH linker against other common alternatives, supported by experimental data and detailed methodologies to inform rational linker design.
The in vivo fate of a bioconjugate is intrinsically tied to the integrity of its linker. Premature cleavage can lead to off-target toxicity and reduced therapeutic efficacy, while excessive stability might hinder the release of the active payload at the target site. The this compound linker, a long-chain polyethylene (B3416737) glycol (PEG) derivative, is often employed to enhance solubility and improve pharmacokinetic properties. Understanding its in vivo stability profile in comparison to other linkers is therefore paramount.
Comparative In Vivo Stability of Linkers
The in vivo stability of a linker is influenced by its chemical nature, length, and susceptibility to enzymatic or chemical degradation. While direct head-to-head in vivo studies for a comprehensive range of linkers are limited, data from various studies allow for a comparative assessment.
Long-chain PEG linkers, such as those based on a PEG24 backbone, are generally associated with enhanced in vivo stability and prolonged circulation half-life. A study on an ADC featuring a methyl-PEG24 (mPEG24) moiety demonstrated improved hydrophilicity, biophysical stability, and tumor suppression, alongside a longer half-life and better tolerability in animal models[1][2]. This suggests that the this compound linker, due to its substantial PEG length, can be expected to confer a high degree of stability in circulation.
The length of the PEG chain is a key determinant of pharmacokinetic behavior. Longer PEG chains increase the hydrodynamic size of the conjugate, which reduces renal clearance and shields it from proteolytic degradation. This principle is illustrated by the significantly improved half-life of an affibody-drug conjugate when the PEG linker length was increased from 4 kDa to 10 kDa[3].
However, linker stability is not solely dependent on length. The chemical structure of the linkage and the overall architecture of the linker also play crucial roles. For instance, a study comparing a linear 24-unit PEG linker to a pendant format with two 12-unit PEG chains found that the pendant configuration led to slower clearance rates[4][5].
In contrast to the inherent stability of long-chain PEG linkers, cleavable linkers are designed to release their payload in response to specific triggers within the tumor microenvironment or inside the target cell. The stability of these linkers is therefore context-dependent.
| Linker Type | General In Vivo Stability | Cleavage Mechanism | Key Considerations |
| This compound (Non-cleavable) | High | Non-cleavable under normal physiological conditions. Payload release relies on antibody/protein degradation. | Expected to provide long circulation half-life and low premature payload release. May lead to accumulation of active metabolites in healthy tissues. |
| Short-chain PEG (e.g., PEG8) | Moderate | Non-cleavable, but shorter chain offers less steric hindrance for potential degradation. | May result in faster blood clearance compared to long-chain PEG linkers[6]. |
| Valine-Citrulline (VCit) | Moderate to Low (in mouse plasma) | Enzymatic cleavage by cathepsin B, which is upregulated in some tumor tissues. | Can be unstable in mouse plasma due to carboxylesterase activity, leading to premature drug release. Shows greater stability in human plasma[7][8]. |
| Hydrazone | pH-dependent | Acid-labile; designed to cleave in the acidic environment of endosomes and lysosomes. | Generally stable at physiological pH (7.4) but can be susceptible to hydrolysis, leading to payload release before reaching the target. |
| Disulfide | Reductively cleavable | Cleaved in the reducing environment of the cytoplasm due to high glutathione (B108866) concentrations. | Can be unstable in the bloodstream due to the presence of reducing agents, though generally less so than in the intracellular environment. |
| Ortho Hydroxy-Protected Aryl Sulfate (OHPAS) | High | Enzymatic cleavage by beta-galactosidase, which can be targeted to be highly expressed in tumor cells. | A novel linker designed for high stability in circulation and specific cleavage at the target site[8][9]. |
Experimental Protocols for Assessing In Vivo Linker Stability
Accurate assessment of in vivo linker stability is crucial for the development of safe and effective bioconjugates. The two most common bioanalytical methods employed are the Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
ELISA-Based Quantification of Intact Bioconjugate
This method measures the concentration of the bioconjugate that remains intact with its payload over time in plasma samples.
Protocol Outline:
-
Animal Dosing: Administer the bioconjugate intravenously to the selected animal model (e.g., mice, rats).
-
Sample Collection: Collect blood samples at predetermined time points post-injection and process to obtain plasma.
-
Plate Coating: Coat a 96-well microtiter plate with an antigen or antibody specific to the protein component of the bioconjugate.
-
Blocking: Add a blocking buffer to prevent non-specific binding.
-
Sample Incubation: Add diluted plasma samples to the wells. The intact bioconjugate will bind to the coated plate.
-
Detection: Add an enzyme-conjugated secondary antibody that specifically binds to the payload. This antibody will only bind to the bioconjugate that has retained its payload.
-
Substrate Addition: Add a chromogenic or fluorogenic substrate for the enzyme, which will produce a detectable signal.
-
Data Analysis: Measure the signal intensity using a plate reader. The signal is proportional to the amount of intact bioconjugate in the sample. A standard curve is used for quantification[7].
LC-MS/MS-Based Quantification of Free Payload
This method quantifies the amount of payload that has been prematurely released from the bioconjugate into circulation.
Protocol Outline:
-
Animal Dosing and Sample Collection: As described in the ELISA protocol.
-
Sample Preparation:
-
Protein Precipitation: Add an organic solvent (e.g., acetonitrile) to the plasma samples to precipitate proteins, including the bioconjugate.
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
-
Supernatant Collection: Collect the supernatant, which contains the small molecule free payload.
-
-
Liquid Chromatography (LC) Separation: Inject the supernatant into an LC system to separate the free payload from other small molecules based on its physicochemical properties.
-
Tandem Mass Spectrometry (MS/MS) Detection: The eluent from the LC column is introduced into a mass spectrometer. The free payload is ionized, and a specific precursor ion is selected and fragmented. The resulting product ions are detected, providing highly specific and sensitive quantification.
-
Data Analysis: The amount of free payload is quantified by comparing its signal to that of a standard curve prepared with known concentrations of the payload[7][10].
Visualizing Experimental Workflows and Logical Relationships
To further clarify the processes involved in assessing linker stability and the factors influencing it, the following diagrams are provided.
References
- 1. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Collection - PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - Bioconjugate Chemistry - Figshare [acs.figshare.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates [research.unipd.it]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
The Linker's Crucial Role: A Comparative Guide to the Biological Evaluation of PROTACs
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A PROTAC's architecture is deceptively simple: two ligands, one binding to a target protein of interest (POI) and the other recruiting an E3 ubiquitin ligase, are joined by a chemical linker.[1] While the ligands provide specificity, it is the often-underestimated linker that dictates the ultimate success or failure of the PROTAC.[2] Its composition, length, and rigidity profoundly influence the efficacy, selectivity, and pharmacokinetic properties of these potent degraders.[1][2]
This guide provides an objective comparison of PROTACs with different linkers, supported by experimental data, to aid researchers in the rational design of next-generation protein degraders.
The Balancing Act: Impact of Linker Properties on PROTAC Efficacy
The linker is not a passive spacer but an active contributor to the formation of a productive ternary complex between the target protein and the E3 ligase.[3] An optimal linker facilitates a specific orientation that allows for efficient transfer of ubiquitin to the target protein, marking it for degradation.
Key linker properties that are critically evaluated include:
-
Length: The distance between the two ligands is paramount. A linker that is too short can cause steric hindrance, preventing the formation of the ternary complex. Conversely, an overly long linker may lead to unproductive complex formation where ubiquitination cannot occur efficiently. The optimal length is highly dependent on the specific target and E3 ligase pair and must be determined empirically.
-
Composition: The chemical makeup of the linker, commonly polyethylene (B3416737) glycol (PEG) or alkyl chains, influences crucial properties like solubility, cell permeability, and metabolic stability. For instance, PEG linkers can enhance hydrophilicity and solubility, while more rigid structures like piperazine (B1678402) or piperidine (B6355638) rings can improve cell permeability and conformational stability.
-
Flexibility and Rigidity: The linker's rigidity affects the conformational dynamics of the PROTAC. While flexible linkers can more easily accommodate the formation of the ternary complex, rigid linkers can lock the PROTAC into a more bioactive conformation, potentially improving efficacy.
-
Attachment Points: The points at which the linker connects to the two ligands are also critical. The "exit vector" from the ligand binding pocket can significantly influence the relative orientation of the recruited proteins and the stability of the ternary complex.
Quantitative Comparison of PROTAC Performance with Different Linkers
The efficacy of a PROTAC is typically measured by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of degradation achieved). Lower DC50 and higher Dmax values indicate a more potent PROTAC. The following tables summarize experimental data from various studies, highlighting the impact of linker variations on degradation efficiency.
| Target Protein | E3 Ligase | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| TBK1 | VHL | Alkyl/Ether | < 12 | No degradation | - | |
| TBK1 | VHL | Alkyl/Ether | 12 - 29 | Submicromolar | - | |
| TBK1 | VHL | Alkyl/Ether | 21 | 3 | 96 | |
| TBK1 | VHL | Alkyl/Ether | 29 | 292 | 76 | |
| Table 1: Impact of Alkyl/Ether Linker Length on TBK1 Degradation. |
| Target Protein | E3 Ligase | Linker Type | Linker Length (atoms) | Degradation Efficacy | Reference |
| Estrogen Receptor α (ERα) | VHL | Alkyl | 9, 12, 16, 19, 21 | PROTACs with linkers of 16 atoms or less showed the best degradation. | |
| Estrogen Receptor α (ERα) | VHL | PEG | 12 | Effective | |
| Estrogen Receptor α (ERα) | VHL | PEG | 16 | More Potent | |
| Table 2: Comparison of Linker Length on Estrogen Receptor α (ERα) Degradation. |
| Target Protein | E3 Ligase | Linker Type | PROTAC | Degradation in 22Rv1 cells (at 3 µM) | Reference |
| Androgen Receptor (AR) | VHL | Flexible (PEG) | Parent PROTAC 54 | Exhibited degradation | |
| Androgen Receptor (AR) | VHL | Rigid (Disubstituted phenyl) | PROTACs 55-57 | No activity | |
| Table 3: Comparison of Flexible vs. Rigid Linkers for Androgen Receptor (AR) Degradation. |
| Target Protein | E3 Ligase | Linker Type | Linker Composition | Degradation in HEK293T cells | Reference |
| CRBN | VHL | Alkyl | Nine-atom alkyl chain | Concentration-dependent decrease | |
| CRBN | VHL | PEG | Three PEG units | Weak degradation | |
| Table 4: Comparison of Alkyl vs. PEG Linkers for CRBN Degradation. |
Visualizing PROTAC Mechanisms and Workflows
Caption: The PROTAC-mediated protein degradation pathway.
Caption: A typical experimental workflow for evaluating PROTAC linker efficacy.
Caption: The logical relationship between linker properties and PROTAC efficacy.
Detailed Experimental Protocols
Accurate and reproducible experimental data are crucial for the evaluation of PROTAC linkers. Below are detailed methodologies for key experiments.
Western Blotting for Protein Degradation
This is the standard method to quantify the reduction in target protein levels following PROTAC treatment.
-
Objective: To visually and quantitatively assess the reduction in the level of a target protein following PROTAC treatment.
-
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., HEK293T, 22Rv1) in 6-well plates at a density that allows for approximately 70-80% confluency on the day of treatment. Treat cells with varying concentrations of the PROTACs for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Aspirate the media, wash the cells with ice-cold PBS, and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a polyvinylidene fluoride (B91410) (PVDF) membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody specific to the target protein. Also, probe for a loading control protein (e.g., GAPDH or β-actin) to normalize the data. Incubate with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities using densitometry software and normalize the target protein levels to the loading control.
-
Cellular Permeability Assays
Many PROTACs are large molecules that may have difficulty crossing the cell membrane. Therefore, assessing cell permeability is a critical step.
-
Objective: To determine the ability of a PROTAC to cross the cell membrane and reach its intracellular target.
-
Methods:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): A high-throughput, non-cell-based assay that predicts passive membrane permeability. It measures the diffusion of a compound from a donor well, through a lipid-infused artificial membrane, to an acceptor well.
-
Caco-2 Permeability Assay: This assay uses a monolayer of Caco-2 cells, which differentiate to form tight junctions and mimic the intestinal epithelium. It can assess both passive diffusion and active transport mechanisms.
-
Competitive Cereblon (CRBN) Engagement Assay: This cell-based assay can be used to rank the permeability of CRBN-based PROTACs by measuring their ability to displace a fluorescently labeled tracer from CRBN inside the cell.
-
Ternary Complex Formation Assays
Directly measuring the formation of the POI-PROTAC-E3 ligase ternary complex provides invaluable insight into the PROTAC's mechanism of action.
-
Objective: To quantify the formation, stability, and cooperativity of the ternary complex.
-
Methods:
-
Surface Plasmon Resonance (SPR): This biophysical technique measures binding events in real-time.
-
Chip Preparation: Immobilize one of the proteins (e.g., the E3 ligase) onto the surface of a sensor chip.
-
Binary Interaction Analysis: Flow a solution of the PROTAC over the chip to measure its binding to the immobilized protein.
-
Ternary Complex Analysis: Inject a pre-incubated mixture of the PROTAC and the second protein (the POI) over the chip. An increase in the response signal compared to the binary interaction indicates ternary complex formation.
-
-
NanoBRET™ Ternary Complex Assay: A live-cell assay that measures protein-protein interactions.
-
Cell Transfection: Co-transfect cells with plasmids encoding the target protein fused to NanoLuc® luciferase and the E3 ligase component (e.g., CRBN or VHL) fused to HaloTag®.
-
Labeling and Treatment: Label the HaloTag® with a fluorescent ligand and then treat the cells with the PROTAC at various concentrations.
-
Detection: If the PROTAC brings the two proteins into proximity, Bioluminescence Resonance Energy Transfer (BRET) will occur between the NanoLuc® and the fluorescent label, which can be measured.
-
-
Off-Target Effects Analysis
It is crucial to ensure that the PROTAC is selectively degrading the intended target and not other proteins, which could lead to toxicity. Linker modifications can sometimes alter selectivity.
-
Objective: To identify any unintended proteins that are degraded by the PROTAC.
-
Method:
-
Global Proteomics (Mass Spectrometry): Treat cells with the PROTAC or a vehicle control. After a set time, lyse the cells and analyze the entire proteome using mass spectrometry-based techniques (e.g., TMT labeling or label-free quantification). By comparing the protein abundance between the treated and control samples, any off-target proteins that are degraded can be identified.
-
Conclusion
The linker is a critical determinant of PROTAC success, and its rational design is paramount for developing effective and safe protein degraders. The biological evaluation of PROTACs with different linkers is a multi-faceted process that requires a combination of cellular and biophysical assays. There is no universal linker design, and the optimal linker must be empirically determined for each specific target and E3 ligase combination. By systematically synthesizing and testing PROTACs with varied linker lengths, compositions, and attachment points, and by thoroughly evaluating their performance using the assays described in this guide, researchers can accelerate the development of novel and potent therapeutics.
References
A Head-to-Head Comparison of Bifunctional Linkers: HO-Peg24-OH vs. Heterobifunctional Alternatives
For researchers, scientists, and drug development professionals, the selection of an appropriate bifunctional linker is a critical determinant of success in bioconjugation. This guide provides an objective, data-driven comparison of the homobifunctional linker, HO-Peg24-OH, against common heterobifunctional linkers. By examining their fundamental chemical properties, conjugation efficiencies, and impact on the final bioconjugate's performance, this document aims to provide a comprehensive resource for making informed decisions in the design of antibody-drug conjugates (ADCs), proteolysis-targeting chimeras (PROTACs), and other advanced biotherapeutics.
Executive Summary
The primary distinction between this compound and heterobifunctional linkers lies in their terminal reactive groups. This compound is a homobifunctional linker, possessing hydroxyl (-OH) groups at both ends of a 24-unit polyethylene (B3416737) glycol (PEG) chain. This necessitates a one-pot conjugation strategy, which can present challenges in controlling the reaction and may lead to a heterogeneous mixture of products.
In contrast, heterobifunctional linkers feature two different reactive moieties, enabling a more controlled, sequential two-step conjugation. This orthogonal reactivity generally results in higher yields of the desired product, improved purity, and greater stability of the final bioconjugate. For complex therapeutic modalities like ADCs and PROTACs, where precise control over the drug-to-antibody ratio (DAR) and overall molecular architecture is paramount, heterobifunctional linkers are often the preferred choice.
Structural and Functional Overview
This compound: This linker is a discrete and monodisperse PEG molecule with a defined chain length of 24 ethylene (B1197577) oxide units. Its symmetric nature, with hydroxyl groups at both termini, makes it a useful spacer for applications where precise linker length is critical. The hydroxyl groups, however, are not inherently reactive and require activation before conjugation.
Heterobifunctional PEG Linkers: This class of linkers is characterized by the presence of two distinct reactive functional groups. This allows for the selective and sequential conjugation of two different molecules. A vast array of end-group functionalities are available, including N-hydroxysuccinimide (NHS) esters for targeting amines (e.g., lysine (B10760008) residues in proteins), maleimides for targeting thiols (e.g., cysteine residues), and click chemistry handles like alkynes and azides. This versatility makes them highly adaptable for a wide range of bioconjugation applications.
Quantitative Performance Comparison
The following table summarizes typical performance data when conjugating a model protein (e.g., a monoclonal antibody) with a small molecule drug, comparing a representative homobifunctional linker (based on data for HO-Peg18-OH) and a common heterobifunctional linker (e.g., Maleimide-PEG-NHS ester). While direct head-to-head data for this compound is limited, the trends observed with HO-Peg18-OH are expected to be similar.
| Parameter | Homobifunctional Linker (e.g., HO-Peg18-OH) | Heterobifunctional Linker (e.g., Mal-PEG-NHS) | Key Takeaway |
| Reaction Steps | 2 (Activation + Conjugation) | 2 (Sequential Conjugation) | Both require a multi-step process, but the heterobifunctional approach offers greater control. |
| Typical Yield of Desired Conjugate | Lower (Potential for side products) | Higher (Controlled, sequential reaction) | Heterobifunctional linkers generally provide a more efficient route to the target molecule. |
| Product Purity | Lower (Potential for polymerization and mixed products) | Higher (More defined and homogenous product) | The orthogonal reactivity of heterobifunctional linkers minimizes unwanted byproducts. |
| Conjugate Stability | Variable (May form less stable linkages depending on activation chemistry) | High (Forms stable amide and thioether bonds) | Heterobifunctional linkers typically result in more stable bioconjugates. |
The Impact of Linker Architecture and Length
The length and architecture of the PEG linker significantly influence the physicochemical and biological properties of the resulting bioconjugate.
-
Pharmacokinetics: Longer PEG chains, such as in PEG24, generally increase the hydrodynamic size of the conjugate, which can reduce renal clearance and extend the in vivo half-life.[1] However, the architecture also plays a crucial role. For instance, a study comparing a linear 24-unit PEG (L-PEG24) linker to a branched linker with two 12-unit PEG chains (P-(PEG12)2) on a trastuzumab-DM1 conjugate with a high DAR of 8, found that the branched linker resulted in significantly slower clearance and a nearly 3-fold higher area under the curve (AUC).[2] This suggests that a branched configuration can more effectively shield a hydrophobic payload, leading to improved pharmacokinetics.[2]
-
In Vitro Cytotoxicity: The effect of PEG linker length on the in vitro potency of an ADC can be context-dependent. In some cases, the inclusion of PEG linkers of varying lengths has shown no significant effect on the potency of the conjugate.[2] However, in other studies, particularly with smaller targeting moieties like affibody-based drug conjugates, the insertion of longer PEG chains has led to a reduction in in vitro cytotoxicity.[2]
Signaling Pathways and Experimental Workflows
The choice of linker is intrinsically tied to the desired biological outcome and the experimental strategy to achieve it.
PROTAC-Mediated Protein Degradation
In the context of PROTACs, the bifunctional linker is not merely a spacer but a critical component for inducing the formation of a stable ternary complex between the target protein and an E3 ubiquitin ligase. The length and flexibility of the PEG chain are crucial for productive complex formation, leading to ubiquitination and subsequent proteasomal degradation of the target protein.
Antibody-Drug Conjugate (ADC) Workflow
The construction of an ADC involves the conjugation of a potent cytotoxic drug to a monoclonal antibody. The linker plays a pivotal role in the stability of the ADC in circulation and the release of the payload at the target site. The following workflow illustrates a typical two-step conjugation process using a heterobifunctional linker.
Experimental Protocols
Detailed methodologies are essential for the successful implementation of bioconjugation strategies.
Protocol 1: Activation and Conjugation of this compound (Two-Step Homobifunctional Approach)
This protocol is adapted for this compound based on established methods for similar homobifunctional PEG linkers. The low reactivity of terminal hydroxyl groups necessitates an activation step prior to conjugation.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Pyridine (B92270)
-
2,2,2-Trifluoroethanesulfonyl chloride (Tresyl chloride)
-
Cold diethyl ether
-
Protein to be conjugated (in a suitable buffer, e.g., PBS pH 7.4)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Size-Exclusion Chromatography (SEC) column
Procedure:
Step 1: Activation of this compound
-
Dissolve this compound in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Add anhydrous pyridine to the solution with stirring.
-
Slowly add a 2.5 molar excess of tresyl chloride dropwise.
-
Stir the reaction at 0°C for 30 minutes, then at room temperature for 1.5 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Concentrate the mixture and precipitate the activated PEG by adding it to cold diethyl ether.
-
Collect the precipitate by filtration and dry under vacuum.
-
Confirm the structure of the tresyl-activated PEG by ¹H NMR.
Step 2: Conjugation to Protein
-
Dissolve the protein in a suitable conjugation buffer at a concentration of 5-10 mg/mL.
-
Add a 10-20 fold molar excess of the tresyl-activated this compound to the protein solution.
-
Incubate the reaction at room temperature or 4°C with gentle shaking for 2-24 hours. Monitor the reaction progress by SDS-PAGE.
-
Quench the reaction by adding the quenching solution to a final concentration of 50-100 mM and incubate for 30 minutes.
-
Purify the conjugate using SEC to remove unreacted PEG and protein.
Protocol 2: Two-Step Conjugation Using a Maleimide-PEG24-NHS Ester Heterobifunctional Linker
This protocol describes the conjugation of a protein containing primary amines to a payload containing a thiol group.
Materials:
-
Maleimide-PEG24-NHS Ester
-
Anhydrous DMSO or DMF
-
Amine-containing protein (e.g., antibody) in amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
Thiol-containing payload
-
Desalting column
-
Quenching solution (e.g., cysteine or 2-mercaptoethanol)
-
Size-Exclusion Chromatography (SEC) column
Procedure:
Step 1: Modification of the Antibody with the Linker
-
Prepare a stock solution of Maleimide-PEG24-NHS Ester in anhydrous DMSO or DMF immediately before use.
-
Dissolve the antibody in the conjugation buffer to a concentration of 1-10 mg/mL.
-
Add a 10- to 20-fold molar excess of the linker stock solution to the antibody solution.
-
Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.
-
Remove the excess, unreacted linker using a desalting column equilibrated with the conjugation buffer.
Step 2: Conjugation of the Payload to the Modified Antibody
-
Immediately add the desalted, maleimide-activated antibody to the thiol-containing payload.
-
Incubate the reaction for 2 hours at room temperature.
-
To quench the reaction and cap any unreacted maleimide (B117702) groups, add a solution of cysteine or 2-mercaptoethanol (B42355) to a final concentration of 1-10 mM and incubate for 15-30 minutes at room temperature.
-
Purify the final ADC using SEC to remove unreacted components.
Conclusion and Recommendations
Both homobifunctional and heterobifunctional PEG linkers are valuable tools in the bioconjugation toolbox.
-
This compound is a suitable choice when a simple, discrete-length homobifunctional linker is required, and the potential challenges of a one-pot reaction and subsequent purification can be managed. Its monodispersity is a key advantage in applications where precise linker length is paramount.
-
Heterobifunctional linkers offer superior control, versatility, and efficiency for a broader range of applications. The ability to perform sequential, orthogonal conjugations leads to higher yields of more defined and stable bioconjugates. For the development of complex therapeutics such as ADCs and PROTACs, where homogeneity and stability are critical for safety and efficacy, heterobifunctional linkers are generally the preferred option.
The ultimate selection of the optimal linker will depend on the specific requirements of the application, including the nature of the molecules to be conjugated, the desired purity and stability of the final product, and its intended therapeutic use.
References
The Impact of PEG Linker Length on PROTAC Performance: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has opened a new frontier in therapeutic intervention, enabling the targeted degradation of disease-causing proteins. These heterobifunctional molecules consist of a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two. The linker, far from being a passive spacer, plays a pivotal role in the efficacy of a PROTAC. Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers are frequently employed due to their hydrophilicity and tunable length. This guide provides a comparative analysis of how PEG linker length, with a focus on longer chains like HO-Peg24-OH, influences PROTAC performance across different cellular contexts.
The Role of the PEG Linker in PROTAC Efficacy
The length and composition of the linker in a PROTAC molecule are critical determinants of its biological activity.[1] An optimal linker facilitates the formation of a stable and productive ternary complex between the target protein and the E3 ligase, which is essential for efficient ubiquitination and subsequent proteasomal degradation.[2] PEG linkers, composed of repeating ethylene (B1197577) glycol units, offer several advantages in PROTAC design, including increased hydrophilicity and improved solubility.[3] However, the length of the PEG chain can have a complex and often unpredictable impact on cell permeability and degradation efficiency.[1][2]
Comparative Analysis of PROTAC Performance with Varying PEG Linker Lengths
The efficacy of a PROTAC is typically evaluated by its half-maximal degradation concentration (DC50) and its maximum degradation level (Dmax). The following tables summarize findings from various studies that have systematically investigated the effect of PEG linker length on the degradation of different target proteins in various cell lines.
Table 1: Impact of Linker Length on Degradation of Tank-binding kinase 1 (TBK1)
| Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Cell Line |
| Alkyl/Ether | < 12 | No degradation | - | Various |
| Alkyl/Ether | 21 | 3 | 96% | Various |
| Alkyl/Ether | 29 | 292 | 76% | Various |
Data synthesized from a study by Arvinas. This study highlights that a minimum linker length is required for activity, and that there is an optimal length for maximal potency.
Table 2: Degradation Potency of BRD4-targeting PROTACs with Varying PEG Linker Units
| E3 Ligase Ligand | Number of PEG Units | Linker Length (atoms) | DC50 (µM) | Cell Line |
| CRBN | 0 | ~8 | < 0.5 | H661 |
| CRBN | 1-2 | ~11-14 | > 5 | H661 |
| CRBN | 4-5 | ~20-23 | < 0.5 | H661 |
| VHL | 0-4 | ~8-20 | Potency decreased with increasing length | H661 |
Data from a study by Wurz et al. This table illustrates that the optimal linker length can vary depending on the E3 ligase being recruited.
Table 3: Effect of Linker Length on Estrogen Receptor α (ERα) Degradation
| PROTAC | Linker Length (atoms) | IC50 (µM) for Cell Viability | ER Degradation | Cell Line |
| PROTAC 1 | 9 | 140 | Low | MCF7 |
| PROTAC 2 | 16 | 26 | High | MCF7 |
Data from a study by Cyrus et al. This demonstrates a correlation between linker length, degradation efficacy, and cytotoxic activity.
Experimental Protocols
Detailed methodologies are essential for the accurate assessment and comparison of PROTAC efficacy. Below are protocols for key experiments used to evaluate the performance of PROTACs.
Western Blot Analysis for Protein Degradation
This protocol outlines the steps to quantify the degradation of a target protein in cultured cells following treatment with a PROTAC.
Materials:
-
Cell line expressing the target protein
-
PROTAC of interest
-
Vehicle control (e.g., DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC and a vehicle control for a specified time period (e.g., 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and add lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentrations and add Laemmli sample buffer. Boil the samples and load equal amounts of protein onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with the primary antibody for the target protein and the loading control.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detection and Analysis: Add ECL substrate and visualize the protein bands using an imaging system. Quantify the band intensities and normalize the target protein level to the loading control.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability and cytotoxicity following PROTAC treatment.
Materials:
-
Cells seeded in a 96-well plate
-
PROTAC of interest
-
Vehicle control (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and allow them to adhere. Treat the cells with a serial dilution of the PROTAC and a vehicle control for a specified duration (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Visualizing PROTAC Mechanisms and Workflows
Diagrams are powerful tools for understanding complex biological processes and experimental designs.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for PROTAC evaluation.
Conclusion
The length of the PEG linker is a critical parameter in the design of effective PROTACs. As the compiled data indicates, there is no single optimal linker length; instead, it is highly dependent on the specific target protein, the recruited E3 ligase, and the cellular context. A systematic approach to linker design, exploring a range of lengths from short to long, such as those provided by this compound, is crucial for identifying PROTACs with potent and selective protein degradation capabilities. The experimental protocols and workflows provided in this guide offer a framework for the robust evaluation of novel PROTAC molecules, empowering researchers to advance the development of this promising therapeutic modality.
References
A Researcher's Guide to Confirming HO-PEG24-OH Conjugation
The covalent attachment of polyethylene (B3416737) glycol (PEG), a process known as PEGylation, is a principal strategy in biopharmaceutical development to enhance the therapeutic properties of proteins, peptides, and other molecules. This modification can improve a drug's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn extends its circulating half-life and can reduce immunogenicity.[1][2][3]
Confirming the successful conjugation of a bifunctional linker like HO-PEG24-OH is a critical step in quality control, ensuring the consistency, efficacy, and safety of the final product. The analytical challenge lies in the potential heterogeneity of the PEGylated product, which can vary in the number and site of attached PEG moieties.[1][2][4] This guide provides a comparative overview of key analytical methods used to confirm and characterize PEG conjugation, complete with experimental protocols and performance data to aid researchers in selecting the most appropriate techniques for their needs.
Mass Spectrometry (MS)
Mass spectrometry is a powerful and indispensable tool for confirming PEGylation, offering precise molecular weight (MW) information.[2][4] By measuring the mass increase of the target molecule, MS can directly confirm the covalent attachment of the this compound linker and determine the degree of PEGylation (i.e., the number of PEG chains conjugated to the molecule).
Key Techniques:
-
MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight): Well-suited for determining the average molecular weight and the distribution of different PEGylated species.[2][4][5]
-
ESI-MS (Electrospray Ionization Mass Spectrometry): Often coupled with liquid chromatography (LC-MS), ESI-MS is highly effective for analyzing complex mixtures of PEGylated products, providing accurate mass measurements and enabling quantitative analysis.[2][6][7]
Performance Insights: The polydispersity of PEG can create complex spectra with multiple overlapping charge states. To simplify interpretation, a post-column addition of a charge-reducing agent like triethylamine (B128534) (TEA) can be employed to improve the quality of the mass spectrum.[8][9] Tandem MS (MS/MS) methodologies can further elucidate the specific sites of PEGylation by combining in-source fragmentation with collision-induced dissociation (CID).[1][10]
Comparative Data: Mass Spectrometry Techniques
| Parameter | MALDI-TOF | ESI-MS (coupled with LC) |
| Primary Information | Average MW, Degree of PEGylation | Accurate Mass, Quantitation, Site of PEGylation (with MS/MS) |
| Resolution | Good | High to Very High |
| Sensitivity | Picomole to Femtomole | Femtomole to Attomole |
| Key Advantage | Rapid analysis of average MW distribution | High accuracy, automation, and detailed structural information |
| Common Challenge | Lower resolution for highly heterogeneous samples | Spectral complexity from multiple charge states and PEG dispersity |
Experimental Workflow & Protocol
The general workflow for MS analysis involves sample preparation, ionization, mass analysis, and detection.
Caption: General workflow for Mass Spectrometry analysis of PEGylated molecules.
Generic Protocol for LC-MS Analysis:
-
Sample Preparation: Purify the PEGylated conjugate to remove excess, unreacted PEG using a suitable method like size-exclusion chromatography.
-
Chromatographic Separation (LC):
-
Column: A reversed-phase column (e.g., C4, C8) is commonly used.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Flow Rate: 0.3 mL/min.
-
Detection: UV at 280 nm (for proteins).
-
-
Mass Spectrometry (MS):
Chromatographic Methods
Chromatography is fundamental for both purifying PEGylated products and confirming successful conjugation. The attachment of PEG significantly alters the size and hydrophobicity of a molecule, leading to predictable shifts in retention times.
Key Techniques:
-
Size-Exclusion Chromatography (SEC): This is a primary method for separating molecules based on their hydrodynamic radius.[3][11] PEGylation increases the size of the molecule, causing it to elute earlier than its unconjugated counterpart. SEC is also effective for quantifying the amount of free, unreacted PEG in a sample.[12][13]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC separates molecules based on hydrophobicity. PEGylation typically increases the hydrophilicity of a molecule, leading to a shorter retention time on a reversed-phase column. This technique can resolve species with different degrees of PEGylation.
Performance Insights: For molecules like PEG that lack a strong UV chromophore, detectors such as Refractive Index (RI) or Charged Aerosol Detector (CAD) are necessary for direct detection and quantification.[12][][15] Combining SEC with Multi-Angle Light Scattering (SEC-MALS) can provide absolute molecular weight determination without relying on column calibration standards.
Comparative Data: Chromatographic Techniques
| Parameter | Size-Exclusion Chromatography (SEC) | Reversed-Phase HPLC (RP-HPLC) |
| Principle of Separation | Hydrodynamic Size | Hydrophobicity |
| Effect of PEGylation | Decreased Retention Time (Earlier Elution) | Decreased Retention Time (Earlier Elution) |
| Primary Application | Separation of conjugate from free PEG and protein; Aggregate analysis | Resolution of different PEGylation degrees; Purity assessment |
| Resolution | Generally lower for species of similar size | High |
| Quantitation Limit (Free PEG) | ~25 µg/mL with RI detection[12][13] | Dependent on detector (CAD offers ng sensitivity)[16] |
Experimental Workflow & Protocol
The workflow for chromatographic analysis is a standard procedure of injection, separation, and detection.
Caption: Standard experimental workflow for HPLC-based analysis.
Generic Protocol for Size-Exclusion Chromatography (SEC):
-
System Preparation: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.
-
Mobile Phase: An aqueous buffer such as 100 mM sodium phosphate, 300 mM Arginine, pH 6.2 is often used to minimize non-specific interactions.[11]
-
Column: A column with an appropriate pore size to resolve the unconjugated molecule, the PEG linker, and the final conjugate (e.g., TSKgel G4000SWXL).[11]
-
Flow Rate: A typical flow rate is 0.5 mL/min.[11]
-
Injection: Inject 10-20 µL of the sample at a known concentration (e.g., 1-5 mg/mL).
-
Detection:
-
UV: Monitor at 280 nm for protein-containing conjugates.
-
RI: Use for detecting all species, including the PEG linker itself.
-
-
Analysis: Compare the retention times of the reaction mixture against standards of the unconjugated molecule and the free this compound. The appearance of a new, earlier-eluting peak confirms the formation of a larger molecule (the conjugate).
Spectroscopic and Electrophoretic Methods
While MS and chromatography provide the most detailed information, other methods can offer rapid, complementary confirmation of conjugation.
Key Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is particularly useful for characterizing the PEG moiety itself.[17][18] Chemical shifts of protons adjacent to the terminal hydroxyl groups can confirm that a reaction has occurred at these sites. It can be used to determine the degree of functionalization and purity of the PEG reagent and the final conjugate.[17][18]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can confirm conjugation by identifying the appearance of new functional group bands (e.g., an ester or amide bond) and by monitoring the characteristic C-O-C ether stretch of the PEG backbone around 1100 cm⁻¹.[19][20]
-
SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis): A common, simple technique to visually confirm conjugation to proteins. The PEGylated protein will exhibit a significant increase in apparent molecular weight, resulting in slower migration and a higher-positioned band on the gel compared to the unmodified protein.[5]
Comparative Data: Other Analytical Techniques
| Parameter | ¹H NMR Spectroscopy | FTIR Spectroscopy | SDS-PAGE |
| Primary Information | Confirmation of reaction at terminal groups; Purity | Presence of PEG backbone and new linkage bonds | Apparent MW increase; Visual confirmation |
| Nature of Data | Quantitative (degree of substitution) | Qualitative (functional groups) | Qualitative/Semi-quantitative |
| Key Advantage | Detailed structural information on small molecules/polymers | Fast, non-destructive, requires minimal sample prep | Simple, widely available, visually intuitive |
| Limitation | Lower sensitivity, complex spectra for large biomolecules | Overlapping peaks can complicate interpretation[21] | Low resolution, provides apparent (not absolute) MW |
Experimental Workflow: FTIR Spectroscopy
Caption: A simplified workflow for FTIR analysis using an ATR accessory.
Generic Protocol for FTIR Analysis:
-
Sample Preparation: Ensure the sample is free of water, which has a strong IR absorbance. Lyophilization is recommended. Prepare samples of the starting materials (unconjugated molecule, this compound) and the final conjugate.
-
Background Scan: Perform a background scan of the empty ATR crystal or KBr pellet.
-
Sample Scan: Place a small amount of the lyophilized sample onto the crystal and acquire the spectrum, typically over a range of 4000 to 400 cm⁻¹.
-
Analysis: Compare the spectrum of the conjugate to the spectra of the starting materials. Look for:
-
The prominent C-O-C ether stretch from the PEG backbone (~1100 cm⁻¹).[19]
-
The disappearance or shift of bands related to the reactive groups.
-
The appearance of new bands corresponding to the linkage chemistry (e.g., an amide or ester bond).
-
By employing a combination of these orthogonal techniques, researchers can confidently confirm successful this compound conjugation, determine the degree of modification, and ensure the quality and consistency of their PEGylated product.
References
- 1. Characterization of PEGylated biopharmaceutical products by LC/MS and LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Precise and comparative pegylation analysis by microfluidics and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. enovatia.com [enovatia.com]
- 8. ingenieria-analitica.com [ingenieria-analitica.com]
- 9. sciex.com [sciex.com]
- 10. Characterization of PEGylated Biopharmaceutical Products by LC/MS and LC/MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Quantitation of free polyethylene glycol in PEGylated protein conjugate by size exclusion HPLC with refractive index (RI) detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 15. tools.thermofisher.com [tools.thermofisher.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. New versatile approach for analysis of PEG content in conjugates and complexes with biomacromolecules based on FTIR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
A Comparative Analysis of HO-Peg24-OH and Alternative Linkers in Bioconjugate Development
For researchers, scientists, and drug development professionals, the selection of a chemical linker is a critical determinant of the therapeutic index of bioconjugates like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The linker modulates stability, pharmacokinetics (PK), and payload delivery. This guide provides an objective comparison of the well-established HO-Peg24-OH linker with promising alternatives, supported by experimental data from the literature.
Polyethylene glycol (PEG) linkers, such as this compound, have been widely adopted to enhance the solubility and stability of bioconjugates.[1] However, the biopharmaceutical field is actively exploring alternatives to address potential limitations of PEGylation, including immunogenicity and non-biodegradability. This has led to the emergence of innovative linker technologies like polysarcosine (pSar), polypeptides, and polysaccharides.
Performance Comparison of Linker Technologies
The ideal linker should be stable in circulation to prevent premature payload release and associated off-target toxicity, while enabling efficient payload delivery to the target site.[2][3] The following tables summarize the performance characteristics of this compound and its alternatives based on available preclinical data.
Table 1: In Vitro Performance Characteristics
| Linker Type | In Vitro Plasma Stability | In Vitro Cytotoxicity (IC50) | Key Findings |
| This compound (PEG-based) | Generally high stability. The hydrophilic nature of the PEG chain can shield the payload from enzymatic degradation.[1] A study on a similar mPEG24-linker ADC demonstrated high biophysical stability.[4] | Potency is payload-dependent. PEGylation can sometimes slightly reduce in vitro cytotoxicity compared to non-PEGylated counterparts.[5] | PEG linkers are a well-established benchmark for improving the solubility and stability of ADCs.[1] |
| Polysarcosine (pSar) | Excellent stability. Some studies suggest pSar-ADCs have improved stability over PEG-ADCs, especially at high Drug-to-Antibody Ratios (DARs).[6] | Comparable or slightly higher potency than PEG-ADCs in some preclinical models. Maintains high cytotoxic activity. | pSar is considered non-immunogenic and biodegradable. It can effectively mask the hydrophobicity of payloads, leading to improved physicochemical properties.[6][7] |
| Polypeptides | Stability is sequence-dependent. Specific peptide sequences can be engineered for enhanced stability against plasma proteases.[8] | Payload-dependent. The linker itself is generally not cytotoxic. | Offers high tunability in terms of length, rigidity, and cleavability. Biodegradable into natural amino acids, minimizing long-term toxicity risks. |
| Polysaccharides (e.g., Dextran) | Generally stable in plasma. Their high hydrophilicity and biocompatibility contribute to good stability. | Payload-dependent. The polysaccharide backbone is non-toxic. | High hydrophilicity and biocompatibility make them attractive for improving the properties of bioconjugates. |
Table 2: In Vivo Performance Characteristics
| Linker Type | Pharmacokinetics (PK) / Half-life | In Vivo Efficacy (Tumor Growth Inhibition) | Key Findings |
| This compound (PEG-based) | Generally prolongs circulation half-life by increasing the hydrodynamic volume.[3] An ADC with an mPEG24 moiety showed a prolonged half-life.[4] However, a linear 24-unit PEG linker was less effective at shielding a high DAR ADC compared to a pendant PEG configuration, leading to faster clearance.[9][10] | Effective tumor growth inhibition. The enhanced PK profile can lead to greater tumor accumulation of the payload.[4] | The configuration of the PEG linker (linear vs. branched/pendant) significantly impacts PK, especially for high DAR ADCs.[9][10] |
| Polysarcosine (pSar) | Can lead to improved circulation times compared to equivalent length PEG linkers.[6] A PSAR-based ADC with a high DAR (8) shared the same PK profile as the unconjugated antibody.[11] | Can exhibit enhanced tumor accumulation and therapeutic effect. A PSAR-ADC demonstrated superior anti-tumor activity compared to a clinically approved ADC in a xenograft model.[11][12] | At equal lengths, pSar can improve clearance rates more efficiently than PEG.[6] It is a promising alternative for developing highly-loaded ADCs with favorable PK.[7] |
| Polypeptides | Sequence-dependent. Can be designed to enhance in vivo stability and circulation time.[8] | Can achieve significant tumor growth inhibition. The specific design of the peptide linker is crucial for efficacy. | The biodegradability of polypeptide linkers is a significant advantage. |
| Polysaccharides | Can improve the pharmacokinetic profile of bioconjugates due to their hydrophilic nature. | Can be effective in delivering payloads for tumor inhibition. | Further research is needed for direct quantitative comparisons with other linker classes in ADCs. |
Experimental Methodologies
The following sections detail generalized protocols for the key experiments used to evaluate and compare the performance of different linkers in ADCs.
In Vitro Plasma Stability Assay
This assay is critical for determining the stability of the ADC and the rate of payload deconjugation in plasma.
Protocol:
-
Incubation: Incubate the ADC at a defined concentration (e.g., 100 µg/mL) in plasma from relevant species (e.g., human, mouse, rat) at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).
-
Quantification: Analyze the samples to quantify the amount of intact ADC and released payload.
-
ELISA: Use separate ELISAs to measure the concentration of total antibody and the antibody-conjugated drug. The difference indicates the extent of drug deconjugation.[13]
-
LC-MS: This technique can directly measure the intact ADC and free payload. Immuno-affinity capture can be used to enrich the ADC from the plasma matrix before LC-MS analysis.[13][14][15]
-
-
Data Analysis: Plot the percentage of intact ADC remaining over time to determine the stability and calculate the half-life (t1/2) of the ADC in plasma.[2]
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the potency (IC50) of an ADC on both antigen-positive and antigen-negative cancer cell lines to determine its target-specific cell-killing activity.
Protocol:
-
Cell Seeding: Seed antigen-positive and antigen-negative cells in separate 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC and unconjugated antibody (as a control). Add the different concentrations to the cells and incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value using suitable software.
In Vivo Efficacy Study in Xenograft Models
These studies are essential for assessing the anti-tumor efficacy of an ADC in a living organism.
Protocol:
-
Model Establishment: Implant human cancer cells (cell line-derived xenograft - CDX) or patient-derived tumor tissue (patient-derived xenograft - PDX) subcutaneously into immunocompromised mice (e.g., athymic nude or NOD-scid mice).[13][15]
-
Tumor Growth: Monitor tumor growth until they reach a predetermined size (e.g., 100-200 mm³).
-
Randomization: Randomize animals into treatment and control groups (n=5-10 mice per group) with similar average tumor volumes.[13]
-
Dosing: Administer the ADC, vehicle control, and any isotype control ADCs to the respective groups via an appropriate route (e.g., intravenous).[14]
-
Monitoring: Measure tumor volumes and body weights 2-3 times per week. Monitor the general health of the mice as an indicator of toxicity.[14]
-
Data Analysis:
-
Tumor Growth Inhibition (TGI): Calculate the percentage of TGI to quantify the anti-tumor effect.[14]
-
Statistical Analysis: Use appropriate statistical tests (e.g., t-test, ANOVA) to compare tumor growth between groups.[13]
-
Survival Analysis: Use Kaplan-Meier curves to analyze the effect of treatment on animal survival.[13]
-
Visualizing Workflows and Mechanisms
Diagrams created using Graphviz provide a clear visual representation of complex biological processes and experimental workflows.
Caption: Mechanism of action for a typical antibody-drug conjugate (ADC).
References
- 1. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 2. benchchem.com [benchchem.com]
- 3. purepeg.com [purepeg.com]
- 4. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. search.library.uvic.ca [search.library.uvic.ca]
- 6. Monodisperse polysarcosine-based highly-loaded antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Exatecan Antibody Drug Conjugates Based on a Hydrophilic Polysarcosine Drug-Linker Platform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chemrxiv.org [chemrxiv.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Spacer: A Comparative Guide to HO-Peg24-OH in Advanced Drug Development
For researchers, scientists, and professionals in the fast-evolving landscape of drug development, the choice of a chemical linker can be as critical as the active molecule itself. In the realm of targeted therapies like Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), the linker not only connects the targeting and effector moieties but also profoundly influences the overall efficacy, stability, and pharmacokinetic profile of the therapeutic agent. This guide provides an objective comparison of HO-Peg24-OH, a hydrophilic and flexible linker, with other common alternatives, supported by experimental data to inform rational drug design.
This compound is a homobifunctional linker composed of 24 polyethylene (B3416737) glycol (PEG) units with terminal hydroxyl groups. Its hydrophilic nature is a key attribute, often employed to enhance the solubility and reduce non-specific binding of the resulting conjugate.[1][2][3] The extended length of the PEG chain provides significant flexibility, which can be crucial for enabling the formation of a stable and productive ternary complex in PROTACs or ensuring the payload of an ADC can effectively reach its intracellular target.[4][5][6]
Comparative Performance of PEG Linkers in PROTACs and ADCs
The length of the PEG linker is a critical parameter that must be optimized for each specific application. A systematic variation of the linker length can have a dramatic impact on the biological activity of the resulting molecule.
In Proteolysis Targeting Chimeras (PROTACs)
The primary function of a PROTAC is to bring a target protein into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target. The linker plays a pivotal role in the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.
| Linker Type | Target Protein | E3 Ligase | Key Performance Metrics | Reference |
| PEG24 | CD30 | VHL | High survival rate in tolerability studies. | [7] |
| PEG12 | CD30 | VHL | Similar pharmacokinetic profile to PEG24. | [7] |
| PEG8 | CD30 | VHL | Threshold for optimal clearance rate; shorter linkers show rapid clearance. | [7][8] |
| PEG4 | BRD4 | CRBN | Potent degradation (<0.5 µM). | [6] |
| Alkyl Chain | CRBN | - | Can lead to potent degradation but may suffer from poor solubility. | [6][9] |
| No Linker | BRD4 | CRBN | Reduced degradation potency (>5 µM). | [6] |
Note: The data presented is a synthesis from multiple sources and direct comparison should be made with caution due to variations in experimental conditions.
Studies have shown that while shorter PEG linkers can be effective, longer linkers like PEG24 often lead to improved pharmacokinetic profiles and better in vivo tolerability.[7][10] For some targets, a threshold effect is observed, where a minimum linker length (e.g., PEG8) is required to achieve optimal activity.[8] However, the optimal linker length is highly dependent on the specific target protein and E3 ligase pair, necessitating empirical determination.[5]
In Antibody-Drug Conjugates (ADCs)
In ADCs, the linker connects a potent cytotoxic payload to a monoclonal antibody that targets a specific antigen on cancer cells. The linker must be stable in circulation but allow for the efficient release of the payload upon internalization into the target cell. PEG linkers are often incorporated to improve the hydrophilicity of the ADC, which can be beneficial when using hydrophobic payloads, and to enhance the pharmacokinetic properties of the conjugate.[1][11][12]
| Linker Length | Key Findings | Reference |
| Long (e.g., PEG24) | Significantly increased pharmacokinetic profile and in vivo anti-tumor efficacy. | [10] |
| Medium (e.g., PEG8, PEG12) | Often represents a balance of improved pharmacokinetics without significant loss of in vitro potency. | [8][10] |
| Short (e.g., PEG2, PEG4) | May offer better stability by shielding the payload, but with a less pronounced "stealth" effect. | [10] |
Longer PEG chains in ADCs generally lead to a longer half-life and increased area under the curve (AUC), which can result in greater accumulation of the drug in the tumor tissue and enhanced in vivo efficacy.[10] However, there can be a trade-off, as very long linkers may sometimes lead to a decrease in in vitro cytotoxicity.[11][13]
Experimental Protocols
The following are generalized protocols for the synthesis and evaluation of PROTACs and ADCs that can be adapted for use with this compound.
Synthesis of a PROTAC using this compound
This protocol describes a common synthetic route for coupling a target protein ligand and an E3 ligase ligand using a bifunctional PEG linker.
Materials:
-
Target protein ligand with a suitable functional group (e.g., carboxylic acid).
-
E3 ligase ligand with a suitable functional group (e.g., amine).
-
This compound.
-
Coupling reagents (e.g., HATU, DIPEA).
-
Solvents (e.g., DMF).
-
Purification supplies (e.g., HPLC).
Procedure:
-
Functionalization of this compound: The terminal hydroxyl groups of this compound are first converted to reactive functional groups (e.g., one to a carboxylic acid and the other to a protected amine) using standard organic chemistry techniques.
-
First Coupling Reaction: The target protein ligand (with a carboxylic acid) is coupled to the deprotected amine end of the functionalized PEG linker using a peptide coupling reagent like HATU in the presence of a base like DIPEA in an anhydrous solvent such as DMF. The reaction progress is monitored by LC-MS.
-
Purification: The resulting intermediate (Target Ligand-Peg24-COOH) is purified by preparative HPLC.
-
Second Coupling Reaction: The purified intermediate is then coupled to the E3 ligase ligand (with an amine group) under similar coupling conditions.
-
Final Purification: The final PROTAC molecule is purified by preparative HPLC to yield the desired product.
In Vitro Cytotoxicity Assay for ADCs
This assay measures the cell-killing ability of an ADC.
Materials:
-
Target cancer cell line (antigen-positive).
-
Control cancer cell line (antigen-negative).
-
Cell culture medium and supplements.
-
ADC constructs with different linkers.
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®).
-
96-well plates.
-
Plate reader.
Procedure:
-
Cell Seeding: Seed the target and control cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC constructs and a control antibody in the cell culture medium. Add the diluted ADCs to the cells and incubate for a specified period (e.g., 72-96 hours).
-
Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Analysis: Measure the signal (e.g., absorbance or luminescence) using a plate reader. Calculate the percentage of cell viability relative to untreated control cells and determine the EC50 value for each ADC construct.[11]
Visualizing the Role of this compound
Diagrams generated using Graphviz illustrate the structural role of the this compound linker in PROTACs and ADCs.
Caption: General structure of a PROTAC molecule highlighting the this compound linker.
Caption: Structure of an ADC illustrating the role of the this compound linker.
References
- 1. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 2. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 3. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. labinsights.nl [labinsights.nl]
- 13. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of HO-Peg24-OH: A Guide for Laboratory Professionals
Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of laboratory chemicals is fundamental to ensuring a safe working environment and minimizing environmental impact. This document provides a comprehensive guide to the proper disposal procedures for HO-Peg24-OH, a polyethylene (B3416737) glycol (PEG)-based PROTAC linker. While PEG compounds are generally considered to have low toxicity and to be biodegradable, it is imperative to adhere to established safety protocols and your institution's specific guidelines.
Understanding the Chemical Profile
This compound is a hydrophilic polymer used in the synthesis of PROTACs (Proteolysis Targeting Chimeras).[1][2][3] As a member of the polyethylene glycol family, it is not typically classified as a hazardous substance.[4][5] However, the specific disposal protocol depends critically on whether the material is pure or has been mixed with other substances.
Key Safety Considerations:
-
Consult the Safety Data Sheet (SDS): Before initiating any disposal procedure, locate and thoroughly review the SDS provided by the manufacturer of your specific this compound product. The SDS contains detailed information regarding potential hazards, handling, and required personal protective equipment (PPE).
-
Evaluate for Contamination: The primary determinant for the disposal route is the presence of any hazardous contaminants. If this compound waste is mixed with any substance classified as hazardous (e.g., flammable, corrosive, reactive, toxic), the entire mixture must be treated as hazardous waste.
-
Institutional Guidelines: Always adhere to your organization's established procedures for chemical waste disposal. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance and requirements.
Step-by-Step Disposal Protocol
The following procedure outlines the decision-making process and steps for the proper disposal of this compound.
1. Waste Identification and Characterization:
-
Objective: To determine the composition of the this compound waste stream.
-
Procedure:
-
Identify all substances that have been in contact with or are mixed with the this compound.
-
Consult the SDS for each of these additional substances to identify any potential hazards.
-
2. Waste Stream Evaluation:
This table will help you summarize the characteristics of your specific this compound waste.
| Characteristic | Description |
| Physical State | Solid, Liquid (e.g., in solution) |
| Quantity | Approximate volume or mass of waste |
| Contaminants | List all other chemicals present in the waste |
| Hazard Classification of Contaminants | Flammable, Corrosive, Reactive, Toxic, Non-hazardous |
| Final Waste Classification | Hazardous or Non-hazardous |
3. Disposal Procedure for Non-Hazardous this compound Waste:
If the this compound is uncontaminated or only mixed with other non-hazardous materials, follow these steps:
-
Solid Waste:
-
Place the solid this compound in a designated, clearly labeled, and sealed waste container.
-
Dispose of the container in accordance with your institution's non-hazardous solid waste procedures.
-
-
Liquid Waste (Aqueous Solutions):
-
For small quantities of dilute, non-hazardous aqueous solutions, check with your EHS department for guidance on drain disposal. Some institutions may permit this, while others may require collection.
-
If drain disposal is not permitted, collect the liquid waste in a sealed, labeled container for chemical waste pickup.
-
4. Disposal Procedure for Hazardous this compound Waste:
If the this compound is contaminated with any hazardous substance, the entire mixture must be managed as hazardous waste.
-
Containment:
-
Collect the hazardous waste mixture in a compatible, sealed, and clearly labeled hazardous waste container.
-
The label should include the words "Hazardous Waste" and list all chemical constituents.
-
-
Storage:
-
Store the container in a designated satellite accumulation area or your laboratory's designated hazardous waste storage area.
-
-
Disposal:
-
Arrange for pickup and disposal by your institution's EHS department or a licensed hazardous waste disposal contractor. Do not attempt to dispose of hazardous waste through standard trash or sewer systems.
-
Experimental Protocol: Waste Stream Evaluation
Objective: To determine if the this compound waste is hazardous.
Materials:
-
Waste container with this compound.
-
Knowledge of all processes that contributed to the waste stream.
-
Safety Data Sheets for all potential contaminants.
Procedure:
-
Identify all substances that have been added to the this compound.
-
Consult the SDS for each of these added substances.
-
If any of the added substances are classified as hazardous (e.g., flammable, corrosive, reactive, toxic), the entire waste mixture must be managed as hazardous waste.
-
If the this compound is uncontaminated or only mixed with other non-hazardous materials, it can be disposed of as non-hazardous waste.
Disposal Decision Workflow
The following diagram illustrates the logical flow for determining the proper disposal route for this compound.
Caption: Decision workflow for the proper disposal of this compound waste.
References
Personal protective equipment for handling HO-Peg24-OH
For researchers, scientists, and drug development professionals, the proper handling of chemical reagents is paramount to ensure laboratory safety and experimental integrity. This guide provides essential, immediate safety and logistical information for handling HO-Peg24-OH, a polyethylene (B3416737) glycol (PEG)-based PROTAC linker.
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment should be worn to minimize exposure and ensure personal safety. While some safety data sheets for similar polyethylene glycol compounds indicate they are not classified as hazardous substances, it is best practice to always handle chemicals with care.[1] The following PPE is recommended as a minimum standard.
Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specification |
|---|---|---|
| Hand Protection | Chemical-resistant gloves | Nitrile or other suitable material |
| Eye Protection | Safety glasses or goggles | ANSI Z87.1 certified |
| Body Protection | Laboratory coat | Standard |
| Respiratory Protection | Not generally required | Use in a well-ventilated area. Consider a respirator if creating aerosols or dusts. |
This table summarizes standard PPE requirements for handling non-hazardous chemicals in a laboratory setting.
Handling and Storage
Proper handling and storage are crucial for maintaining the quality and stability of this compound.
Operational Procedures:
-
Use only in a well-ventilated area.[2]
-
Avoid contact with skin and eyes.
-
Wash hands thoroughly after handling.[2]
-
Do not eat, drink, or smoke when using this product.[2]
Storage Conditions:
| Form | Storage Temperature | Duration |
|---|---|---|
| Pure | -20°C | 3 years |
| In solvent | -80°C | 1 year |
This table outlines the recommended storage conditions to ensure the long-term stability of this compound.[3]
Disposal Plan
Contaminated materials and waste should be handled in accordance with institutional and local regulations for chemical waste disposal.
Disposal Guidelines:
-
Collect Waste: Place any unused material and contaminated disposables (e.g., pipette tips, tubes) into a designated chemical waste container.
-
Label Container: Clearly label the waste container with the contents, including the full chemical name.
-
Consult Safety Officer: Contact your institution's environmental health and safety (EHS) office for specific disposal procedures and to arrange for pickup.
-
Avoid Environmental Release: Do not dispose of this chemical down the drain or in the regular trash.[2]
Experimental Workflow for Handling this compound
The following diagram illustrates a standard workflow for handling this compound in a laboratory setting, from preparation to disposal.
Caption: Standard laboratory workflow for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
